Piperazine, 1,1'-(1,2-ethanediyl)bis-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4/c1-5-13(6-2-11-1)9-10-14-7-3-12-4-8-14/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHVNMPVLPEHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066499 | |
| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19479-83-5 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[piperazine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19479-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019479835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-ethylenedipiperazine | |
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Foundational & Exploratory
"Piperazine, 1,1'-(1,2-ethanediyl)bis-" chemical properties and structure
An In-depth Technical Guide to 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Abstract
This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[2.2.2]octane, a versatile tertiary amine widely recognized by its common names Triethylenediamine (TEDA) and DABCO. While the systematic name "Piperazine, 1,1'-(1,2-ethanediyl)bis-" is less frequently used, it accurately describes a related dimeric piperazine structure. This document will focus on the more common and commercially significant caged bicyclic compound, DABCO. We will delve into its unique structural features, physicochemical properties, synthesis, and multifaceted applications, particularly its pivotal role as a catalyst and reagent in organic synthesis and polymer chemistry. The narrative is grounded in established scientific principles, supported by authoritative references, and designed to equip researchers and drug development professionals with a thorough understanding of this important chemical entity.
Introduction and Nomenclature
1,4-Diazabicyclo[2.2.2]octane is a bicyclic organic compound that holds a prominent position in both industrial and academic chemistry.[1] Its compact, symmetrical, and sterically hindered structure underpins its unique reactivity as a non-nucleophilic base and a potent nucleophilic catalyst.[2][3] While its IUPAC name is 1,4-Diazabicyclo[2.2.2]octane, it is ubiquitously known in the scientific and industrial communities by the acronyms DABCO or TEDA (Triethylenediamine).[1] It is important to distinguish this caged structure from the linear dimer "Piperazine, 1,1'-(1,2-ethanediyl)bis-", which has a different chemical structure and properties.[4][5]
| Identifier | Value |
| IUPAC Name | 1,4-Diazabicyclo[2.2.2]octane |
| Common Names | Triethylenediamine (TEDA), DABCO |
| CAS Number | 280-57-9[1] |
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol |
Chemical Structure and Bonding
The structure of DABCO is highly symmetrical and cage-like, which is the source of its remarkable properties. It is an organic heterobicyclic compound where a piperazine ring is bridged by an ethane-1,2-diyl group between the nitrogen atoms at positions 1 and 4.[6] This rigid structure locks the lone pairs of the nitrogen atoms in an exposed and sterically unhindered position, making them highly available for nucleophilic attack or protonation.[2][3]
A notable feature of DABCO's structure is that the methylene hydrogens on the three ethylene bridges are eclipsed. Consequently, the three fused diazacyclohexane rings adopt a boat conformation, a deviation from the more stable chair conformation typically seen in cyclohexane derivatives.
Caption: 3D representation of the caged structure of DABCO.
Physicochemical Properties
DABCO is a white to light yellow crystalline solid at room temperature.[7][8] It is hygroscopic, readily absorbing moisture from the air, and is known to sublime easily due to its relatively high melting point and low boiling point.[9] It is highly soluble in water and polar organic solvents like ethanol.[9]
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1] |
| Melting Point | 156-160 °C | [1] |
| Boiling Point | 174 °C | [1] |
| Solubility | Soluble in water, ethanol, aromatic hydrocarbons, and ketones. | [9] |
| pKa (conjugate acid) | 3.0, 8.8 | [1] |
| Flash Point | 62 °C | [1] |
Spectral Data: Comprehensive spectral data for DABCO, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry, are readily available in public databases for structural confirmation.[10][11][12][13]
Synthesis and Manufacturing
Industrially, DABCO is synthesized from various starting materials, with reactions often carried out in the gas phase over heterogeneous catalysts.[14] Common precursors include ethylenediamine (EDA), ethanolamine, diethanolamine, or piperazine.[14][15] Zeolites, particularly those of the pentasil type (like ZSM-5), are frequently employed as catalysts due to their shape-selective properties which favor the formation of the bicyclic structure.[14][16]
The synthesis typically involves passing the amine-containing feedstock, often diluted with water or ammonia, over a fixed-bed catalyst at elevated temperatures (300-450 °C).[14][17] The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield and selectivity towards TEDA.[14]
Generalized Synthesis Scheme:
Caption: Common precursors and conditions for DABCO synthesis.
Reactivity and Catalytic Activity
DABCO's utility in organic synthesis stems from its dual role as a potent nucleophile and a sterically hindered, non-nucleophilic base.[2][3] This versatility allows it to catalyze a vast array of organic transformations.[18][19]
As a Nucleophilic Catalyst
The unhindered nitrogen atoms make DABCO an excellent nucleophilic catalyst. A prime example is its use in the Baylis-Hillman reaction , which forms a C-C bond between an aldehyde and an activated alkene.[1][17] In this reaction, DABCO first adds to the activated alkene (Michael addition) to form a zwitterionic intermediate, which then attacks the aldehyde. Subsequent elimination of DABCO regenerates the catalyst and yields the final product.
Caption: Simplified catalytic cycle of the Baylis-Hillman reaction.
As a Base Catalyst
DABCO is widely used as a base catalyst in the production of polyurethanes.[7][8] It efficiently catalyzes both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), leading to the formation of polyurethane foams.[7] Its high catalytic activity allows for rapid curing and improved product quality in a variety of applications, from flexible foams in mattresses to rigid insulation.[8]
As a Lewis Base and Ligand
As an unhindered amine, DABCO is a strong Lewis base and can act as a ligand in coordination chemistry.[1][17] It forms stable complexes with various transition metals and can serve as both a base and a ligand in metal-catalyzed reactions, such as palladium and copper-catalyzed coupling reactions.[20] It also forms crystalline adducts with molecules like hydrogen peroxide and sulfur dioxide.[1][17]
Applications in Research and Drug Development
The versatility of DABCO makes it an indispensable tool for researchers and drug development professionals.
-
Organic Synthesis: It is a low-cost, non-toxic, and environmentally friendly organocatalyst used in a multitude of reactions, including cycloadditions, coupling reactions, oxidations, and the synthesis of complex heterocyclic compounds.[2][3]
-
Polymer Chemistry: Beyond polyurethanes, DABCO is used as a catalyst for ethylene polymerization and ethylene oxide polymerization.[9]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate and catalyst in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals like pesticides and herbicides.[8]
-
Antioxidant Properties: DABCO and related amines are effective quenchers of singlet oxygen and act as antioxidants.[1][17] This property is utilized to improve the lifetime of fluorescent dyes, making it a valuable reagent in fluorescence microscopy.[1][17]
-
Reagent for Specific Transformations: The reagent Selectfluor, a powerful electrophilic fluorinating agent, is derived from the alkylation and subsequent fluorination of DABCO.[1]
Safety and Handling
While DABCO is considered relatively non-toxic, proper safety precautions are essential during its handling and storage.[18][19]
-
Hazards: DABCO is a flammable solid and can cause skin and serious eye irritation.[21] It is harmful if swallowed.[21] As a hygroscopic substance, it readily absorbs moisture and carbon dioxide from the air.[9][22]
-
Personal Protective Equipment (PPE): When handling DABCO, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[8][23] Work should be conducted in a well-ventilated area.[24]
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers to protect from moisture and air.[8][25] Keep away from heat, sparks, and open flames.[25]
-
First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes.[26][27] If inhaled, move to fresh air.[26] If swallowed, rinse mouth and seek medical attention.[21]
Conclusion
1,4-Diazabicyclo[2.2.2]octane (DABCO/TEDA) is a cornerstone of modern chemical synthesis and polymer production. Its unique, highly symmetric, and sterically accessible bicyclic amine structure confers remarkable properties as both a nucleophilic catalyst and a non-nucleophilic base. From its critical role in the multi-billion dollar polyurethane industry to its widespread use as a versatile and eco-friendly catalyst in the synthesis of fine chemicals and pharmaceuticals, DABCO's importance cannot be overstated. A thorough understanding of its structure, properties, and reactivity is crucial for any scientist or researcher aiming to leverage its capabilities in their work.
References
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Chakraborty, N., & Mitra, A. K. (2023). The versatility of DABCO as a reagent in organic synthesis: a review. Organic & Biomolecular Chemistry, 21, 6830-6880. Link
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- Ataman Kimya. (n.d.). TRIETHYLENEDIAMINE (TEDA) IN BDO.
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- National Center for Biotechnology Information. (n.d.). Dabco | C6H12N2. PubChem.
- Bita, B. (2010). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1, 54-60.
- Google Patents. (n.d.). CN1067246A - Novel synthesis process of triethylene diamine.
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- European Journal of Chemistry. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis.
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1,2-Di(1-piperazinyl)ethane synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Di(1-piperazinyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Di(1-piperazinyl)ethane, also known as 1,1'-(1,2-ethanediyl)bis-piperazine, is a key bifunctional building block in medicinal chemistry and materials science.[1] Its structure, featuring two piperazine rings linked by an ethylene bridge, offers two pairs of secondary and tertiary amine functionalities, making it a versatile scaffold for constructing complex molecules and coordination polymers. The piperazine moiety is a common pharmacophore found in numerous approved drugs, where it often enhances pharmacokinetic properties such as aqueous solubility and bioavailability.[2][3] This guide provides a comprehensive overview of a robust synthetic method for 1,2-di(1-piperazinyl)ethane, details the underlying chemical principles, and outlines a suite of analytical techniques for its thorough characterization.
Synthesis of 1,2-Di(1-piperazinyl)ethane
The most direct and widely employed method for synthesizing 1,2-di(1-piperazinyl)ethane is through the double N-alkylation of piperazine with a 1,2-dihaloethane, such as 1,2-dichloroethane. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Reaction Principle and Mechanism
The synthesis hinges on the nucleophilicity of the secondary amine groups in piperazine. The reaction proceeds in two sequential SN2 steps:
-
First Alkylation: A nitrogen atom from a piperazine molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloroethane. This displaces a chloride ion and forms the intermediate, 1-(2-chloroethyl)piperazine.
-
Second Alkylation: A second piperazine molecule then attacks the remaining chloroethyl group of the intermediate, displacing the second chloride ion to form the final product, 1,2-di(1-piperazinyl)ethane.
Throughout this process, a base, such as potassium or sodium carbonate, is essential. It neutralizes the hydrochloric acid (HCl) generated in each step.[4] Without a base, the generated acid would protonate the basic nitrogen atoms of piperazine, forming ammonium salts and rendering them non-nucleophilic, thereby halting the reaction.
Causality Behind Experimental Choices
-
Choice of Reagents:
-
Piperazine: An excess of piperazine is used relative to 1,2-dichloroethane. This high concentration of the nucleophile favors the reaction of both ends of the electrophile (1,2-dichloroethane) with separate piperazine molecules, maximizing the yield of the desired product and minimizing the formation of unwanted polymers or intramolecular cyclization products.
-
1,2-Dichloroethane: It serves as an inexpensive and effective two-carbon electrophilic linker. 1,2-dibromoethane can also be used and is more reactive, potentially allowing for milder reaction conditions, but is generally more expensive.
-
Base (Potassium Carbonate): K₂CO₃ is a moderately strong, inexpensive, and easily removable base. It is effective at scavenging the HCl produced without being so strong as to cause significant side reactions.[4]
-
-
Choice of Solvent and Temperature:
-
Ethanol/Acetonitrile: These polar aprotic or protic solvents are suitable for dissolving the reactants and facilitating the SN2 mechanism.[4][5]
-
Reflux Temperature: Heating the reaction to reflux provides the necessary activation energy to overcome the energy barrier for C-N bond formation, ensuring a reasonable reaction rate.[5]
-
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,2-di(1-piperazinyl)ethane.
Detailed Experimental Protocol
Materials:
-
Piperazine (anhydrous)
-
1,2-Dichloroethane
-
Potassium Carbonate (anhydrous, powdered)
-
Ethanol (200 proof)
-
Dichloromethane (for extraction/chromatography)
-
Magnesium Sulfate or Sodium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend piperazine (4.0 equivalents) and powdered potassium carbonate (3.0 equivalents) in ethanol.
-
Addition of Electrophile: Heat the stirring suspension to approximately 60°C. Slowly add 1,2-dichloroethane (1.0 equivalent) dropwise to the mixture over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts (KCl and excess K₂CO₃) and wash the filter cake with a small amount of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel using a gradient of dichloromethane/methanol with triethylamine to afford pure 1,2-di(1-piperazinyl)ethane.
Characterization of 1,2-Di(1-piperazinyl)ethane
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic methods provides a self-validating system for analysis.[6]
Spectroscopic Analysis Workflow
Caption: A multi-technique approach for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.
-
Expected Signals:
-
A singlet for the four protons of the central ethylene bridge (-N-CH₂-CH₂-N-).
-
A multiplet or broad singlet for the sixteen protons of the two piperazine rings (-CH₂-N-CH₂-).
-
A broad singlet for the two N-H protons of the secondary amines. The position of this peak can vary and it may be exchangeable with D₂O.
-
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
-
Expected Signals:
-
A signal for the two equivalent carbons of the ethylene bridge.
-
Signals for the carbons of the piperazine rings. Due to the symmetry, two distinct signals are expected.
-
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, which provides strong evidence for its identity.[7]
-
Expected Data: The analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the protonated molecule.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[8]
-
Expected Absorptions:
-
N-H Stretch: A moderate absorption band in the region of 3250-3400 cm⁻¹, characteristic of a secondary amine.
-
C-H Stretch: Strong absorption bands in the 2800-3000 cm⁻¹ region, corresponding to aliphatic C-H bonds.
-
C-N Stretch: Absorption bands in the 1020-1250 cm⁻¹ range.
-
Summary of Characterization Data
| Property / Technique | Expected Result | Reference |
| Molecular Formula | C₁₀H₂₂N₄ | [1][7] |
| Molecular Weight | 198.31 g/mol | [1][7] |
| ¹H NMR | Signals for piperazine ring protons, ethylene bridge protons, and N-H protons. | [6][8] |
| ¹³C NMR | Signals corresponding to the carbons of the piperazine rings and the ethylene bridge. | [6][8] |
| Mass Spectrometry (MS) | Molecular ion peak (e.g., [M+H]⁺ at m/z 199.19) consistent with the molecular formula. | [7] |
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~2940 & ~2850 (C-H stretch), ~1140 (C-N stretch). | [8][9] |
Conclusion
The synthesis of 1,2-di(1-piperazinyl)ethane via direct alkylation of piperazine with 1,2-dichloroethane is a reliable and scalable method. Careful control over stoichiometry and reaction conditions is paramount to achieving a high yield and purity. The structural identity of the synthesized product must be rigorously confirmed through a combination of NMR, MS, and IR spectroscopy. This well-characterized molecule serves as a valuable platform for further chemical modification in the development of novel therapeutics and advanced materials.
References
- Benchchem. (n.d.). 1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6.
- SpectraBase. (n.d.). 1,2-Di-(piperazin-1-yl)-ethane - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc.
- Benchchem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
-
Al-Hourani, B., Al-Zoubi, M., Al-Masri, M., & Al-Awaida, W. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1-16. Available at: [Link]
- ECHEMI. (n.d.). Piperazine and chloride reaction.
- CymitQuimica. (n.d.). bis(piperidin-1-yl)ethane-1,2-dithione.
- Benchchem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
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Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
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Slaninova, J., Hradilek, M., & Hlavacek, J. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2948. Available at: [Link]
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ResearchGate. (2019). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
- National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono.
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Pradeep, K. M., et al. (2012). Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N1-2- ethane sulfonic acid (HEPES) appended metallophthalocyan. ResearchGate. Available at: [Link]
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Ferla, S., D'Amore, C., & Montanari, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. Available at: [Link]
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Wang, Z., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(15), 5005. Available at: [Link]
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PubChem. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis-. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 1,1'-(1,2-Ethanediyl)bis[piperazine]
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-(1,2-Ethanediyl)bis[piperazine], a bifunctional piperazine derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structural feature, possessing two piperazine rings linked by an ethylene bridge, imparts a combination of rigidity and flexibility, as well as multiple sites for chemical modification. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its behavior and potential applications. Understanding these fundamental characteristics is paramount for its effective utilization in drug design, as a ligand in coordination chemistry, or as a building block in polymer synthesis.
Molecular Structure and Identification
1,1'-(1,2-Ethanediyl)bis[piperazine] consists of two piperazine rings connected at their 1 and 1' nitrogen atoms by a 1,2-ethanediyl (ethylene) linker. The piperazine rings typically adopt a chair conformation to minimize steric strain.
Caption: 2D representation of 1,1'-(1,2-Ethanediyl)bis[piperazine].
Key Identifiers:
| Identifier | Value |
| CAS Number | 19479-83-5[1] |
| Molecular Formula | C10H22N4[1] |
| IUPAC Name | 1,1'-(Ethane-1,2-diyl)dipiperazine[1] |
| Synonyms | 1,2-Di(1-piperazinyl)ethane, N,N'-Bis(piperazino)ethane |
Physical Properties
The physical properties of 1,1'-(1,2-Ethanediyl)bis[piperazine] are summarized in the table below. These properties are crucial for determining its handling, storage, and formulation characteristics.
| Property | Value | Source |
| Molecular Weight | 198.31 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from piperazine |
| Melting Point | 97-98 °C | [2] |
| Boiling Point | 208.5 °C | [2] |
| Density | 0.9691 g/cm³ at 25 °C | [2] |
| Solubility | While specific quantitative data for 1,1'-(1,2-Ethanediyl)bis[piperazine] is not readily available, its solubility can be inferred from the parent molecule, piperazine. Piperazine is highly soluble in water and alcohols, and sparingly soluble in non-polar organic solvents like ether. The presence of the ethylene bridge in the title compound is expected to slightly increase its lipophilicity compared to piperazine, but it should retain good solubility in polar protic solvents due to the four nitrogen atoms capable of hydrogen bonding. | Inferred from piperazine |
Chemical Properties
Basicity and pKa
The chemical behavior of 1,1'-(1,2-Ethanediyl)bis[piperazine] is dominated by the basicity of its four nitrogen atoms. Each piperazine ring contains two nitrogen atoms: a tertiary amine involved in the ethylene bridge and a secondary amine. The pKa values of a molecule are a measure of the acidity of its conjugate acid. For a basic compound like this, the pKa values indicate the pH at which the compound will be protonated.
While the experimental pKa values for 1,1'-(1,2-Ethanediyl)bis[piperazine] are not available in the cited literature, we can estimate them based on the known pKa values of piperazine. Piperazine has two pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73 at 25 °C.[3] These correspond to the two protonation steps of the diamine.
For 1,1'-(1,2-Ethanediyl)bis[piperazine], there are four nitrogen atoms that can be protonated. The basicity of the tertiary nitrogens will be slightly different from the secondary nitrogens. Generally, N-alkylation of piperazines can slightly increase the pKa of the remaining secondary amine due to the electron-donating effect of the alkyl group. Therefore, it is expected that 1,1'-(1,2-Ethanediyl)bis[piperazine] will have four pKa values, with the first two likely being slightly higher than those of piperazine.
Caption: Stepwise protonation of 1,1'-(1,2-Ethanediyl)bis[piperazine].
Reactivity
The reactivity of 1,1'-(1,2-Ethanediyl)bis[piperazine] is centered around its nucleophilic nitrogen atoms. The secondary amines of the piperazine rings are particularly reactive and can undergo a variety of chemical transformations, making this compound a versatile building block.
-
N-Alkylation and N-Arylation: The secondary amines can be readily alkylated or arylated to introduce various substituents. This allows for the synthesis of a wide range of derivatives with tailored properties. Controlling the stoichiometry of the alkylating or arylating agent is crucial to achieve mono- or di-substitution on each piperazine ring.
-
Acylation: Reaction with acyl chlorides or anhydrides will form amides. This is a common strategy to modify the electronic and steric properties of the molecule.
-
Michael Addition: The secondary amines can act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.
-
Coordination Chemistry: The nitrogen atoms can act as ligands, coordinating to metal ions to form a variety of metal complexes. The bis-piperazine structure allows it to act as a tetradentate ligand, potentially forming stable chelate complexes.
Stability
Piperazine and its N-alkylated derivatives are generally stable compounds under normal conditions. However, they can be susceptible to degradation under certain conditions:
-
Oxidation: Like most amines, they can be oxidized, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light.
-
Thermal Decomposition: At elevated temperatures, decomposition can occur. The specific decomposition temperature for 1,1'-(1,2-Ethanediyl)bis[piperazine] is not reported, but it is expected to be relatively high.
Spectral Data
Spectroscopic data is essential for the identification and characterization of 1,1'-(1,2-Ethanediyl)bis[piperazine].
| Spectroscopy | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the protons on the piperazine rings and the ethylene bridge. The chemical shifts and coupling patterns will be characteristic of the chair conformation of the piperazine rings. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbon atoms of the piperazine rings and the ethylene linker. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (198.31 g/mol ), as well as characteristic fragmentation patterns.[4] |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for N-H stretching (for the secondary amines), C-H stretching, and C-N stretching vibrations. |
Experimental Protocols
Representative Synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine]
A common method for the synthesis of N,N'-disubstituted piperazines is the reaction of piperazine with a suitable difunctional electrophile. In the case of 1,1'-(1,2-Ethanediyl)bis[piperazine], this can be achieved by reacting piperazine with 1,2-dichloroethane or a similar 1,2-dihaloethane.
Reaction Scheme:
Caption: Synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine].
Step-by-Step Methodology (General Procedure):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an excess of piperazine in a suitable solvent such as ethanol or isopropanol. The use of an excess of piperazine is crucial to minimize the formation of polymeric byproducts and to act as a base to neutralize the hydrochloric acid formed during the reaction.
-
Addition of Dichloroethane: Slowly add 1,2-dichloroethane to the stirred piperazine solution. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The piperazine dihydrochloride salt will precipitate out. Filter the solid and wash it with a small amount of cold solvent.
-
Isolation of the Product: The filtrate contains the desired product. The solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH > 12) with a strong base like sodium hydroxide to deprotonate any remaining piperazinium salts.
-
Extraction and Purification: The aqueous solution is then extracted with a suitable organic solvent such as dichloromethane or chloroform. The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Determination of pKa by Potentiometric Titration
The pKa values of 1,1'-(1,2-Ethanediyl)bis[piperazine] can be determined experimentally using potentiometric titration.[3][5]
Methodology:
-
Sample Preparation: Prepare a standard solution of 1,1'-(1,2-Ethanediyl)bis[piperazine] of known concentration in deionized water.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence points can be determined from the inflection points of the titration curve. The pKa values can be determined from the pH at the half-equivalence points. Since there are four basic nitrogens, multiple equivalence points and corresponding pKa values are expected.
Conclusion
1,1'-(1,2-Ethanediyl)bis[piperazine] is a versatile molecule with a rich chemistry centered around its basic nitrogen atoms. Its physical properties make it a crystalline solid with good solubility in polar solvents. The ability to functionalize the secondary amine groups provides a powerful tool for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this important compound, enabling further exploration of its properties and applications.
References
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PubChem. Piperazine, 1,1'-(1,2-ethanediyl)bis-. National Center for Biotechnology Information. [Link]
- Perveen, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1066-1074.
- Khalili, F., Henni, A., & East, A. L. (2009). pKa values of some piperazines at (298, 303, 313, and 323) K.
- Can, M., Sari, H., & Macit, M. (2003). Potentiometric Study of the New Synthesized 1-Benzyl-4-piperazineglyoxime and 1-Methyl-4-piperazineglyoxime and Their Complexes with Some Transition Metal Ions. Acta Chimica Slovenica, 50(1), 1-14.
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
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U.S. Environmental Protection Agency. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis-. Substance Registry Services. [Link]
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- Nemecková, D., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236.
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Spectroscopic Characterization of 1,1'-(1,2-ethanediyl)bis[piperazine] (CAS 19479-83-5): A Technical Guide
Introduction
This technical guide provides an in-depth analysis of the spectroscopic data for the compound with CAS number 19479-83-5, identified as 1,1'-(1,2-ethanediyl)bis[piperazine]. This diamine is of interest to researchers in various fields, including medicinal chemistry and materials science, due to the prevalence of the piperazine motif in pharmacologically active compounds and its utility as a bidentate ligand in coordination chemistry. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the characterization of its derivatives.
Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage predictive models and comparative data from structurally similar compounds to provide a comprehensive and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Nomenclature:
-
CAS Number: 19479-83-5
-
Systematic Name: 1,1'-(1,2-ethanediyl)bis[piperazine]
-
Common Synonyms: 1,2-Di(piperazin-1-yl)ethane
-
Molecular Formula: C₁₀H₂₂N₄
-
Molecular Weight: 198.31 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,1'-(1,2-ethanediyl)bis[piperazine], both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol (Predicted)
A standard approach for acquiring NMR spectra for this compound would involve the following:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,1'-(1,2-ethanediyl)bis[piperazine] in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
¹H NMR Spectral Data (Predicted)
The symmetry of the molecule simplifies its predicted ¹H NMR spectrum. There are three chemically distinct sets of protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,1'-(1,2-ethanediyl)bis[piperazine]
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (a) | 1.5 - 2.5 | Broad Singlet | 2H |
| Piperazine CH₂ (b) | 2.8 - 3.0 | Triplet | 8H |
| Piperazine CH₂ (c) | 2.4 - 2.6 | Triplet | 8H |
| Ethane Bridge CH₂ (d) | 2.5 - 2.7 | Singlet | 4H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
N-H Protons (a): The protons on the secondary amine groups are expected to appear as a broad singlet. The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Piperazine CH₂ Protons (b and c): The piperazine rings contain two sets of methylene protons. Those adjacent to the secondary amine (c) will be slightly more shielded (upfield) compared to those adjacent to the tertiary amine (b). They are expected to appear as triplets due to coupling with the adjacent CH₂ group within the ring.
-
Ethane Bridge CH₂ Protons (d): The four protons of the ethylene bridge are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to couple with.
The logical relationship for the chemical shifts is based on the electron-withdrawing effect of the nitrogen atoms. The protons on the carbons directly attached to the nitrogens will be deshielded and appear at a lower field.
Caption: Predicted mass spectrometry fragmentation pathways for 1,1'-(1,2-ethanediyl)bis[piperazine].
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic features of 1,1'-(1,2-ethanediyl)bis[piperazine] (CAS 19479-83-5). The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their interpretations, offer a robust framework for the identification and characterization of this compound. The symmetry of the molecule is a dominant factor in simplifying its NMR spectra. The characteristic IR absorptions of the secondary amine and aliphatic C-H and C-N bonds, as well as the predictable fragmentation patterns in mass spectrometry, further aid in its structural confirmation. Researchers working with this compound can use this guide as a valuable reference for interpreting their own experimental data.
References
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-
General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. ACS Publications, 2020. ([Link])
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. NIH, 2022. ([Link])
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IR Spectrum Frequency Table. Scribd. ([Link])
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. ([Link])
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. ([Link])
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. ([Link])
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Mass Spectral Fragmentation Pathways. YouTube, 2016. ([Link])
Introduction: Unveiling a Symmetrical Dimer with Broad Potential
An In-depth Technical Guide to 1,1'-(Ethane-1,2-diyl)dipiperazine for Advanced Research
In the vast landscape of heterocyclic chemistry, piperazine stands as a cornerstone pharmacophore and a uniquely versatile building block.[1] Its simple, six-membered ring containing two nitrogen atoms at the 1 and 4 positions imparts a combination of basicity, conformational rigidity, and opportunities for derivatization that have been exploited in countless applications, most notably in drug development. This guide focuses on a specific, symmetrical derivative: Piperazine, 1,1'-(1,2-ethanediyl)bis- , a molecule that essentially fuses two piperazine rings via an ethane linker.
This structural duplication creates a molecule with four nitrogen atoms, presenting a unique platform for researchers. It functions as a multidentate ligand, a potent base, and, most importantly, a bifunctional linker or scaffold. For scientists in drug development, materials science, and catalysis, understanding the nuances of this compound—from its precise nomenclature to its reactivity and handling—is key to unlocking its full potential. This document serves as a technical primer, synthesizing core data with practical insights for its application in a laboratory setting.
Section 1: Chemical Identity and Nomenclature
Precise identification is the foundation of reproducible science. The subject of this guide is most commonly indexed by its CAS Registry Number, 19479-83-5 .[2][3][4] However, it is known by a variety of systematic and common names, which can be a source of confusion.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2-piperazin-1-ylethyl)piperazine .[2] This name designates one piperazine ring as the parent and the other as a substituent attached via an ethyl group. An equally valid and often-used systematic name is 1,1'-(Ethane-1,2-diyl)dipiperazine , which treats both piperazine rings equivalently, linked by an ethane-1,2-diyl bridge.[3]
A comprehensive list of its identifiers and most common synonyms is provided below for cross-referencing purposes.
| Identifier Type | Value | Source |
| IUPAC Name | 1-(2-piperazin-1-ylethyl)piperazine | PubChem[2] |
| Systematic Name | 1,1'-(Ethane-1,2-diyl)dipiperazine | US EPA[3] |
| CAS Number | 19479-83-5 | PubChem[2] |
| Molecular Formula | C₁₀H₂₂N₄ | ChemScene[4] |
| Synonym | 1,1'-(1,2-Ethanediyl)bispiperazine | PubChem[2] |
| Synonym | 1,2-Di(piperazin-1-yl)ethane | ChemScene[4] |
| Synonym | 1,1'-Ethylenedipiperazine | PubChem[2] |
Chemical Structure Diagram
To visually represent the molecule's connectivity and symmetrical nature, the following structural diagram is provided.
Structure of 1,1'-(Ethane-1,2-diyl)dipiperazine.
Section 2: Physicochemical and Computed Properties
Understanding the physical and chemical properties of a compound is critical for planning experiments, from selecting an appropriate solvent to predicting its behavior in a reaction. The properties of 1,1'-(Ethane-1,2-diyl)dipiperazine are summarized below.
| Property | Value | Unit | Source |
| Molecular Weight | 198.31 | g/mol | PubChem[2] |
| Exact Mass | 198.18444672 | Da | ECHEMI[5] |
| Melting Point | 97-98 | °C | ECHEMI[5] |
| Boiling Point | 208.5 | °C | ECHEMI[5] |
| Density | 0.9691 | g/cm³ | ECHEMI[5] |
| XLogP3 | -1 | ECHEMI[5] | |
| Hydrogen Bond Donor Count | 2 | ECHEMI[5] | |
| Hydrogen Bond Acceptor Count | 4 | ECHEMI[5] | |
| Rotatable Bond Count | 3 | ECHEMI[5] | |
| Topological Polar Surface Area | 30.5 | Ų | ECHEMI[5] |
The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water and alcohols. The presence of two hydrogen bond donors (the N-H protons on each ring) and four acceptors (all four nitrogen atoms) makes this molecule an active participant in hydrogen bonding networks, which governs its solubility and interactions with biological targets.
Section 3: Synthesis and Reaction Principles
The synthesis of 1,1'-(Ethane-1,2-diyl)dipiperazine is typically achieved through a classical nucleophilic substitution pathway. The most direct method involves the reaction of excess piperazine with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.
Core Rationale
The causality of this reaction lies in the nucleophilicity of the secondary amine in the piperazine ring. One piperazine molecule acts as a nucleophile, displacing one of the halide atoms on the ethane backbone. This forms an intermediate, N-(2-haloethyl)piperazine. A second molecule of piperazine then displaces the remaining halide to form the final bridged product. The use of excess piperazine is crucial for two reasons:
-
To drive the reaction to completion: By Le Châtelier's principle, a high concentration of the piperazine reactant favors the formation of the product.
-
To act as a base: The reaction generates hydrohalic acid (HCl or HBr) as a byproduct. Excess piperazine neutralizes this acid, preventing the protonation of the reactant piperazine, which would render it non-nucleophilic. An alternative is to use a non-nucleophilic base like triethylamine.
Generalized Experimental Protocol
This protocol is a generalized representation. Researchers should consult specific literature and perform appropriate safety assessments before implementation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4.0 equivalents) and a suitable solvent (e.g., ethanol or acetonitrile).
-
Reaction: While stirring, slowly add 1,2-dichloroethane (1.0 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: After cooling to room temperature, filter the mixture to remove the piperazine hydrochloride salt. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in water and add a strong base (e.g., 5M NaOH) to deprotonate any remaining salts and increase the pH to >12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Synthesis Workflow Diagram
Workflow for the synthesis of the target compound.
Section 4: Applications in Research and Development
The true value of 1,1'-(Ethane-1,2-diyl)dipiperazine lies in its bifunctional nature, making it a powerful tool for molecular construction.
Bifunctional Linker and Scaffold
The molecule possesses two secondary amine groups, one at the 4-position of each piperazine ring. These sites are available for further chemical modification, allowing the compound to act as a symmetrical linker.[6] This is highly valuable in several fields:
-
Drug Development: It can be used to create bivalent ligands, where two pharmacophores are tethered together. This can significantly increase binding affinity and selectivity for a target receptor or enzyme through the chelate effect.
-
PROTACs and Molecular Glues: In the development of targeted protein degraders, linkers are essential for connecting a target-binding warhead to an E3 ligase-binding moiety. Symmetrical diamine linkers like this provide a defined length and chemical vector for such applications.
-
Materials Science: It can be used as a monomer or cross-linking agent in polymerization reactions to create polyamides, polyureas, or epoxy resins with specific thermal and mechanical properties.
Application Logic Diagram
Role as a symmetrical bifunctional linker.
Catalyst and Chelating Agent
With four basic nitrogen atoms, the molecule can function as a potent Brønsted base or a multidentate Lewis base (chelating agent).
-
Catalysis: It can be used as a catalyst in reactions that are sensitive to steric hindrance, such as the formation of polyurethanes.[7] Its structure is related to the well-known catalyst TEDA (triethylenediamine), also known as DABCO.[8][9]
-
Coordination Chemistry: It can form stable complexes with various metal ions. This property is useful for creating metal-organic frameworks (MOFs) or for sequestering metal ions from a solution.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1,1'-(Ethane-1,2-diyl)dipiperazine is not widely available, data from structurally analogous compounds, such as 1,2-dipiperidinoethane, can be used to infer its hazard profile.[10][11] Amine compounds of this class are typically corrosive and can cause irritation.
-
Potential Hazards (Inferred):
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and acids, as these are incompatible materials.[11]
Conclusion
Piperazine, 1,1'-(1,2-ethanediyl)bis- is more than a simple dimer; it is a symmetrical, bifunctional platform with significant potential for innovation. Its value as a molecular linker in drug discovery and materials science is particularly noteworthy. By understanding its fundamental properties, synthesis, and handling requirements, researchers can effectively and safely leverage this versatile chemical for advanced applications.
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Solubility and stability of 1,2-Di(1-piperazinyl)ethane
An In-depth Technical Guide to the Solubility and Stability of 1,2-Di(1-piperazinyl)ethane
Executive Summary
1,2-Di(1-piperazinyl)ethane is a diamine compound featuring two piperazine rings linked by an ethane bridge.[1] Its structural characteristics—specifically the presence of four nitrogen atoms capable of protonation—suggest a high degree of aqueous solubility and a potential for pH-dependent properties. While specific experimental data for this molecule is not extensively published, this guide provides a comprehensive framework for its characterization based on established principles of pharmaceutical analysis and data from structurally related piperazine derivatives. We present detailed, field-proven methodologies for determining its solubility profile and assessing its chemical stability under various stress conditions, in alignment with regulatory expectations for drug development.[2][3] The protocols outlined herein are designed as self-validating systems to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.
Introduction to 1,2-Di(1-piperazinyl)ethane
1,2-Di(1-piperazinyl)ethane (CAS No. 19479-83-5) is a symmetrical molecule with the chemical formula C10H22N4 and a molecular weight of 198.31 g/mol .[1][4] Its structure, consisting of a central ethylene linker connecting the nitrogen atoms of two separate piperazine rings, makes it a potent chelating agent and a versatile building block in medicinal chemistry and materials science. The presence of multiple basic nitrogen atoms suggests that its physicochemical properties, particularly solubility, will be highly dependent on pH.
Understanding the solubility and stability of this compound is a critical first step in its development for any application. Solubility impacts formulation and bioavailability, while stability determines its shelf-life, storage conditions, and degradation profile.[3] This guide provides the theoretical grounding and practical experimental protocols to comprehensively characterize these critical attributes.
Solubility Profiling: A Methodological Approach
The solubility of a compound is a fundamental property that dictates its handling, formulation, and application. Based on the high polarity imparted by the two piperazine moieties, 1,2-Di(1-piperazinyl)ethane is predicted to be freely soluble in aqueous media, a characteristic common to simple piperazine salts. Derivatives such as 2-piperazin-1-ylethanol also exhibit high water solubility due to hydrogen bonding capabilities.[5] The following sections detail robust protocols for quantifying its solubility.
Experimental Protocol for Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic solubility. This protocol is designed to achieve equilibrium and provide a definitive solubility value at a given temperature and pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation: Add an excess amount of 1,2-Di(1-piperazinyl)ethane to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any suspended solid.[6]
-
Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with the appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[6][7]
Experimental Protocol for Organic Solvent Solubility
Evaluating solubility in organic solvents is crucial for applications in synthesis, purification, and the development of non-aqueous formulations.
Methodology:
-
Solvent Selection: Select a range of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), and dichloromethane).
-
Equilibration: Following the same procedure as the aqueous shake-flask method (Steps 2-4), equilibrate an excess of the compound in each organic solvent.
-
Quantification: Analyze the supernatant to determine the concentration of the dissolved compound. Ensure the analytical method is validated for use with each organic solvent to avoid matrix effects.
Data Presentation for Solubility
Quantitative solubility data should be summarized in a clear and organized manner.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | ~1.2 | 25 | Data |
| Acetate Buffer | 4.5 | 25 | Data |
| Phosphate Buffer | 7.4 | 25 | Data |
| Borate Buffer | 9.0 | 25 | Data |
| Water | ~7.0 | 25 | Data |
| Methanol | N/A | 25 | Data |
| Ethanol | N/A | 25 | Data |
| Acetone | N/A | 25 | Data |
Stability Assessment and Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][8] These studies intentionally stress the compound under more aggressive conditions than those used for long-term stability testing.[2] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[9]
Overall Workflow for Characterization
The process of characterizing solubility and stability follows a logical sequence, from initial property assessment to detailed degradation profiling.
Caption: Decision Workflow for a Forced Degradation Experiment.
Table for Stability Data Summary:
| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradation Products (% Peak Area) | Mass Balance (%) |
| 0.1 N HCl, 80°C | 24 | Data | RRT 0.85 (Data%), RRT 1.15 (Data%) | Data |
| 0.1 N NaOH, 80°C | 24 | Data | RRT 0.90 (Data%) | Data |
| 3% H₂O₂, RT | 6 | Data | RRT 1.30 (Data%) | Data |
| Solid, 105°C | 48 | Data | Data | Data |
| Photolytic (ICH Q1B) | N/A | Data | Data | Data |
Predicted Degradation Pathways
While specific pathways for 1,2-Di(1-piperazinyl)ethane must be determined experimentally, data from piperazine and its analogs suggest potential vulnerabilities:
-
Oxidation: The nitrogen atoms are susceptible to oxidation, potentially forming N-oxides.
-
Thermal Degradation: At very high temperatures, piperazine can undergo ring-opening reactions. [10][11]The presence of an ethylene bridge may offer unique pathways compared to simple piperazine.
-
Nitrosamine Formation: Like other secondary amines, piperazine derivatives can react with nitrosating agents (e.g., NOx) to form N-nitrosamines, which are potent impurities. [12]
Conclusion
This guide provides a robust, scientifically grounded framework for the comprehensive characterization of the solubility and stability of 1,2-Di(1-piperazinyl)ethane. By employing the detailed protocols for solubility determination and forced degradation, researchers can generate the critical data needed to advance its development. The emphasis on establishing a validated, stability-indicating analytical method is paramount for ensuring the integrity of the results. The insights gained from these studies will directly inform formulation development, define appropriate storage and handling conditions, and satisfy regulatory requirements for product safety and efficacy.
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Introduction: The Structural Significance of the Piperazine Moiety in Drug Development
An In-Depth Technical Guide to the Crystal Structure Analysis of N,N'-Disubstituted Piperazines A Case Study of 1,4-Dibenzylpiperazine for Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's solubility, basicity, and receptor-binding interactions. N,N'-disubstituted piperazines, such as "Piperazine, 1,1'-(1,2-ethanediyl)bis-", are of particular interest as they can act as flexible or rigid linkers, influencing the spatial orientation of pharmacophoric groups.
Understanding the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound.[1][2] These properties, in turn, have profound implications for a drug candidate's stability, bioavailability, and manufacturability.
Part 1: The Crystallographic Mindset: From Molecule to Crystal to Data
The journey from a synthesized compound to a refined crystal structure is a multi-step process where experimental choices are dictated by the fundamental principles of crystallography. The ultimate goal is to grow a high-quality single crystal, a perfectly ordered three-dimensional array of molecules, that will diffract X-rays in a predictable manner.
The Causality of Crystallization: Why Slow is Better
The cornerstone of a successful SC-XRD analysis is a single crystal of suitable size and quality.[5] For small organic molecules like N,N'-disubstituted piperazines, the most common and effective technique is slow solvent evaporation.[1]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve the purified compound (e.g., 1,4-dibenzylpiperazine) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol) at room temperature to create a saturated or near-saturated solution. The ideal solvent is one in which the compound is moderately soluble.
-
Controlled Evaporation: Transfer the solution to a clean, small vial. Cover the vial with a cap or paraffin film. Pierce the covering with a needle to create a few small holes. This is a critical step; the restricted opening slows the rate of evaporation, preventing rapid precipitation and promoting the slow, ordered growth of a few large crystals rather than many small ones.[5]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in at least two dimensions) have formed, carefully extract them from the mother liquor using a mounted loop or a fine needle.
The rationale for this meticulous process is rooted in thermodynamics and kinetics. Slow evaporation maintains the system near equilibrium, allowing molecules to deposit onto the growing crystal lattice in the most energetically favorable orientation, thus minimizing defects and maximizing crystalline order.
Part 2: The Crystallographic Workflow: A Case Study of 1,4-Dibenzylpiperazine
This section details the end-to-end workflow for determining the crystal structure of 1,4-dibenzylpiperazine, providing a template for the analysis of "Piperazine, 1,1'-(1,2-ethanediyl)bis-".
Data Collection
A suitable single crystal of 1,4-dibenzylpiperazine, obtained via slow evaporation from an ethanol solution, was mounted on a diffractometer.[4]
-
Instrument: Enraf-Nonius CAD-4 diffractometer (or equivalent modern instrument like a Bruker APEXII).[4]
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å).[3]
-
Temperature: Data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure. However, the 1,4-dibenzylpiperazine data was collected at 293 K (room temperature).[3]
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam.
Structure Solution and Refinement
The collected diffraction data provide two key pieces of information for each reflection: its intensity and its position on the detector (which corresponds to its Miller indices h, k, l). The central challenge of crystallography, the "phase problem," is that the phase information associated with each reflection is lost during the experiment.
-
Structure Solution: Programs like SHELXS or SIR92 use statistical methods, known as direct methods, to estimate the initial phases and generate an initial electron density map. This map reveals the positions of the heavier atoms (carbon and nitrogen in this case).
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization program such as SHELXL .[6][7] This iterative process involves:
-
Adjusting atomic coordinates, and anisotropic displacement parameters (which model atomic vibrations).
-
Locating hydrogen atoms, which are typically placed in geometrically idealized positions and refined using a riding model.[4]
-
Minimizing the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) based on the current model. The quality of the refinement is monitored by the R-factor (R1), with a lower value indicating a better fit.
-
Part 3: Analysis of the 1,4-Dibenzylpiperazine Crystal Structure
The final refined model provides a wealth of information about the molecule's geometry and its packing in the solid state.
Crystallographic Data Summary
The crystallographic data for 1,4-dibenzylpiperazine provides the fundamental parameters of its crystal lattice.[3][4]
| Parameter | Value |
| Chemical Formula | C₁₈H₂₂N₂ |
| Formula Weight | 266.38 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.5130 (15) |
| b (Å) | 19.127 (4) |
| c (Å) | 21.366 (4) |
| V (ų) | 3070.3 (11) |
| Z (molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.153 |
| Final R1 [I > 2σ(I)] | 0.052 |
| wR2 (all data) | 0.141 |
Data sourced from Zhang et al., 2010.[3]
Molecular Geometry and Conformation
The analysis of the refined structure of 1,4-dibenzylpiperazine reveals key conformational features:
-
Piperazine Ring Conformation: The central piperazine ring adopts a stable chair conformation . This is the expected low-energy conformation for a six-membered saturated ring, minimizing steric strain.
-
Substituent Orientation: The benzyl groups attached to the nitrogen atoms are in equatorial positions, which is sterically favorable.
-
Symmetry: The molecule itself possesses non-crystallographic inversion symmetry.[4]
-
Aromatic Rings: The two phenyl rings are nearly parallel, with a small dihedral angle of 1.3(1)° between them.[4]
These details are crucial for understanding how the molecule will present itself to potential binding partners, such as a protein active site.
Supramolecular Interactions and Crystal Packing
A surprising and significant finding for 1,4-dibenzylpiperazine is the absence of strong intermolecular interactions like classical hydrogen bonds.[3][4] The crystal packing is primarily governed by weaker van der Waals forces. This is noteworthy because the nitrogen atoms of the piperazine ring could potentially act as hydrogen bond acceptors. The steric bulk of the benzyl groups, however, likely shields these nitrogen atoms, preventing the formation of strong directional interactions.
This has direct implications for drug development. A molecule that packs via non-directional forces may be more prone to polymorphism—the ability to exist in multiple crystal forms with different physical properties.
Part 4: Implications for Drug Development Professionals
The insights gained from a crystal structure analysis are not merely academic; they are critical for de-risking drug development.
-
Polymorph Screening: The packing analysis of 1,4-dibenzylpiperazine suggests a potential for polymorphism. For a drug candidate, this would trigger a comprehensive polymorph screen to identify the most stable and bioavailable solid form.
-
Structure-Activity Relationship (SAR): The precise conformation of the molecule informs computational chemists and modelers, allowing for more accurate docking studies and the design of new analogues with improved potency and selectivity.
-
Physicochemical Properties: The crystal packing directly influences properties like melting point, solubility, and dissolution rate. A structure dominated by weak forces might have a lower melting point and potentially higher solubility compared to a structure with a strong hydrogen-bonding network.
-
Intellectual Property: A well-characterized crystal structure and its specific polymorphs are patentable, providing crucial intellectual property protection for a new chemical entity.
Conclusion
The single-crystal X-ray diffraction analysis of N,N'-disubstituted piperazines, exemplified here by the case study of 1,4-dibenzylpiperazine, is an indispensable tool in modern drug discovery and development. It provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional architecture and its interactions in the solid state. This information transcends simple characterization, offering profound, actionable insights into a compound's physicochemical properties, potential for polymorphism, and structure-activity relationships. By integrating this detailed structural knowledge early in the development pipeline, researchers can make more informed decisions, accelerating the journey from a promising molecule to a safe and effective medicine.
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Hirschi, J. S., Chierchia, M., & Tilley, S. D. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Journal of the American Chemical Society, 142(20), 9415-9420. [Link]
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Nirmala, S., Theboral Sugi Kamala, E., Sudha, L., Ramesh, E., & Raghunathan, R. (2008). Crystal Structure of 1,4-Dimethyl 2.5[2'-dispiroindane-1,3-dione]piperazine. Analytical Sciences: X-ray Structure Analysis Online, 24, x101-x102. [Link]
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Kumar, K. S., Ranjith, S., Sudhakar, S., Srinivasan, P., & Ponnuswamy, M. N. (2015). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E: Crystallographic Communications, 71(10), o1084-o1085. [Link]
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Yathirajan, H. S., Glidewell, C., Suresha, E., & Foro, S. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 365-373. [Link]
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Potential applications of bis-piperazine compounds in medicinal chemistry
An In-Depth Technical Guide Topic: The Expanding Therapeutic Landscape of Bis-Piperazine Compounds in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The bis-piperazine motif, characterized by two piperazine rings typically connected by a linker, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of physicochemical properties—including tunable basicity, conformational rigidity, and the capacity to improve aqueous solubility—makes it an invaluable component in the design of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the diverse applications of bis-piperazine compounds, delving into their roles as anticancer, antimicrobial, antiviral, and central nervous system (CNS) agents. We will explore the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in the rational design and evaluation of next-generation bis-piperazine-based drug candidates.
The Bis-Piperazine Scaffold: A Foundation for Drug Design
The strategic incorporation of a bis-piperazine core into a molecule is a deliberate choice aimed at optimizing its drug-like properties. The two nitrogen atoms in each ring are basic centers that can be protonated at physiological pH, which is crucial for enhancing solubility and forming stable salts for formulation.[2][3] This structural unit offers a blend of rigidity and flexibility; the piperazine rings typically adopt a stable chair conformation, which can help lock a molecule into its bioactive conformation for improved target binding, while the linker connecting the two rings can be modified to achieve optimal spatial orientation for interacting with biological targets.[2] These properties collectively contribute to improved pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[1][4]
Key Therapeutic Applications and Mechanisms of Action
The versatility of the bis-piperazine scaffold allows it to be tailored for a wide array of biological targets, leading to its application across multiple disease areas.
Anticancer Agents
Bis-piperazine derivatives have demonstrated significant potential in oncology, acting through various mechanisms to inhibit tumor growth.[5]
Mechanism of Action: A primary mechanism is the induction of apoptosis (programmed cell death). For instance, certain novel piperazine-based bis(thiazole) and bis(thiadiazole) hybrids have been shown to act as potent Epidermal Growth Factor Receptor (EGFR) inhibitors, triggering caspase-dependent apoptosis in cancer cells.[6] Compound 9i from this class dramatically upregulated apoptosis-related genes while downregulating the anti-apoptotic gene Bcl-2 in colon cancer cells.[6] Other derivatives induce cell death by stimulating both extrinsic and intrinsic apoptotic pathways.[7] The scaffold can also serve as a linker for fragments that target the ATP-binding pocket of kinases or form critical salt bridges with acidic residues in the enzyme's hinge region.[2]
Quantitative Data: Anticancer Activity of Bis-Piperazine Derivatives
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 / Activity | Reference |
|---|---|---|---|---|
| 9i | HCT-116 (Colon) | EGFR Inhibitor | 1.2 nM | [6] |
| 7b | HCT-116 (Colon) | EGFR Inhibitor | 3.5 nM | [6] |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | Antiproliferative | GI50 = 1.00 μM | [8] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung) | Antiproliferative | GI50 = 1.35 μM | [8] |
| Piperazinyl-Triapine L³ | HCT116 p53+/+ (Colon) | Antiproliferative | 0.12 μM |[9] |
Antimicrobial Agents
The rise of antimicrobial resistance necessitates novel chemical scaffolds, and bis-piperazines have emerged as promising candidates.[10]
Mechanism of Action: A key strategy in developing bis-piperazine antibacterials is the inhibition of essential bacterial enzymes that are absent in humans. Molecular docking and in-vitro studies have identified DNA gyrase and glucosamine-6-phosphate (GlcN-6-P) synthase as primary targets.[1][11][12] DNA gyrase is crucial for bacterial DNA replication, while GlcN-6-P synthase is vital for the biosynthesis of the bacterial cell wall component, peptidoglycan.[1] By inhibiting these enzymes, the compounds effectively halt bacterial growth and survival.
Quantitative Data: Antibacterial Activity of Bis-Piperazine Derivatives
| Compound ID | Bacterial Strain | Target | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Compound 4 | S. aureus | Enoyl-ACP Reductase (putative) | 16 | [13] |
| Compound 6c | S. aureus | Enoyl-ACP Reductase (putative) | 16 | [13] |
| Compound 6d | B. subtilis | Enoyl-ACP Reductase (putative) | 16 | [13] |
| Compound 7b | B. subtilis | Enoyl-ACP Reductase (putative) | 16 |[13] |
Antiviral Agents
The piperazine moiety is a component of several FDA-approved antiviral drugs, and bis-piperazine structures are being actively investigated against a range of viruses.[14][15]
Mechanism of Action: Bis-piperazine compounds can be designed to inhibit critical viral enzymes. For example, in the context of SARS-CoV-2, computational studies have identified bis-piperazine derivatives as potential inhibitors of the main protease (Mpro), an enzyme essential for viral replication.[15] Symmetrical bis-propyl-piperazine compounds have also shown significant inhibition of HIV-1 integrase (IN), another key enzyme for the viral life cycle.[14] Other derivatives have demonstrated broad-spectrum activity by inhibiting DNA replication in viruses like human adenovirus (HAdV) and human cytomegalovirus (HCMV).[16]
CNS-Targeting Agents
The physicochemical properties of piperazines make them well-suited for developing drugs that act on the central nervous system.[17][18]
Mechanism of Action: Many CNS-active drugs must cross the blood-brain barrier, a feat often facilitated by the balanced lipophilicity and solubility imparted by the piperazine scaffold. Bis-piperazine derivatives have been developed as modulators of key neurotransmitter systems, including serotonin (5-HT) and dopamine (D2) receptors, which are implicated in psychiatric disorders like anxiety and depression.[2][18] More recently, piperazine derivatives have been identified as potent activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[19] Activation of this channel regulates dendritic spine stability and has shown neuroprotective effects in models of Alzheimer's disease, suggesting a novel therapeutic avenue.[19]
Core Methodologies in Bis-Piperazine Drug Discovery
The discovery and optimization of bis-piperazine drug candidates follow a structured workflow integrating synthesis, in vitro evaluation, and in silico modeling.
Synthetic Strategies
The synthesis of bis-piperazine compounds often involves a convergent approach where two piperazine-containing arms are coupled to a central core.
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Biological activity screening of "Piperazine, 1,1'-(1,2-ethanediyl)bis-" derivatives
An In-Depth Technical Guide: Biological Activity Screening of "Piperazine, 1,1'-(1,2-ethanediyl)bis-" Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The "Piperazine, 1,1'-(1,2-ethanediyl)bis-" core, a symmetrical scaffold featuring a dual piperazine system linked by an ethane bridge, represents a compelling starting point for combinatorial chemistry and drug discovery. The inherent structural rigidity, coupled with the basicity of the four nitrogen atoms, provides a unique framework for developing ligands with high affinity and specificity for diverse biological targets.[1][2] This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives built upon this core. We delve into the causality behind experimental design, present detailed, self-validating protocols for key assays, and offer insights into data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical class.
The Rationale: Why Screen 1,1'-(1,2-ethanediyl)bis(piperazine) Derivatives?
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5][6] The 1,1'-(1,2-ethanediyl)bis- configuration introduces several advantageous features:
-
Symmetrical Divalency: The structure allows for the simultaneous presentation of two identical pharmacophores, which can enhance binding affinity (avidity) to targets with multiple binding sites, such as dimeric enzymes or receptor complexes.
-
Structural Rigidity and Conformational Constraint: The ethane linker restricts the rotational freedom between the two piperazine rings, which can pre-organize the molecule into a favorable conformation for target binding, reducing the entropic penalty upon interaction.[2]
-
Tunable Physicochemical Properties: The two distal nitrogen atoms on each piperazine ring (N4 and N4') are ideal points for chemical modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][6]
Given this structural potential, a logical first-pass screening strategy involves evaluating derivatives against a panel of assays representing major areas of unmet medical need: cancer, microbial infections, and specific enzymatic dysregulation.
General Screening Workflow: A Roadmap from Compound to Candidate
A robust screening cascade is essential for efficiently identifying and prioritizing lead compounds. The process begins with a library of synthesized derivatives and progressively narrows the field to candidates with the most promising biological profiles.
Caption: High-level workflow for screening bis-piperazine derivatives.
Core Screening Protocols: A Practical Guide
This section provides detailed, self-validating protocols for three fundamental areas of biological screening.
Anticancer Activity: Cytotoxicity Screening
The evaluation of cytotoxicity against cancer cell lines is a primary step in oncology drug discovery.[5] The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9]
Principle of the MTT Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[7][8] The quantity of formazan produced is directly proportional to the number of viable cells.[7] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension in complete culture medium.
-
Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[7]
-
-
Compound Treatment:
-
Prepare stock solutions of the piperazine derivatives in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control/positive control like Doxorubicin).
-
Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis and Presentation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
| Derivative ID | Modification at N4, N4' | Cancer Cell Line | IC50 (µM) |
| BP-001 | 4-Fluorobenzyl | HCT-116 (Colon) | 3.0[3] |
| BP-002 | 4-(Trifluoromethyl)benzyl | MDA-MB-468 (Breast) | 1.00[11] |
| BP-003 | Bis(4-fluorophenyl)methyl | HOP-92 (Lung) | 1.35[11][12] |
| Doxorubicin | (Positive Control) | HCT-116 (Colon) | 0.5 |
Table 1: Example cytotoxicity data for hypothetical bis-piperazine derivatives.
Mechanism of Action Visualization: Many cytotoxic compounds induce apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated as a follow-up to a positive cytotoxicity screen.
Caption: Simplified intrinsic apoptosis signaling pathway.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[13] Piperazine derivatives have shown a broad spectrum of activity against various bacterial and fungal strains.[13][14][15] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Materials:
-
Assay Plate Preparation:
-
Dispense 50 µL of MHB into each well of a sterile 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the compound stock solution (e.g., at 256 µg/mL in MHB), for a total of 100 µL.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 128, 64, 32... down to 0.25 µg/mL). Discard the final 50 µL from the last column.
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a "growth control" well (inoculum in MHB without compound) and a "sterility control" well (MHB only). Use a standard antibiotic like Ciprofloxacin as a positive control.[13]
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density (OD) at 600 nm.
-
Data Analysis and Presentation:
| Derivative ID | Modification at N4, N4' | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BP-004 | 2-Chlorophenyl | 8 | 16 |
| BP-005 | 3,5-Difluorobenzyl | 6.25[17] | 12.5 |
| BP-006 | 4-Nitrophenyl | 16 | >64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Table 2: Example MIC data for hypothetical bis-piperazine derivatives.
Enzyme Inhibition Screening
Many diseases are driven by the aberrant activity of specific enzymes. Piperazine derivatives have been investigated as inhibitors of various enzymes, including tyrosinase, kinases, and enoyl-acyl carrier protein reductase (InhA).[18][19][20] A general protocol for a colorimetric or fluorometric enzyme inhibition assay is described below.
Detailed Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer specific to the target enzyme.
-
Prepare the enzyme stock solution and the substrate stock solution in the assay buffer. The substrate should be one that produces a detectable signal (color or fluorescence) upon enzymatic conversion.
-
Prepare serial dilutions of the piperazine derivatives in the assay buffer (with a small, consistent amount of DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add the following to each well in sequence:
-
Assay Buffer
-
Test compound solution (or vehicle for control)
-
Enzyme solution
-
-
Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Signal Detection:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance or fluorescence over time (kinetic read) or at a single endpoint after a fixed reaction time.
-
-
Controls:
-
100% Activity Control: All reagents except the test compound (vehicle instead).
-
0% Activity Control (Background): All reagents except the enzyme.
-
Positive Control: A known inhibitor of the enzyme.
-
Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve or the final endpoint reading. The percent inhibition is calculated as: % Inhibition = [1 - (Rate_inhibitor - Rate_background) / (Rate_100%_activity - Rate_background)] * 100 IC50 values are then determined by plotting % inhibition against inhibitor concentration.
Preliminary Toxicity Assessment
While identifying potent "hit" compounds is the primary goal, early assessment of toxicity is crucial to avoid pursuing candidates that will later fail due to safety concerns.[5] Piperazine derivatives can exhibit a range of toxicological effects, often related to their impact on the central nervous and cardiovascular systems.[21][22][23]
-
In Vitro Cytotoxicity Against Normal Cells: A critical counter-screen is to test promising anticancer hits against a non-cancerous cell line (e.g., human dermal fibroblasts or CHO cells) to determine selectivity.[11] A high therapeutic index (IC50 in normal cells / IC50 in cancer cells) is desirable.
-
Hemolysis Assay: An in vitro test can assess the potential of compounds to damage red blood cells, which is a simple indicator of membrane disruption and general toxicity.[14]
-
In Vivo Models: Simple model organisms like Caenorhabditis elegans can be used for initial acute toxicity, developmental, and neurotoxicity testing.[22]
Conclusion and Future Perspectives
The "Piperazine, 1,1'-(1,2-ethanediyl)bis-" scaffold provides a rich foundation for the development of novel therapeutic agents. The systematic screening approach outlined in this guide—encompassing anticancer, antimicrobial, and enzyme inhibition assays—offers a robust method for uncovering the biological potential of its derivatives. By integrating validated protocols with a clear understanding of the underlying scientific principles, researchers can efficiently identify and advance promising lead compounds. Future efforts should focus on expanding the diversity of the chemical library, exploring a wider range of biological targets, and employing in silico methods for virtual screening and ADME/Tox prediction to further accelerate the discovery process.
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A Technical Guide to "Piperazine, 1,1'-(1,2-ethanediyl)bis-" as a Bivalent Linker in Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of linker molecules is as critical as the optimization of pharmacophores themselves. Linkers are not merely passive spacers but active modulators of a drug's physicochemical and pharmacokinetic properties. This guide focuses on a specific and powerful linker scaffold: Piperazine, 1,1'-(1,2-ethanediyl)bis- , also known by its IUPAC name, 1-(2-piperazin-1-ylethyl)piperazine[1]. This symmetrical, bivalent linker, composed of a central ethane bridge flanked by two piperazine rings, offers a unique combination of semi-rigidity, basicity, and synthetic accessibility. We will explore its structural characteristics, the strategic rationale for its incorporation into complex therapeutics like bivalent ligands and PROTACs, detailed synthetic methodologies, and the profound impact it exerts on a molecule's journey from administration to target engagement.
Core Physicochemical and Structural Profile
The efficacy of "Piperazine, 1,1'-(1,2-ethanediyl)bis-" (herein referred to as BPEP, for Bis-Piperazino-Ethane) as a linker is rooted in its distinct chemical architecture. Understanding its fundamental properties is paramount for any drug design campaign.
Chemical Structure and Conformation: BPEP is a C10H22N4 molecule with a molecular weight of 198.31 g/mol [1][2]. The structure consists of a central, flexible ethane unit connecting the N1 positions of two piperazine rings. Each piperazine ring, existing predominantly in a stable chair conformation, provides a semi-rigid element. The overall conformation of the BPEP linker is a dynamic equilibrium of rotamers around the central C-C and C-N bonds, providing a balance between conformational constraint and the flexibility needed to span two distinct binding sites on a biological target.
Basicity and Protonation State (pKa): The piperazine moiety is a "privileged scaffold" in medicinal chemistry, largely due to the presence of two nitrogen atoms with an appropriate pKa, which enhances aqueous solubility and bioavailability[3]. The parent piperazine has pKa values of 5.35 and 9.73[4]. In the BPEP linker, there are four nitrogen atoms. The two nitrogens involved in the ethane bridge are tertiary amines, while the terminal N4 and N4' nitrogens are secondary amines, available for conjugation.
The basicity of these nitrogens is a critical design parameter. Upon protonation in physiological environments (e.g., the acidic milieu of the endosome), the linker can significantly increase the aqueous solubility of a larger molecule[][6]. This is a key strategy to overcome the solubility challenges often encountered with complex, high-molecular-weight drugs like PROTACs[7][8]. However, the pKa is highly sensitive to the nature of the attached substituents[7][8]. For instance, attaching an electron-withdrawing group (like an amide) to the terminal nitrogen can lower its pKa, reducing the extent of protonation at physiological pH[8].
Table 1: Key Physicochemical Properties of BPEP
| Property | Value | Source |
| Molecular Formula | C10H22N4 | PubChem[1] |
| Molecular Weight | 198.31 g/mol | EPA SRS[2] |
| CAS Number | 19479-83-5 | CAS Common Chemistry[9] |
| Melting Point | 97-98 °C | ECHEMI[10] |
| Boiling Point | 208.5 °C | ECHEMI[10] |
| XLogP3 (Predicted) | -1 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
The Strategic Rationale for Selecting BPEP in Drug Design
The decision to employ the BPEP linker is driven by its ability to confer specific, advantageous properties to a drug candidate. It is not a generic spacer but a functional module selected to solve distinct challenges in drug development.
Pillar 1: Engineering Bivalency and Bridging Interactions The primary application of BPEP is in the design of bivalent ligands—molecules engineered with two distinct pharmacophores to simultaneously engage two binding sites[11]. This can be within a single receptor, or, more powerfully, bridging two different receptors in a dimer or a protein complex.
-
Causality: By connecting two pharmacophores, a BPEP-linked drug can achieve significantly higher affinity and selectivity compared to its monomeric counterparts due to an avidity effect. The defined length of the BPEP linker is crucial for spanning the specific distance between the target binding pockets. This strategy has been successfully applied to target G protein-coupled receptor (GPCR) dimers[11].
Pillar 2: Modulating Pharmacokinetics (PK) The piperazine ring is a well-established tool for optimizing the PK profile of drug candidates[12][13]. The BPEP linker, containing two such rings, amplifies these benefits.
-
Solubility Enhancement: As discussed, the basic nitrogens of the BPEP linker can be protonated, dramatically improving the aqueous solubility of highly lipophilic molecules[3][6]. This is a critical factor for achieving adequate drug concentration at the site of action, especially for oral administration.
-
Metabolic Stability: While N-dealkylation can be a metabolic liability for piperazine-containing compounds, strategic placement of substituents can mitigate this. For example, embedding the piperazine within an amide bond can improve metabolic stability[8]. The BPEP linker's structure allows for such modifications at its terminal ends.
-
Cell Permeability: The ability to tune the protonation state of the BPEP linker allows for a dynamic balance between water solubility (for formulation and circulation) and lipid permeability (for crossing cell membranes). A drug that is protonated and soluble in the extracellular space may become deprotonated and more lipophilic as it approaches the cell membrane, facilitating passive diffusion.
Pillar 3: Application in Advanced Modalities (e.g., PROTACs) Proteolysis-targeting chimeras (PROTACs) are large, complex molecules that often suffer from poor "drug-like" properties. The linker connecting the target-binding warhead and the E3-ligase ligand is a key determinant of PROTAC efficacy and developability[7].
-
The BPEP Advantage: The BPEP scaffold is emerging as a valuable component in "functional linkers" for PROTACs[]. It offers a semi-rigid structure that can help pre-organize the PROTAC into a bioactive conformation for forming the crucial ternary complex (Target-PROTAC-Ligase)[][8]. Furthermore, its ability to be protonated in the endosome can aid in endosomal escape, a key step for cytosolic targets[].
Synthetic Strategies and Methodologies
The incorporation of the BPEP linker into a final drug molecule is a multi-step process that relies on well-established synthetic organic chemistry reactions. The protocols described below are self-validating through standard analytical techniques (NMR, LC-MS, HPLC).
Protocol 1: Synthesis of the BPEP Core The core linker is typically synthesized via a direct nucleophilic substitution reaction.
-
Objective: To synthesize Piperazine, 1,1'-(1,2-ethanediyl)bis- from piperazine and a suitable ethane dielectrophile.
-
Methodology:
-
Reaction Setup: To a stirred solution of excess piperazine (e.g., 4-5 equivalents) in a suitable solvent like ethanol or acetonitrile, add 1,2-dibromoethane (1 equivalent) dropwise at room temperature. The excess piperazine acts as both the nucleophile and the base to neutralize the HBr byproduct.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically runs for 12-24 hours.
-
Workup and Purification: After cooling, filter the mixture to remove piperazine dihydrobromide salt. Concentrate the filtrate under reduced pressure. The residue is then partitioned between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent like dichloromethane (DCM). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Final Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the pure BPEP linker as a solid.
-
Protocol 2: Stepwise Functionalization of the BPEP Linker This protocol outlines the sequential attachment of two different pharmacophores (Pharmacophore A and Pharmacophore B) to the BPEP core.
-
Objective: To create a heterobifunctional molecule using the BPEP linker.
-
Methodology:
-
Monoprotection (Critical Step): To achieve selective monosubstitution, one of the terminal secondary amines of BPEP must be protected. A standard approach is to use a Boc (tert-butyloxycarbonyl) protecting group. React BPEP with a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) of Di-tert-butyl dicarbonate (Boc)2O to favor the mono-Boc protected product. Purify this intermediate carefully via column chromatography.
-
Attachment of Pharmacophore A: Couple the free secondary amine of the mono-Boc-BPEP with the first pharmacophore (e.g., a carboxylic acid derivative, R¹-COOH) using standard amide coupling conditions (e.g., HATU or EDC/HOBt as coupling agents in DMF with a base like DIPEA)[8].
-
Deprotection: Remove the Boc group from the other end of the linker using an acid, typically trifluoroacetic acid (TFA) in DCM.
-
Attachment of Pharmacophore B: Couple the newly revealed secondary amine with the second pharmacophore (e.g., an alkyl halide, R²-X) via N-alkylation or with another carboxylic acid (R²-COOH) using the same amide coupling conditions as in step 2.
-
Final Purification: Purify the final bivalent compound using preparative HPLC to ensure high purity for biological testing.
-
Case Study Analysis: BPEP in Bivalent Anticancer Agents
While specific marketed drugs using the exact BPEP linker are not prominently documented, the principle is well-established in preclinical research. For instance, researchers have synthesized novel vindoline-piperazine conjugates as potential anticancer agents, exploring different linkers to connect the pharmacophores[14]. A BPEP linker in such a context could be used to connect two vindoline monomers or a vindoline unit to another pharmacophore targeting a synergistic pathway.
Hypothetical Application: Imagine designing a bivalent inhibitor for a receptor tyrosine kinase (RTK) that is known to dimerize upon activation.
-
Design: Pharmacophore A is a known ATP-competitive inhibitor for the kinase domain. Pharmacophore B is a ligand that binds to an allosteric site only accessible in the dimerized state.
-
Role of BPEP: The BPEP linker is chosen for its length, which corresponds to the distance between the ATP pocket and the allosteric site in the dimer model. Its basicity is tuned to ensure sufficient solubility.
-
Expected Outcome: The resulting bivalent drug would exhibit exquisite selectivity for the activated, dimerized form of the RTK over the inactive monomer, leading to reduced off-target effects and enhanced potency in cancer cells where the RTK is overexpressed and activated.
Challenges and Future Perspectives
Despite its advantages, the BPEP linker is not without challenges. The presence of multiple basic nitrogens can lead to complex acid-base chemistry and potential interactions with acidic biological macromolecules, sometimes causing off-target effects. Furthermore, the piperazine rings can be susceptible to metabolism via N-dealkylation or oxidation.
The future of the BPEP linker and its derivatives is bright, particularly in the realm of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and other complex therapeutic modalities. Its ability to provide a structurally defined, water-soluble, and synthetically versatile bridge makes it an invaluable tool for connecting disparate molecular entities into a single, highly functional therapeutic agent. Continued research into modifying the BPEP core—for instance, by adding substituents to the piperazine rings themselves—will further expand its utility and allow for even finer control over the properties of next-generation medicines.
References
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Piperazine skeleton in the structural modification of n
- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Source not specified.
- Design of bivalent ligands targeting put
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Piperazine, 1,1'-(1,2-ethanediyl)bis-. (n.d.). PubChem.
- 1,1′-(1,2-Ethanediyl)bis[piperazine]. (n.d.). CAS Common Chemistry.
- Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. (n.d.). Source not specified.
- Piperazine. (n.d.). Wikipedia.
- Piperazine, 1,1'-(1,2-ethanediyl)bis-. (n.d.). EPA Substance Registry Services.
- 1,1′-(1,2-Ethanediyl)bis[piperazine] Formula. (n.d.). ECHEMI.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).
- Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. (n.d.). PMC - NIH.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- Selected marketed drugs or drug candidates containing piperazine motif. (n.d.).
- Structures of FDA-approved anticancer drugs based on piperazine rings.. (n.d.).
- bis(piperidin-1-yl)ethane-1,2-dithione. (n.d.). CymitQuimica.
- Synthesis of 1-(2-pyrimidinyl)piperazine. (n.d.). PrepChem.com.
- Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (n.d.).
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). PMC.
- Design Strategy for the EPR Tumor-Targeting of 1,2-Bis(sulfonyl)-1-alkylhydrazines. (n.d.). NIH.
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Methodological & Application
Synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine]: A Detailed Protocol for Drug Discovery and Development
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 1,1'-(1,2-ethanediyl)bis[piperazine], a valuable bivalent ligand and a key building block in contemporary drug discovery. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed step-by-step synthesis protocol, and thorough procedures for purification and characterization. The causality behind critical experimental choices is elucidated to empower researchers in optimizing the synthesis for their specific applications. Safety protocols and potential challenges are also addressed to ensure a safe and efficient execution of this synthesis.
Introduction
The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1][2] The symmetrical molecule, 1,1'-(1,2-ethanediyl)bis[piperazine], also known as 1,2-di(piperazin-1-yl)ethane, presents a unique scaffold featuring two piperazine rings linked by an ethylene bridge. This structure is of significant interest in medicinal chemistry for the development of bivalent ligands capable of simultaneously interacting with two receptor sites, potentially leading to enhanced potency and selectivity. This application note provides a detailed and reliable protocol for the synthesis of this important compound from readily available starting materials.
Reaction Principle and Mechanism
The synthesis of 1,1'-(1,2-ethanediyl)bis[piperazine] is achieved through a classical nucleophilic substitution reaction. In this process, the secondary amine groups of two piperazine molecules act as nucleophiles, attacking the electrophilic carbon atoms of 1,2-dibromoethane. The reaction proceeds in a stepwise manner, with the initial formation of a mono-alkylated intermediate, N-(2-bromoethyl)piperazine, followed by a second nucleophilic attack by another piperazine molecule to yield the desired product.
A critical challenge in this synthesis is to control the reaction to favor the formation of the desired disubstituted product over the mono-substituted intermediate and potential side products arising from over-alkylation, which can lead to the formation of quaternary ammonium salts. To address this, a large excess of piperazine is employed. This statistical control ensures that the 1,2-dibromoethane is more likely to react with two separate piperazine molecules rather than reacting twice with the same piperazine or with the mono-alkylated intermediate. The presence of a base is also crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 110-85-0 | ≥99% | Sigma-Aldrich |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 106-93-4 | ≥99% | Sigma-Aldrich |
| Anhydrous Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 | ≥99.5% | Fisher Scientific |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% | Merck |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% | Acros Organics |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Standard laboratory glassware
Safety Precautions
-
Piperazine: Corrosive and causes severe skin burns and eye damage.[3][4][5] May cause an allergic skin reaction. It is also hygroscopic and light-sensitive.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1,2-Dibromoethane: Toxic, a suspected carcinogen, and can cause reproductive harm.[6] It is also an irritant. All handling must be performed in a fume hood. Wear appropriate PPE.
-
Ethanol and Dichloromethane: Flammable solvents. Ensure all heating is performed using a heating mantle and that no open flames are present in the laboratory.
Synthesis Workflow Diagram
Caption: General experimental workflow for the synthesis of 1,1'-(1,2-ethanediyl)bis[piperazine].
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous piperazine (86.14 g, 1.0 mol, 10 equivalents).
-
Add absolute ethanol (250 mL) to the flask and stir until the piperazine is completely dissolved.
-
Add anhydrous sodium carbonate (21.2 g, 0.2 mol, 2.0 equivalents) to the solution. The sodium carbonate acts as a base to neutralize the HBr formed during the reaction.
-
-
Addition of Alkylating Agent:
-
Gently heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
In the dropping funnel, prepare a solution of 1,2-dibromoethane (18.79 g, 0.1 mol, 1.0 equivalent) in absolute ethanol (50 mL).
-
Once the piperazine solution is refluxing, add the 1,2-dibromoethane solution dropwise over a period of 1-2 hours. A slow addition rate is crucial to minimize side reactions.
-
-
Reaction and Monitoring:
-
After the addition is complete, continue to reflux the reaction mixture for 12-18 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol:ammonia (90:9:1). The product will have a lower Rf value than the starting materials.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (sodium carbonate and sodium bromide).
-
Wash the collected solids with a small amount of cold ethanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Extraction:
-
Dissolve the resulting residue in distilled water (100 mL).
-
Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL). The product is more soluble in the organic phase.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the dichloromethane under reduced pressure to obtain the crude product as a yellowish solid.
-
Purification
-
Recrystallization:
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol-water (1:1) mixture.
-
Dry the purified crystals under vacuum to a constant weight.
-
Characterization
-
Appearance: White crystalline solid.
-
Melting Point: 97-98 °C.[7]
-
¹H NMR (400 MHz, CDCl₃): δ 2.85 (s, 4H, -CH₂-CH₂-), 2.60-2.40 (m, 16H, piperazine ring protons), 1.90 (s, 2H, -NH).
-
¹³C NMR (101 MHz, CDCl₃): δ 55.0 (-CH₂-CH₂-), 54.5 (piperazine ring carbons), 46.0 (piperazine ring carbons).
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Discussion and Mechanistic Insights
The use of a 10-fold excess of piperazine is a key aspect of this protocol. This large excess serves two primary purposes: firstly, it statistically favors the reaction of 1,2-dibromoethane with two different piperazine molecules, thus maximizing the yield of the desired bis-piperazine product. Secondly, the excess piperazine itself can act as a base to neutralize the HBr byproduct, although the addition of a stronger, non-nucleophilic base like sodium carbonate is recommended for a more efficient reaction.
The choice of ethanol as a solvent is advantageous due to its ability to dissolve both piperazine and 1,2-dibromoethane, its relatively high boiling point for refluxing, and its ease of removal during work-up.
Troubleshooting
-
Low Yield: A low yield of the final product could be due to incomplete reaction or the formation of side products. Ensure the reaction is refluxed for a sufficient amount of time and that the 1,2-dibromoethane is added slowly.
-
Presence of Mono-alkylated Product: If the mono-alkylated product is a significant impurity, it indicates that the statistical control was not sufficient. Increasing the excess of piperazine can help to mitigate this.
-
Formation of Quaternary Ammonium Salts: Over-alkylation leading to quaternary ammonium salts can occur, especially if the reaction temperature is too high or the reaction time is excessively long. These salts are typically more water-soluble and can be removed during the aqueous work-up.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 1,1'-(1,2-ethanediyl)bis[piperazine]. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures, researchers can efficiently produce this valuable compound for a wide range of applications in drug discovery and development. The provided insights into potential challenges and troubleshooting strategies will further aid in the successful execution of this synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,2-Dibromoethene.
- s d fine-chem limited. (n.d.). Piperazine Anhydrous Safety Data Sheet.
- Acros Organics. (2018). Safety Data Sheet: Piperazine.
- Google Patents. (n.d.). DE1770743A1 - Piperazine compounds and processes for their preparation.
-
PubChem. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis-. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
-
Molecules. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
- Benchchem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
- ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- NIH National Library of Medicine. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
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- 4. revroum.lew.ro [revroum.lew.ro]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic N-Alkylation of Piperazine with 1,2-Dichloroethane
Abstract
The N-alkylation of piperazine is a foundational reaction in synthetic organic chemistry, pivotal for the construction of a vast array of pharmacologically active compounds.[1] Piperazine derivatives are integral scaffolds in numerous therapeutics, including antipsychotics, antihistamines, and anti-emetics.[1][2] This document provides a comprehensive guide to the N-alkylation of piperazine using 1,2-dichloroethane, a common and cost-effective alkylating agent. The core challenge of this synthesis—controlling the degree of substitution to selectively yield either the mono- or di-alkylated product—is addressed through detailed mechanistic insights and field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to master this versatile reaction, ensuring both high yield and high purity of the desired product.
Mechanistic Rationale: The Challenge of Selectivity
The reaction between piperazine and 1,2-dichloroethane proceeds via a standard nucleophilic substitution (SN2) mechanism. Piperazine, a cyclic diamine, possesses two secondary amine nitrogens, both of which are nucleophilic and available for alkylation.[1] This inherent symmetry presents the primary synthetic challenge: the reaction can lead to a mixture of the monosubstituted product, 1-(2-chloroethyl)piperazine, and the disubstituted byproduct, 1,4-bis(2-chloroethyl)piperazine.[3]
Controlling the reaction's outcome is paramount. While 1,4-bis(2-chloroethyl)piperazine is a valuable difunctional starting material for creating diverse derivatives[4], the monosubstituted product, 1-(2-chloroethyl)piperazine, is a critical building block for introducing a single piperazine moiety into a larger molecule.[3][5] The choice of synthetic strategy, therefore, depends entirely on the desired end product.
Caption: Methodologies to achieve selective mono-N-alkylation of piperazine.
Experimental Protocols
Safety First: Before proceeding, consult the Safety Data Sheets (SDS) for all reagents. 1,2-dichloroethane is highly flammable, toxic, and a suspected carcinogen. [6][7][8]Piperazine can cause skin and respiratory irritation. [9]All procedures must be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 1,4-bis(2-chloroethyl)piperazine (Favoring Di-substitution)
This protocol is optimized for the exhaustive alkylation of piperazine to yield the di-substituted product.
Materials:
-
Piperazine (anhydrous)
-
1,2-Dichloroethane (DCE)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous piperazine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 10-15 mL per gram of piperazine).
-
Begin vigorous stirring and add 1,2-dichloroethane (2.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Wash the filtered solids with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure 1,4-bis(2-chloroethyl)piperazine.
Protocol 2: Synthesis of 1-(2-chloroethyl)piperazine via In Situ Monohydrochloride Formation
This protocol is designed to favor the formation of the monosubstituted product by protecting one of the piperazine nitrogens. [10] Materials:
-
Piperazine (anhydrous)
-
Piperazine Dihydrochloride
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask, combine equimolar amounts of anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol.
-
Heat the mixture gently (50-60°C) with stirring until all solids dissolve, forming piperazine monohydrochloride in situ.
-
Cool the solution to room temperature and add anhydrous potassium carbonate (1.2 eq) to act as a base for the subsequent alkylation.
-
Slowly add 1,2-dichloroethane (1.0 eq) to the stirred mixture.
-
Heat the reaction to reflux (approx. 65°C) and maintain for 6-10 hours. Monitor the reaction progress closely by TLC or LC-MS to maximize the yield of the mono-alkylated product and minimize di-substitution. [11]6. After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
The resulting residue can be purified using column chromatography (silica gel, with a mobile phase such as dichloromethane/methanol/ammonia) to isolate the pure 1-(2-chloroethyl)piperazine.
Caption: General experimental workflow for the N-alkylation of piperazine.
Product Characterization
Robust analytical methods are essential to confirm the identity of the desired product and assess its purity, particularly to distinguish between the mono- and di-substituted forms. [3]
| Compound | Technique | Expected Observations |
|---|---|---|
| Piperazine | ¹H NMR | A single peak (singlet) for all 8 equivalent protons. |
| 1-(2-chloroethyl)piperazine | ¹H NMR | More complex spectrum with multiple distinct signals for the non-equivalent protons on the piperazine ring and the chloroethyl chain. |
| ¹³C NMR | Distinct signals for the different carbon environments. | |
| Mass Spec | A specific molecular ion peak corresponding to its molecular weight (148.63 g/mol ). [3] | |
| 1,4-bis(2-chloroethyl)piperazine | ¹H NMR | A simpler, more symmetrical pattern compared to the mono-substituted product due to the molecule's C₂ symmetry. [3] |
| ¹³C NMR | Fewer signals than the mono-substituted product due to symmetry. | |
| Mass Spec | A distinct molecular ion peak corresponding to its molecular weight (211.13 g/mol ). [3] |
| Reaction Mixture | HPLC | A C18 reverse-phase column can effectively separate piperazine, the mono-substituted, and the di-substituted products, allowing for purity assessment and reaction monitoring. [3]|
Troubleshooting & Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-alkylated Product | • Di-alkylation is occurring. • Over-alkylation leading to quaternary ammonium salts. [11] • Suboptimal reaction conditions (temp, time, base). | • Ensure precise 1:1 stoichiometry or use the in situ monohydrochloride method. [11] • Use a milder base (e.g., NaHCO₃). • Monitor the reaction closely and stop it once the desired product is maximized. [11] |
| Significant Di-substituted Byproduct | • Reaction temperature is too high. • Reaction time is too long. • Base is too strong, deprotonating the mono-substituted product. | • Lower the reaction temperature. [11] • Reduce the reaction time. • Use a weaker base, such as potassium carbonate instead of sodium hydroxide. [11] |
| Reaction Stalls / Incomplete Conversion | • Insufficient heating. • Base is too weak or insufficient in quantity. • Reagents are not anhydrous. | • Ensure the reaction reaches and maintains the target reflux temperature. • Use a sufficient amount of a suitable base (e.g., K₂CO₃). • Use anhydrous reagents and solvents to prevent side reactions. |
References
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- Wikipedia. Piperazine.
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- BenchChem. A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine.
- BenchChem. The Chemistry of Piperazine: Synthesis, Reactions, and Applications.
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- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
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- BenchChem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- ResearchGate. A general and convenient synthesis of N-aryl piperazines.
- ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines.
- EPA. 1,2-dichloroethane.
- Spectrum Chemical (2007). Material Safety Data Sheet - Piperazine Dihydrochloride.
- Google Patents. US6603003B2 - Method for the preparation of piperazine and its derivatives.
- BenchChem. Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
- ResearchGate. A Simple Synthesis of N-Alkylpiperazines.
- CDC/ATSDR. 1,2-Dichloroethane | ToxFAQs™.
- RCI Labscan Limited (2021). 1, 2-Dichloroethane - SAFETY DATA SHEET.
- BenchChem. Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
- Carl ROTH (2022). Safety Data Sheet: 1,2-Dichloroethane.
- ResearchGate (2021). Methods for the catalytic synthesis of piperazine.
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Using 1,2-Di(1-piperazinyl)ethane in the synthesis of anticancer agents
Application Note & Protocols
Topic: Using 1,2-Di(1-piperazinyl)ethane in the Synthesis of Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic design of novel anticancer agents increasingly relies on the use of linker molecules to connect multiple pharmacophores, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. 1,2-Di(1-piperazinyl)ethane is an exemplary scaffold for this purpose, offering a symmetrical and flexible backbone with two reactive secondary amine sites. This document provides a comprehensive guide to the application of 1,2-di(1-piperazinyl)ethane as a central linker in the synthesis of potential anticancer drugs. We will explore the rationale behind its use, detailing its structural benefits and impact on drug-like properties. Detailed, step-by-step protocols for the synthesis of symmetrical bis-pharmacophore conjugates are provided, alongside methodologies for their characterization. Furthermore, this guide synthesizes structure-activity relationship (SAR) insights from the broader class of piperazine-containing therapeutics to inform rational drug design.
Introduction: The Strategic Role of Linkers in Oncology
Modern anticancer drug discovery has evolved beyond single-target agents towards more complex molecular architectures. Strategies such as dimerization of ligands or the development of Proteolysis Targeting Chimeras (PROTACs) leverage linker chemistry to achieve novel mechanisms of action or enhanced therapeutic windows.[1][2] Linkers are not merely passive spacers; they are critical components that influence a molecule's spatial orientation, flexibility, and physicochemical properties, such as solubility and cell permeability.[3]
Within this context, the piperazine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in approved drugs is a testament to its ability to impart favorable pharmacokinetic properties.[4] The piperazine ring can improve aqueous solubility and bioavailability, and its basic nitrogen atoms can be protonated at physiological pH, which can be crucial for target engagement.[2]
1,2-Di(1-piperazinyl)ethane presents a unique opportunity for synthetic chemists. Its symmetrical structure, featuring two piperazine rings connected by an ethylene bridge, provides two distinct and chemically equivalent sites for modification. This makes it an ideal candidate for creating homodimeric drugs, where two molecules of the same pharmacophore are linked together to potentially increase avidity for a target or to induce protein dimerization.
Rationale for Using 1,2-Di(1-piperazinyl)ethane
The selection of 1,2-di(1-piperazinyl)ethane as a linker is underpinned by several key advantages:
-
Synthetic Tractability: The secondary amines of the piperazine rings are excellent nucleophiles, readily participating in standard organic reactions such as N-alkylation, N-arylation, amide coupling, and reductive amination. This allows for the straightforward and efficient conjugation of a wide variety of anticancer pharmacophores.[5]
-
Physicochemical Properties: The inclusion of four nitrogen atoms significantly increases the polarity of the resulting molecule. This can be strategically employed to enhance the aqueous solubility of otherwise hydrophobic pharmacophores, a common hurdle in drug development.[3]
-
Structural Flexibility and Rigidity: The ethylene spacer provides rotational flexibility, allowing the attached pharmacophores to adopt optimal conformations for binding to their biological targets. Simultaneously, the piperazine rings themselves offer a degree of rigidity that can pre-organize the molecule and reduce the entropic penalty upon binding.[1]
-
Proven Bioactivity: The broader class of piperazine derivatives has demonstrated a wide spectrum of anticancer activities, including the ability to inhibit angiogenesis and interfere with cell cycle progression.[6] Incorporating this moiety is a validated strategy in oncology.
Synthetic Protocols & Methodologies
This section provides a detailed, representative protocol for the synthesis of a symmetrical bis-amide conjugate using 1,2-di(1-piperazinyl)ethane. This common reaction illustrates the core utility of the linker.
General Considerations & Safety
-
Safety: 1,2-Di(1-piperazinyl)ethane and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Amide coupling reagents like HATU are sensitizers and should be handled with care.
-
Materials: All reagents should be of high purity (≥98%). Anhydrous solvents are critical for the success of coupling reactions.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.
Protocol: Synthesis of a Symmetrical Bis-Amide Conjugate
This protocol describes the coupling of two equivalents of a carboxylic acid-bearing pharmacophore (represented as "Pharmacophore-COOH") to the 1,2-di(1-piperazinyl)ethane linker.
Reaction Scheme:
Caption: General reaction for symmetrical bis-amide coupling.
Step-by-Step Procedure:
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid pharmacophore (Pharmacophore-COOH, 2.2 equivalents).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 2.2 eq.) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes. This pre-activation step is crucial for forming the active ester, which enhances reaction efficiency.
-
Linker Addition: In a separate flask, dissolve 1,2-di(1-piperazinyl)ethane (1.0 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The use of a tertiary amine base like DIPEA is essential to neutralize the hexafluorophosphate salt formed and to scavenge the protons released during amide bond formation, driving the reaction to completion.
-
Workup:
-
Once the reaction is complete (as determined by LC-MS), pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid), water, and finally, saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to isolate the final compound.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed:
-
¹H and ¹³C NMR: To confirm the structure, look for the disappearance of the carboxylic acid proton and the appearance of characteristic signals for the piperazine and ethylene bridge protons, often seen as broad singlets or multiplets.[7] The chemical shifts of carbons adjacent to the newly formed amide bonds will also be indicative of a successful reaction.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the synthesized dimer.[7]
-
HPLC: To determine the purity of the final compound, which should typically be >95% for biological testing.
Application Examples & Biological Activity
While specific examples using 1,2-di(1-piperazinyl)ethane as a linker are part of novel research, the principle of conjugating active moieties to piperazine scaffolds is well-documented. The resulting dimeric compounds can be evaluated for their anticancer activity across a panel of human cancer cell lines using standard assays like the MTT or Sulforhodamine B (SRB) assay.
The table below summarizes representative data for various piperazine-containing anticancer agents, illustrating the potency that can be achieved with this scaffold.
| Compound Class | Pharmacophore Example | Cancer Cell Line | Biological Activity (IC₅₀/GI₅₀) | Reference |
| Vindoline Conjugates | Vindoline-piperazine | MDA-MB-468 (Breast) | 1.00 µM | [4][8] |
| Vindoline Conjugates | Vindoline-piperazine | HOP-92 (Lung) | 1.35 µM | [4][8] |
| Triterpenoid Amides | Oleanonic Acid-Piperazine | NCI-H460 (Lung) | 0.70 µM | [9] |
| Triterpenoid Amides | Oleanonic Acid-Piperazine | HCT-116 (Colon) | 0.99 µM | [9] |
| Piperazine Amides | Benzo[9][10]dioxole | MDA-MB-231 (Breast) | 11.3 µM | [5] |
| Rhodanine Hybrids | Rhodanine-piperazine | MDA-MB-468 (Breast) | 36 µM | [11] |
Structure-Activity Relationship (SAR) Insights
The modular nature of syntheses using the 1,2-di(1-piperazinyl)ethane linker allows for systematic exploration of the structure-activity relationship.
Caption: Key modification points for SAR studies.
-
The Nature of the Pharmacophore: This is the primary driver of activity. Small modifications to the attached pharmacophore (e.g., adding electron-withdrawing or -donating groups to an aromatic ring) can drastically alter potency and target selectivity.
-
The Connecting Bond: The choice of linkage (e.g., amide vs. urea vs. simple alkyl chain) affects the rigidity, stability, and hydrogen-bonding capacity of the final molecule, all of which can influence biological activity.
-
Symmetry vs. Asymmetry: While this guide focuses on symmetrical dimers (Pharmacophore A = Pharmacophore B), a more advanced strategy involves synthesizing asymmetrical molecules (Pharmacophore A ≠ Pharmacophore B). This could be achieved using orthogonal protecting group strategies and allows for the creation of dual-target inhibitors.
Conclusion and Future Outlook
1,2-Di(1-piperazinyl)ethane is a highly valuable and versatile building block for the synthesis of novel, dimeric anticancer agents. Its synthetic accessibility and ability to confer favorable physicochemical properties make it an attractive linker for medicinal chemists. The protocols and principles outlined in this document provide a solid foundation for researchers to design and synthesize new chemical entities with therapeutic potential. Future work in this area will likely focus on creating asymmetrical agents to target multiple oncogenic pathways simultaneously, a promising strategy for overcoming drug resistance and improving patient outcomes.
References
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Saikia, J., et al. (1999). Piperazine as a Linker for Incorporating the Nitric Oxide-Releasing Diazeniumdiolate Group into Other Biomedically Relevant Functional Molecules. The Journal of Organic Chemistry, 64(14), 5124–5131. [Link]
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Srinivas, H., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(9), 2544-2547. [Link]
-
G-Bora, L., et al. (2022). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 27(19), 6691. [Link]
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Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3). [Link]
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Abdel-Jalil, R. J., et al. (2010). Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. Monatshefte für Chemie - Chemical Monthly, 141(8), 903-908. [Link]
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Alam, M. S., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(15), 5863. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968-21977. [Link]
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Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-30. [Link]
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Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
Shah, S. A. A., et al. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(19), 6241. [Link]
-
Szabó, I., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
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Szabó, I., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
-
Witkowska, A., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(22), 5032. [Link]
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Experimental procedure for functionalizing "Piperazine, 1,1'-(1,2-ethanediyl)bis-"
An In-Depth Technical Guide to the Functionalization of Piperazine, 1,1'-(1,2-ethanediyl)bis- for Drug Discovery and Materials Science
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Bis-Piperazine Scaffold
Piperazine, 1,1'-(1,2-ethanediyl)bis-, a symmetrical molecule featuring a central ethylene bridge connecting two piperazine rings, represents a privileged scaffold in modern chemistry. The piperazine heterocycle is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its ability to improve the pharmacological and pharmacokinetic profiles of drug candidates.[1][2] The two secondary amine nitrogens within the piperazine rings are key reactive centers. These sites serve as hydrogen bond donors/acceptors and allow for the introduction of various substituents, which can modulate a molecule's solubility, bioavailability, and three-dimensional geometry to optimize interactions with biological targets.[1][2][3]
This guide provides a comprehensive overview of the primary strategies for functionalizing Piperazine, 1,1'-(1,2-ethanediyl)bis-. We will delve into the mechanistic rationale behind common synthetic transformations, including N-alkylation, N-acylation, and reductive amination, and provide detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this versatile building block for creating novel chemical entities.
Core Principles of Functionalization
The symmetrical nature of Piperazine, 1,1'-(1,2-ethanediyl)bis- presents a unique opportunity for either mono- or di-functionalization. The choice between these pathways is primarily dictated by the stoichiometry of the reactants.
-
Di-functionalization: To ensure complete substitution at both piperazine nitrogens, a molar excess of the electrophilic reagent (typically ≥ 2.2 equivalents) is employed. This statistical approach drives the reaction to completion, yielding the symmetrically substituted product.
-
Mono-functionalization: Achieving selective mono-substitution is more challenging due to the similar reactivity of both nitrogen atoms. This typically requires using a sub-stoichiometric amount of the electrophile (e.g., 1 equivalent or less) relative to the bis-piperazine starting material. However, this often results in a mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted by-product, necessitating careful chromatographic separation. An alternative approach involves using a large excess of the bis-piperazine scaffold, making it both a reactant and the reaction medium, to favor the mono-adduct.
General Workflow for Synthesis and Validation:
The protocols described below follow a logical and self-validating workflow. Each step is designed to ensure the integrity of the subsequent one, culminating in a fully characterized final product.
Caption: General Experimental Workflow.
Protocol 1: Di-N-Alkylation via Nucleophilic Substitution
N-alkylation is a fundamental method for forming carbon-nitrogen bonds. The reaction proceeds via an SN2 mechanism, where the nucleophilic secondary amine of the piperazine ring attacks an electrophilic carbon atom of an alkyl halide or a related substrate (e.g., mesylate, tosylate), displacing a leaving group. The inclusion of a non-nucleophilic base is critical to neutralize the acidic byproduct (e.g., HBr, HCl), preventing the protonation of the starting amine, which would render it non-nucleophilic.
General Reaction Scheme:
(Note: Image is a placeholder for a proper chemical drawing)
Detailed Step-by-Step Protocol:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Piperazine, 1,1'-(1,2-ethanediyl)bis- (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) or triethylamine (TEA, 3.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reagent Addition: While stirring the suspension, add the alkyl halide (R-X, 2.2-2.5 eq) dropwise at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C to moderate the initial reaction rate.
-
Reaction Execution: Heat the reaction mixture to reflux (or an appropriate temperature, typically 60-80 °C for DMF) and maintain stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). A protocol for a similar reaction involving piperazine and a mesylate shows a reaction time of 4 hours under reflux.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).
Data Presentation: N-Alkylation Conditions
| Parameter | Condition 1 | Condition 2 | Rationale |
| Electrophile | Alkyl Bromide | Alkyl Iodide | Iodides are more reactive leaving groups, allowing for lower reaction temperatures or shorter times. |
| Base | K₂CO₃ (solid) | Triethylamine (liquid) | K₂CO₃ is easily filtered off; TEA is soluble but requires aqueous work-up for removal. |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | MeCN has a lower boiling point, suitable for many reactive halides. DMF is more polar and has a higher boiling point, useful for less reactive electrophiles. |
| Temperature | Reflux (~82 °C) | 80 °C | Temperature is chosen to provide sufficient activation energy without degrading reactants or products. |
Protocol 2: Di-N-Acylation for Amide Synthesis
N-acylation is a robust reaction for converting amines into amides using acylating agents like acyl chlorides or anhydrides. The reaction is a nucleophilic acyl substitution. The high reactivity of acyl chlorides necessitates the use of a base to scavenge the generated HCl and often requires cooling to control the exothermic reaction. This method is highly efficient for producing stable amide derivatives.
General Reaction Scheme:
(Note: Image is a placeholder for a proper chemical drawing)
Detailed Step-by-Step Protocol:
-
Reactor Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Piperazine, 1,1'-(1,2-ethanediyl)bis- (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq) in an anhydrous inert solvent like dichloromethane (DCM) or chloroform.[5]
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is crucial to manage the exothermicity of the reaction with acyl chlorides.
-
Reagent Addition: Prepare a solution of the acyl chloride or anhydride (2.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours.
-
Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid, and finally with brine.
-
-
Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude amide can often be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel chromatography if it is an oil.
Caption: Workflow for N-Acylation Protocol.
Protocol 3: Di-N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation that proceeds by reacting an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.[6] This one-pot procedure is highly valued in pharmaceutical chemistry for its efficiency and broad substrate scope.[6] For secondary amines like those in our scaffold, the reaction with an aldehyde or ketone forms a tertiary amine. Hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.
General Reaction Scheme:
(Note: Image is a placeholder for a proper chemical drawing)
Detailed Step-by-Step Protocol:
-
Reactor Setup: To a round-bottom flask, add Piperazine, 1,1'-(1,2-ethanediyl)bis- (1.0 eq) and the aldehyde or ketone (2.2-2.5 eq).
-
Solvent Addition: Dissolve the components in a suitable solvent. Methanol (MeOH) is often used with NaBH₄, while dichloromethane (DCM) or dichloroethane (DCE) are preferred for NaBH(OAc)₃. A procedure for a similar macrocyclization uses dry MeOH.[7]
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. Adding a catalytic amount of acetic acid can sometimes accelerate this step.
-
Reduction:
-
Using NaBH₄: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 3.0-4.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition is often exothermic and may cause gas evolution.
-
Using NaBH(OAc)₃: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5-3.0 eq) portion-wise at room temperature. NaBH(OAc)₃ is a milder and more selective reagent that does not reduce the starting aldehyde/ketone.
-
-
Reaction Execution: After adding the reducing agent, allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of the starting materials.
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of water or 1 M HCl at 0 °C to decompose any remaining hydride reagent.
-
Adjust the pH to be basic (pH > 9) using an aqueous solution of NaOH or NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times.
-
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.
Data Presentation: Reductive Amination Reagent Comparison
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Rationale |
| Reactivity | High | Mild & Selective | NaBH₄ can reduce aldehydes/ketones; NaBH(OAc)₃ is selective for the iminium ion. |
| Solvent | Protic (MeOH, EtOH) | Aprotic (DCM, DCE) | NaBH₄ is stable in protic solvents at neutral/basic pH; NaBH(OAc)₃ is moisture-sensitive. |
| pH Control | Basic conditions preferred | Tolerates mild acid | The reaction with NaBH(OAc)₃ is often run with a catalytic amount of acetic acid. |
| Work-up | Requires careful quenching | Simpler, less vigorous quench | The milder nature of NaBH(OAc)₃ makes the work-up safer. |
Characterization of Functionalized Products
Confirming the identity and purity of the synthesized derivatives is a critical final step.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect the appearance of new signals corresponding to the protons of the newly introduced alkyl or acyl groups. The integration of these new signals relative to the eight protons of the central ethylene bridge (-N-CH₂-CH₂-N-) should confirm the di-substitution pattern.
-
¹³C NMR: The appearance of new carbon signals in the expected regions (e.g., ~170 ppm for a carbonyl carbon in amides) provides further structural confirmation.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the molecular formula of the product matches the expected value, typically by identifying the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: For acylated products, the appearance of a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹ is a key diagnostic feature.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Piperazine, 1,1'-(1,2-ethanediyl)bis-: Can cause skin and eye irritation. Handle in a well-ventilated area.
-
Alkyl Halides & Acyl Chlorides: Many are corrosive, lachrymatory, and toxic. Always handle these reagents inside a chemical fume hood.
-
Hydride Reducing Agents (NaBH₄, NaBH(OAc)₃): React violently with water and acids to produce flammable hydrogen gas. Add quenching reagents slowly and cautiously at reduced temperatures.
-
References
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH. Available at: [Link]
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Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Available at: [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available at: [https://www.mdpi.com/2 organics-02-00018]([Link] organics-02-00018)
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Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines - NIH. Available at: [Link]
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Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC - NIH. Available at: [Link]
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Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PubMed. Available at: [Link]
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Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC - NIH. Available at: [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
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(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity - TÜBİTAK Academic Journals. Available at: [Link]
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Bis-(1-(2-aminoethyl)piperidino), (2-(2-aminoethyl)pyridino) and (1-(2-aminoethyl)pyrrolidino)-substituted dicyanoquinodimethanes: consequences of flexible ethylene spacers with heterocyclic moieties and amine functionalities - PubMed. Available at: [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. Available at: [Link]
-
Piperazine, 1,1'-(1,2-ethanediyl)bis- | C10H22N4 | CID - PubChem. Available at: [Link]
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Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity - Biointerface Research in Applied Chemistry. Available at: [Link]
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Preparation of 1-Alkyl-2,5-piperazinediones - ResearchGate. Available at: [Link]
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Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. Available at: [Link]
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A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group - IS MUNI. Available at: [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. Available at: [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. Available at: [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - NIH. Available at: [Link]
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1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine - MDPI. Available at: [Link]
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Application of 1,1'-(1,2-Ethanediyl)bis[piperazine] in Polymer Chemistry: A Detailed Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 1,1'-(1,2-Ethanediyl)bis[piperazine] in polymer chemistry. This versatile diamine, characterized by its unique structure containing two piperazine rings linked by an ethylene bridge, serves as a valuable building block for the synthesis of a variety of polymers, including polyamides, polyurethanes, and as a curing agent for epoxy resins. This document outlines detailed application notes and protocols, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to 1,1'-(1,2-Ethanediyl)bis[piperazine]
1,1'-(1,2-Ethanediyl)bis[piperazine], also known as N,N'-bis(aminoethyl)piperazine, is a tetrafunctional amine with two secondary and two tertiary amine groups.[1] Its symmetrical and flexible structure imparts unique properties to the resulting polymers. The presence of the piperazine rings can enhance thermal stability and chemical resistance, while the ethylene linker provides a degree of flexibility to the polymer backbone.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 19479-83-5 | [1][2] |
| Molecular Formula | C10H22N4 | [1][2] |
| Molecular Weight | 198.31 g/mol | [2] |
| Melting Point | 97-98 °C | [2] |
| Boiling Point | 208.5 °C | [2] |
| Density | 0.9691 g/cm³ @ 25 °C | [2] |
The reactivity of the secondary amine groups makes it an excellent candidate for polymerization reactions with monomers containing electrophilic functional groups, such as acyl chlorides and isocyanates. Furthermore, the tertiary amine groups can act as catalysts in certain polymerization reactions, such as the curing of epoxy resins.
Application in Polyamide Synthesis via Interfacial Polymerization
The tetrafunctional nature of 1,1'-(1,2-Ethanediyl)bis[piperazine] allows for the formation of crosslinked or linear polyamides, depending on the reaction conditions and the co-monomer. Interfacial polymerization is a particularly effective method for producing thin-film composite membranes with this diamine, where the rapid and irreversible reaction at the interface of two immiscible liquids leads to the formation of a thin, dense polymer layer.
Causality Behind Experimental Choices:
-
Choice of Diacyl Chloride: Terephthaloyl chloride is often chosen as the co-monomer due to its rigidity, which imparts high thermal stability and mechanical strength to the resulting polyamide.[3] The para-substitution of the acyl chloride groups leads to a more linear and ordered polymer chain, enhancing intermolecular interactions.
-
Immiscible Solvents: A two-phase system, typically water and an organic solvent like hexane or chloroform, is essential for interfacial polymerization. 1,1'-(1,2-Ethanediyl)bis[piperazine] is dissolved in the aqueous phase, while the diacyl chloride is dissolved in the organic phase. The polymerization occurs exclusively at the interface.
-
Acid Scavenger: An acid scavenger, such as triethylamine or an inorganic base, is added to the aqueous phase to neutralize the hydrochloric acid byproduct of the condensation reaction. This prevents the protonation of the amine monomer, which would render it unreactive.[4]
-
Stirring: Vigorous stirring of the two-phase system creates a large interfacial area, which increases the rate of polymerization and the yield of the polymer.
Experimental Workflow: Interfacial Polymerization
Caption: Workflow for Polyamide Synthesis.
Protocol: Synthesis of Poly(1,1'-(1,2-ethanediyl)bis(piperazine) terephthalamide)
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve 1.98 g (0.01 mol) of 1,1'-(1,2-Ethanediyl)bis[piperazine] and 2.12 g (0.02 mol) of sodium carbonate (as an acid scavenger) in 100 mL of deionized water.
-
Organic Phase Preparation: In a separate 250 mL beaker, dissolve 2.03 g (0.01 mol) of terephthaloyl chloride in 100 mL of hexane.
-
Polymerization: Transfer the aqueous solution to a high-speed blender. While stirring vigorously, rapidly pour the organic solution into the aqueous solution. Continue blending for 5-10 minutes. A white precipitate of the polyamide will form immediately.
-
Work-up: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with copious amounts of water to remove any unreacted amine and sodium chloride. Subsequently, wash with hexane to remove unreacted terephthaloyl chloride.
-
Drying: Dry the resulting polyamide in a vacuum oven at 60-80 °C for 24 hours.
Expected Polymer Properties:
Polyamides derived from 1,1'-(1,2-Ethanediyl)bis[piperazine] are expected to exhibit good thermal stability and mechanical properties. The properties can be tailored by varying the diacyl chloride co-monomer.
| Property | Expected Range |
| Glass Transition Temperature (Tg) | 240 - 360 °C[5] |
| 10% Weight Loss Temperature (TGA) | 480 - 500 °C[5] |
| Tensile Strength | 70 - 85 MPa[5] |
| Tensile Modulus | 1.5 - 2.2 GPa[5] |
Application in Polyurethane Synthesis
1,1'-(1,2-Ethanediyl)bis[piperazine] can act as a chain extender or a crosslinking agent in the synthesis of polyurethanes. Its two secondary amine groups readily react with isocyanate groups to form urea linkages, which can significantly influence the final properties of the polyurethane.
Causality Behind Experimental Choices:
-
Diisocyanate Selection: The choice of diisocyanate determines the properties of the soft and hard segments of the polyurethane. Aliphatic diisocyanates like hexamethylene diisocyanate (HDI) generally produce more flexible and UV-stable polyurethanes, while aromatic diisocyanates like toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI) contribute to rigidity and strength.[6]
-
Polyol: A polyol (e.g., polyethylene glycol, polypropylene glycol, or a polyester polyol) is used to form the soft segment of the polyurethane, imparting flexibility and elastomeric properties.[7]
-
Catalyst: While the tertiary amines in the 1,1'-(1,2-Ethanediyl)bis[piperazine] structure can have a catalytic effect, an external catalyst such as dibutyltin dilaurate (DBTDL) or a tertiary amine catalyst is often used to control the reaction rate.
-
One-Shot vs. Pre-polymer Method: Polyurethanes can be synthesized via a one-shot method where all reactants are mixed together, or a pre-polymer method where the diisocyanate is first reacted with the polyol to form an isocyanate-terminated pre-polymer, which is then chain-extended with the diamine. The pre-polymer method allows for better control over the polymer structure and molecular weight.[8]
Experimental Workflow: Polyurethane Synthesis (Pre-polymer Method)
Caption: Workflow for Polyurethane Synthesis.
Protocol: Synthesis of a Polyurethane-Urea
-
Pre-polymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add 20 g of pre-dried polyethylene glycol (PEG, Mn = 2000 g/mol ) and 4.2 g of hexamethylene diisocyanate (HDI). Heat the mixture to 80 °C and stir for 2-3 hours under a nitrogen atmosphere until the theoretical NCO content is reached (as determined by titration).
-
Chain Extension: Cool the pre-polymer to approximately 60 °C. In a separate flask, dissolve 1.98 g of 1,1'-(1,2-Ethanediyl)bis[piperazine] in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add the diamine solution dropwise to the stirring pre-polymer. A significant increase in viscosity will be observed.
-
Casting and Curing: Once the addition is complete, continue stirring for another hour. Pour the viscous polymer solution onto a glass plate and cast a film of uniform thickness. Cure the film in a vacuum oven at 80 °C for 12 hours.
-
Characterization: The resulting polyurethane-urea can be characterized by FTIR spectroscopy (presence of urethane and urea carbonyl peaks), thermal analysis (TGA and DSC), and mechanical testing.[9]
Application as an Epoxy Resin Curing Agent
The active hydrogen atoms on the secondary amine groups of 1,1'-(1,2-Ethanediyl)bis[piperazine] can react with the epoxide rings of epoxy resins, leading to a crosslinked thermoset polymer. The tertiary amine groups within the molecule can also catalyze the anionic polymerization of the epoxy groups, contributing to a more complete cure.[10]
Causality Behind Experimental Choices:
-
Stoichiometry: The ratio of the amine hydrogen equivalents in the curing agent to the epoxy equivalents in the resin is a critical parameter. A stoichiometric ratio of 1:1 is often targeted for optimal properties. The amine hydrogen equivalent weight (AHEW) of 1,1'-(1,2-Ethanediyl)bis[piperazine] is its molecular weight divided by the number of active hydrogens (which is 2), so AHEW = 198.31 / 2 = 99.16 g/eq.
-
Curing Temperature and Time: The curing profile (temperature and time) significantly affects the degree of crosslinking and the final properties of the epoxy thermoset. A lower temperature cure may result in an incomplete reaction, while an excessively high temperature can lead to degradation. A post-curing step at a higher temperature is often employed to ensure complete crosslinking and enhance the glass transition temperature (Tg).[11]
-
Epoxy Resin Type: The choice of epoxy resin (e.g., bisphenol A diglycidyl ether - DGEBA) will influence the properties of the cured material, such as its rigidity, chemical resistance, and thermal stability.[11]
Experimental Workflow: Epoxy Resin Curing
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"Piperazine, 1,1'-(1,2-ethanediyl)bis-" as a building block for metal-organic frameworks
An Application Guide to Metal-Organic Frameworks (MOFs) Utilizing Piperazine, 1,1'-(1,2-ethanediyl)bis- as a Flexible Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Flexible Ligands in MOF Architecture
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2] This modular "building block" approach allows for the rational design of materials with exceptionally high surface areas, tunable pore sizes, and chemically functionalizable surfaces.[1][3] These features make MOFs prime candidates for a vast array of applications, including gas storage, chemical separations, catalysis, and notably, drug delivery.[4][5][6]
The properties of a MOF are profoundly influenced by the choice of its organic linker.[7] While rigid linkers have been extensively used to create robust, predictable structures, the use of flexible ligands introduces a new dimension of complexity and functionality.[8] Flexible frameworks can exhibit dynamic responses to external stimuli such as guest molecules, temperature, or light, leading to materials with unique sorption profiles and controlled release capabilities.[9]
This guide focuses on Piperazine, 1,1'-(1,2-ethanediyl)bis- (CAS: 19479-83-5), a highly flexible diamine ligand, as a versatile building block for constructing novel MOFs.[10] Its combination of multiple nitrogen coordination sites, a flexible ethylene bridge, and two piperazine rings—a scaffold present in numerous pharmaceuticals—makes it a compelling candidate for creating dynamic frameworks with potential applications in biomedicine and beyond.[11] We will explore the fundamental properties of this ligand, provide detailed protocols for the synthesis and characterization of the resulting MOFs, and discuss their potential applications.
Ligand Profile: Piperazine, 1,1'-(1,2-ethanediyl)bis-
The utility of this ligand, which we will abbreviate as BAP (Bis-Aminoethyl-Piperazine), stems from its unique structural and chemical characteristics.
-
Coordination Versatility: BAP possesses four nitrogen atoms, each with a lone pair of electrons available for coordination to metal centers. This allows it to act as a multidentate linker, bridging multiple metal ions to form robust 1D, 2D, or 3D networks.[11]
-
Inherent Flexibility: The C-C and C-N single bonds in the ethylene bridge and piperazine rings allow for significant conformational freedom. This flexibility can enable the resulting MOF to adapt its pore structure upon guest encapsulation, a desirable trait for selective separations and controlled drug release.[4]
-
Functional Platform: The piperazine moiety is a well-established pharmacophore found in many FDA-approved drugs.[11] Its inclusion in a MOF backbone may enhance biocompatibility. Furthermore, the secondary amines within the piperazine rings offer sites for post-synthetic modification, allowing for the fine-tuning of the framework's chemical properties.
Table 1: Physicochemical Properties of the BAP Ligand
| Property | Value | Reference |
| Chemical Name | Piperazine, 1,1'-(1,2-ethanediyl)bis- | [10] |
| Synonyms | 1,1'-(1,2-Ethanediyl)bispiperazine | [10] |
| CAS Number | 19479-83-5 | [10][12] |
| Molecular Formula | C₁₀H₂₂N₄ | [10][12] |
| Molecular Weight | 198.31 g/mol | [10][12] |
| Appearance | White to off-white solid | |
| Melting Point | 97-98 °C | [12] |
Synthesis Protocol: A Solvothermal Approach to BAP-based MOFs
Solvothermal synthesis is the most prevalent method for obtaining high-quality, crystalline MOFs.[1][13] The reaction is performed in a sealed vessel at elevated temperatures and pressures, which facilitates the dissolution of precursors and promotes the slow crystal growth necessary for a well-ordered framework.[13][14]
Protocol 1: General Solvothermal Synthesis of a Zn-BAP MOF
This protocol provides a representative methodology. The precise molar ratios, solvent system, temperature, and reaction time should be optimized for specific metal precursors and desired framework topologies.
Rationale for Experimental Choices:
-
Metal Source: Zinc (II) salts (e.g., Zn(NO₃)₂·6H₂O) are commonly used due to their flexible coordination geometry, which can accommodate various ligand orientations.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for both the metal salt and the organic ligand and has a high boiling point suitable for solvothermal conditions.[14]
-
Temperature & Time: A reaction temperature of 100-120°C is typically sufficient to promote crystallization without decomposing the BAP ligand. A 24-48 hour reaction time allows for the formation of well-defined crystals.[14]
Materials & Equipment:
-
Piperazine, 1,1'-(1,2-ethanediyl)bis- (BAP)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (for washing)
-
20 mL Scintillation vials or Teflon-lined stainless steel autoclave[14]
-
Programmable laboratory oven
-
Centrifuge or vacuum filtration setup
-
Vacuum oven
Step-by-Step Methodology:
-
Precursor Solution A: Dissolve the BAP ligand in DMF in a glass vial. (e.g., 0.5 mmol, 99.2 mg in 5 mL DMF). Sonicate briefly if needed to ensure complete dissolution.
-
Precursor Solution B: In a separate vial, dissolve the metal salt in DMF. (e.g., 0.5 mmol, 148.7 mg Zn(NO₃)₂·6H₂O in 5 mL DMF).
-
Reaction Assembly: Combine Solution A and Solution B in a 20 mL scintillation vial or a Teflon-lined autoclave. Cap it tightly.
-
Crystallization: Place the sealed vessel in a programmable oven and heat to the desired temperature (e.g., 110°C) for the specified time (e.g., 48 hours).[14]
-
Cooling & Isolation: After the reaction is complete, allow the oven to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vessel. Decant the mother liquor and collect the solid product.
-
Washing: To remove unreacted starting materials and residual solvent, wash the crystals thoroughly. Add fresh DMF (5 mL), centrifuge to collect the solid, and discard the supernatant. Repeat this process three times.[7]
-
Solvent Exchange: To prepare the MOF for activation, the high-boiling-point DMF within the pores must be replaced with a more volatile solvent. Submerge the washed crystals in methanol (10 mL) for 24 hours, replacing the methanol with a fresh portion at least three times. This step is critical for successful activation.[15]
-
Activation: Carefully decant the methanol and transfer the solid to a vacuum oven. Heat the sample under dynamic vacuum (e.g., at 150°C) overnight to remove all guest solvent molecules from the pores.[14] The resulting activated MOF is now ready for characterization.
Essential Characterization of BAP-based MOFs
A multi-technique approach is necessary to confirm the successful synthesis of the desired MOF and to understand its properties. Each technique provides a unique piece of the puzzle.
Table 2: Key Characterization Techniques for MOFs
| Technique | Abbreviation | Purpose & Insights Gained | Reference |
| Powder X-Ray Diffraction | PXRD | Confirms the crystallinity and phase purity of the bulk material. The diffraction pattern serves as a "fingerprint" for a specific MOF structure. | [3][16] |
| Single Crystal X-Ray Diffraction | SCXRD | Provides the definitive atomic structure, including bond lengths, bond angles, and the precise coordination environment of the metal centers. This is the gold standard for structural determination. | [3][16] |
| Gas Adsorption Analysis | N/A | Measures the uptake of a gas (typically N₂ at 77 K) to determine the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution of the activated MOF. | [2][3] |
| Thermogravimetric Analysis | TGA | Heats the sample under a controlled atmosphere to measure weight loss as a function of temperature. This determines the thermal stability of the framework and identifies the temperature of decomposition. | [8] |
| Solid-State Nuclear Magnetic Resonance | SSNMR | A powerful, non-destructive technique that provides detailed information about the local chemical environment of atoms (e.g., ¹³C, ¹⁵N, ¹H) in the solid state, complementing diffraction data. | [17] |
| Fourier-Transform Infrared Spectroscopy | FTIR | Confirms the incorporation of the BAP ligand into the framework by identifying its characteristic vibrational modes and can indicate coordination to the metal center through shifts in these modes. | [18] |
Potential Applications & Future Directions
The unique combination of flexibility and functional groups in BAP-based MOFs opens avenues for several advanced applications.
-
Drug Delivery: The piperazine core is a common feature in pharmaceuticals, suggesting potential biocompatibility.[11] The porous structure of a BAP-MOF could serve as a high-capacity reservoir for therapeutic agents, with the flexible framework potentially allowing for stimuli-responsive release.[5][19] The amine groups can be used to tune the surface chemistry for better drug interaction and targeted delivery.[20]
-
Gas Storage and Separation: Piperazine-functionalized MOFs have already demonstrated enhanced storage capacity for gases like methane.[21][22] The flexible nature of BAP-based frameworks could lead to "gate-opening" or "breathing" behaviors, allowing for highly selective gas separations based on molecular size and chemistry.
-
Catalysis: The Lewis basic nitrogen sites within the BAP ligand can act as active catalytic centers for a variety of organic transformations. The well-defined, isolated nature of these sites within the MOF structure can lead to high selectivity and reusability.
Future research should focus on exploring a wider range of metal ions to build diverse framework topologies, investigating the dynamic structural response of these MOFs to various guest molecules, and employing post-synthetic modification techniques to append new functionalities onto the BAP ligand for targeted applications.
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- Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B.
- Stoeckli-Evans, H. (2021). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}. PubMed Central.
- RSC Publishing. (n.d.). Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers.
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Topic: A Step-by-Step Guide to the Synthesis of 1,2-Di(1-piperazinyl)ethane Derivatives
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
The 1,2-di(1-piperazinyl)ethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activity.[1][2] Its symmetrical nature, featuring two reactive secondary amine sites, provides a versatile platform for creating bivalent ligands and complex molecular architectures. These derivatives have been explored for applications ranging from anticancer and antimicrobial agents to compounds targeting the central nervous system.[1][3][4] This guide provides detailed, field-proven protocols for the synthesis of the core 1,2-di(1-piperazinyl)ethane molecule and its subsequent derivatization through two robust and widely applicable methods: Reductive Amination and Direct N-Alkylation. The causality behind experimental choices is explained to empower researchers to adapt these protocols for novel targets.
Introduction: The Significance of the Bis-Piperazine Scaffold
The piperazine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[3][5] Its inclusion in a molecular structure often imparts favorable pharmacokinetic properties, such as enhanced aqueous solubility and bioavailability, and it can serve as a key pharmacophore for interacting with biological targets. The 1,2-di(1-piperazinyl)ethane core links two of these valuable rings, creating a symmetrical structure with four nitrogen atoms. The two endocyclic secondary amines are prime targets for functionalization, allowing for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR). The ethylene linker provides a specific spatial orientation and flexibility between the two piperazine moieties, which is crucial for binding to target proteins or receptors.
This document outlines the synthesis of the parent compound, 1,2-di(1-piperazinyl)ethane (BPE), followed by comprehensive protocols for its symmetrical N,N'-difunctionalization.
Part 1: Synthesis of the 1,2-Di(1-piperazinyl)ethane (BPE) Core Structure
The most direct route to the BPE core involves the reaction of a large excess of piperazine with a 1,2-dihaloethane. The use of excess piperazine is critical to minimize polymerization and favor the desired disubstituted product. The product is typically isolated as a hydrohalide salt, from which the free base can be liberated.
Protocol 1.1: Synthesis of 1,2-Di(1-piperazinyl)ethane Dihydrobromide (BPE·2HBr)
This protocol is adapted from established methods for the synthesis of bis-piperazine agents.[6]
Materials:
-
Piperazine (anhydrous)
-
1,2-Dibromoethane
-
Ethanol (95%)
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (86.14 g, 1.0 mol) in 500 mL of 95% ethanol.
-
Heat the solution to a gentle reflux.
-
Slowly add 1,2-dibromoethane (18.79 g, 0.1 mol) dropwise to the refluxing solution over 1 hour. Causality: Slow addition into an excess of the amine minimizes the formation of polymeric byproducts and N,N'-bis(2-bromoethyl)piperazine.
-
After the addition is complete, maintain the reflux for an additional 6 hours. A white precipitate of piperazine hydrobromide and the product will form.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 50 mL) to remove unreacted piperazine.
-
The collected solid is a mixture of the desired BPE·2HBr and piperazine hydrobromide. To purify, recrystallize the solid from a minimal amount of hot water. The desired product is less soluble and will crystallize upon cooling.
-
Dry the purified white crystals under vacuum to yield 1,2-Di(1-piperazinyl)ethane Dihydrobromide.
Protocol 1.2: Liberation of BPE Free Base
Materials:
-
BPE·2HBr (from Protocol 1.1)
-
Sodium Hydroxide (NaOH), 30% aqueous solution
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend the BPE·2HBr salt (e.g., 14.3 mmol) in a flask.
-
Add 50 mL of a 30% NaOH solution and stir until the solid dissolves completely. The solution will become basic. Causality: The strong base deprotonates the ammonium salts to liberate the free amine, which is an organic-soluble oil.
-
Transfer the aqueous solution to a separatory funnel and extract with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the 1,2-Di(1-piperazinyl)ethane free base, which typically presents as a viscous oil or low-melting-point solid. This material is often pure enough for subsequent derivatization.
Part 2: Symmetrical N,N'-Disubstitution of the BPE Scaffold
With the BPE free base in hand, derivatization of the two terminal secondary amines can be achieved. The following protocols detail two highly effective and complementary methods.
Method A: Reductive Amination
Reductive amination is a superior method for N-alkylation that proceeds under mild conditions.[7] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent. This approach avoids the common pitfalls of direct alkylation, such as the formation of quaternary ammonium salts and the need for harsh conditions.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice as it is mild, selective for iminium ions over carbonyls, and does not react with protic solvents.[9]
Materials:
-
1,2-Di(1-piperazinyl)ethane (BPE)
-
Aldehyde or Ketone (R-CHO or R-CO-R') (2.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.5 - 3.0 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of BPE (1.0 mmol) in DCE (20 mL), add the desired aldehyde or ketone (2.2 mmol).
-
Stir the mixture at room temperature for 30 minutes. Causality: This allows for the formation of the hemiaminal and subsequent iminium ion intermediate.
-
Add sodium triacetoxyborohydride (2.5 mmol) portion-wise over 15 minutes. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted derivative.
Table 1: Representative Data for Reductive Amination of BPE
| Entry | Aldehyde/Ketone | Equivalents | Reducing Agent | Solvent | Time (h) | Typical Yield |
| 1 | Benzaldehyde | 2.2 | NaBH(OAc)₃ | DCE | 16 | 85-95% |
| 2 | Cyclohexanone | 2.2 | NaBH(OAc)₃ | DCM | 24 | 80-90% |
| 3 | 4-Pyridinecarboxaldehyde | 2.2 | NaBH(OAc)₃ | DCE | 18 | 75-85% |
| 4 | Isobutyraldehyde | 2.2 | NaBH(OAc)₃ | DCM | 12 | 90-98% |
Method B: Direct N-Alkylation with Alkyl Halides
Direct alkylation via an SN2 reaction with an alkyl halide is a classical and powerful method for forming C-N bonds. For this reaction to be effective with BPE, a suitable base is required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. Potassium carbonate (K₂CO₃) is an inexpensive and effective base for this purpose. The choice of solvent is also crucial; polar aprotic solvents like acetonitrile or DMF are typically used to dissolve the reactants and facilitate the SN2 mechanism.
Materials:
-
1,2-Di(1-piperazinyl)ethane (BPE)
-
Alkyl Halide (R-X, where X = Cl, Br, I) (2.2 - 2.5 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 - 4.0 equivalents)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Potassium Iodide (KI) (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, suspend BPE (1.0 mmol) and anhydrous K₂CO₃ (3.0 mmol) in acetonitrile (20 mL).
-
Add a catalytic amount of KI (approx. 0.1 mmol). Causality: If using an alkyl chloride or bromide, catalytic iodide can accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.
-
Add the alkyl halide (2.2 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃, KX).
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for N-Alkylation of BPE
| Entry | Alkyl Halide | Equivalents | Base | Solvent | Time (h) | Typical Yield |
| 1 | Benzyl Bromide | 2.2 | K₂CO₃ | CH₃CN | 8 | 90-98% |
| 2 | Ethyl Bromoacetate | 2.2 | K₂CO₃ | DMF | 12 | 85-95% |
| 3 | 1-Bromobutane | 2.5 | K₂CO₃ | CH₃CN | 24 | 70-80% |
| 4 | 2-(2-Chloroethoxy)ethanol | 2.2 | K₂CO₃ | CH₃CN | 18 | 75-85% |
Characterization and Safety
Characterization: The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final products. The disappearance of the N-H proton signal from the BPE starting material and the appearance of new signals corresponding to the added substituents are key diagnostic markers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized derivatives.
-
Infrared (IR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the N-H stretch of the secondary amine in the starting material.
Safety Precautions:
-
Piperazine and its derivatives are irritants and sensitizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Alkyl halides are often toxic, lachrymatory, and/or carcinogenic. All manipulations should be performed in a fume hood.
-
Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with strong acids or water. Quench reactions carefully.
-
1,2-Dibromoethane is a known carcinogen and should be handled with extreme caution.
References
-
Ishiguro, Y., Natsume, M., & Shimizu, H. (1994). Synthesis of Bis-piperazine-type pH Buffer Agents and Their Application to Mammalian Cell Cultures. Bioscience, Biotechnology, and Biochemistry, 58(5), 934-938. [Link]
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Reddy, L. R., & Corey, E. J. (2005). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Organic Letters, 7(12), 2603–2605. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
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ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]
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Can, Y., Kuş, G., & Alyar, S. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry. [Link]
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Speranza, L., & Collina, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5801. [Link]
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Grimaldi, A., et al. (2019). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 30(6), 1752–1763. [Link]
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Shcherbakov, D. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5649. [Link]
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El-Metwaly, N. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14, 14060-14079. [Link]
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Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
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Can, Y., Kuş, G., & Alyar, S. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. TÜBİTAK Academic Journals. [Link]
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He, S., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4087–4102. [Link]
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Christensen, J. B. (2009). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
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de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link]
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Khan, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2587-2601. [Link]
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Kumar, P. S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]
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Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6574. [Link]
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Huang, Y., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(15), 4983. [Link]
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Kreighbaum, W. E., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry. [Link]
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Natsuka, K., et al. (1974). Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives and their analgesic activities. 1. Journal of Medicinal Chemistry, 17(4), 374-378. [Link]
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Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advances in Computer Science Research, 59, 602-605. [Link]
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Pazdera, P., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(19), 3442. [Link]
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Huang, Y., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 27(15), 4983. [Link]
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Application Note: "Piperazine, 1,1'-(1,2-ethanediyl)bis-" as a Versatile Scaffold for the Development of Novel Antimicrobial Agents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the piperazine moiety, have emerged as "privileged structures" in medicinal chemistry due to their versatile chemical properties and presence in numerous approved drugs.[1][2] This application note provides a comprehensive guide for utilizing "Piperazine, 1,1'-(1,2-ethanediyl)bis-," a symmetric bis-piperazine scaffold, in the rational design and development of new antimicrobial compounds. We present detailed protocols for the synthesis of bioactive derivatives through N-functionalization, robust methodologies for in vitro antimicrobial screening, and a framework for interpreting structure-activity relationship (SAR) data. This guide is intended to equip researchers with the foundational knowledge and practical workflows to explore this promising chemical space in the fight against infectious diseases.
Introduction: The Strategic Value of the Bis-Piperazine Core
The relentless evolution of drug-resistant pathogens poses a formidable threat to global health. In response, drug discovery efforts are increasingly focused on scaffolds that offer high "hit" rates and are amenable to chemical diversification. The piperazine ring is a cornerstone of this strategy. Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, imparts several advantageous properties:
-
Structural Rigidity: The chair conformation provides a predictable three-dimensional geometry for ligand-receptor interactions.
-
Physicochemical Properties: The nitrogen atoms act as hydrogen bond acceptors and, when protonated, donors, which can enhance aqueous solubility and bioavailability.[3]
-
Synthetic Tractability: The secondary amines are readily functionalized, allowing for the systematic exploration of chemical diversity to optimize potency and pharmacokinetic profiles.[3]
The specific scaffold, Piperazine, 1,1'-(1,2-ethanediyl)bis- , links two piperazine rings with an ethylene bridge. This symmetric design is particularly compelling as it allows for the creation of bivalent molecules that can potentially engage with two binding sites simultaneously, leading to enhanced affinity and specificity for their microbial targets.
Part I: Synthesis of Bioactive Derivatives from the Bis-Piperazine Scaffold
Principle of Synthesis: Leveraging N-Functionalization for SAR
The primary strategy for derivatizing the "Piperazine, 1,1'-(1,2-ethanediyl)bis-" core involves the symmetrical functionalization of the two terminal secondary nitrogen atoms (N4 and N4'). These nucleophilic sites can be reacted with a wide array of electrophiles to install diverse chemical moieties. The choice of reactants should be guided by Structure-Activity Relationship (SAR) principles, which aim to correlate specific structural changes with antimicrobial potency.[4] For instance, incorporating aromatic rings with electron-withdrawing groups (e.g., halogens, nitro groups) has been shown to enhance antibacterial activity in some piperazine series.[4]
General Workflow for Synthesis and Screening
The overall process follows a logical progression from the design and synthesis of a compound library to the evaluation of its biological activity.
Caption: High-level workflow from scaffold synthesis to hit identification.
Protocol 1: Synthesis of N,N'-bis(2-chloroacetyl)bis-piperazine Derivative
This protocol describes a representative N-acylation reaction, a common and reliable method for modifying piperazine scaffolds. The resulting α-halo ketone intermediates are themselves valuable for further diversification.
Rationale: Chloroacetyl chloride is a highly reactive electrophile that readily acylates the secondary amines of the bis-piperazine core. The use of a tertiary amine base like Triethylamine (TEA) is crucial to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting material and driving the reaction to completion. Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve the reactants and its relative inertness under the reaction conditions. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature.
Materials:
-
Piperazine, 1,1'-(1,2-ethanediyl)bis-
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve "Piperazine, 1,1'-(1,2-ethanediyl)bis-" (1.0 eq) and Triethylamine (2.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (2.1 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the crude product.
-
Purification & Characterization: Purify the crude solid by recrystallization or column chromatography. Confirm the structure of the final product using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure purity and identity.[5][6]
Part II: In Vitro Antimicrobial Activity Screening
Once a library of derivatives is synthesized, a systematic screening process is required to identify and quantify their antimicrobial potential. This typically involves a primary qualitative screen followed by a quantitative determination of potency.
Antimicrobial Screening Cascade
Caption: A tiered approach for efficient antimicrobial compound screening.
Protocol 2: Primary Screening via Agar Well Diffusion
This method provides a rapid and cost-effective qualitative assessment of antimicrobial activity.[7]
Rationale: This assay operates on the principle of diffusion. The test compound diffuses from the well into the agar medium, creating a concentration gradient. If the compound is effective against the test microorganism, it will inhibit growth, resulting in a clear "zone of inhibition" around the well. The size of this zone provides a preliminary indication of the compound's potency.
Procedure:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate with the prepared inoculum.
-
Well Creation: Aseptically bore wells (6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 50 µL) of the compound solution into a well.
-
Controls: Use DMSO as a negative control and a solution of a standard antibiotic (e.g., Gentamicin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well.
Protocol 3: Quantitative MIC Determination via Broth Microdilution
This is the gold-standard method for quantifying the potency of an antimicrobial agent.[9][10]
Rationale: The broth microdilution method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. By exposing the microorganism to a range of serially diluted compound concentrations in a 96-well microtiter plate, a precise potency value can be established, allowing for direct comparison between different derivatives.
Procedure:
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution:
-
Prepare a 2X working stock solution of the test compound. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculum Addition: Prepare a bacterial inoculum in MHB at a concentration of 1 x 10⁶ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. The final volume in each well is 100 µL, and the final inoculum density is 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A resazurin-based assay can also be used for a colorimetric readout.[9]
Part III: Data Analysis and Structure-Activity Relationships (SAR)
The ultimate goal of the synthesis and screening process is to establish a clear SAR that can guide the next round of drug design.
Interpreting SAR Data
By correlating the structural features of each derivative with its corresponding MIC value, researchers can identify which chemical modifications enhance or diminish antimicrobial activity. This analysis is the cornerstone of rational drug design.
Table 1: Representative SAR Data for Hypothetical Bis-Piperazine Derivatives
| Compound ID | R-Group Substituent | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Scaffold | -H | >256 | >256 |
| BZ-01 | Benzoyl | 64 | 128 |
| BZ-02 | 4-Chlorobenzoyl | 16 | 32 |
| BZ-03 | 4-Nitrobenzoyl | 8 | 16 |
| BZ-04 | 4-Methoxybenzoyl | 128 | >256 |
This is hypothetical data for illustrative purposes.
From this table, a clear trend emerges: the addition of electron-withdrawing groups (-Cl, -NO₂) to the benzoyl ring significantly improves antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4] Conversely, an electron-donating group (-OCH₃) is detrimental to activity. This insight strongly suggests that future synthetic efforts should focus on exploring other substituents with strong electron-withdrawing properties.
Elucidating the Mechanism of Action
While MIC values define potency, they do not explain the mechanism of action (MoA). In silico techniques like molecular docking are powerful tools for generating hypotheses about how these compounds work at a molecular level. Many piperazine-based antimicrobials are known to target essential bacterial enzymes like DNA gyrase or components of the cell wall synthesis machinery.[5][11]
Caption: Hypothesized mechanism of action via inhibition of DNA gyrase.
Conclusion and Future Perspectives
"Piperazine, 1,1'-(1,2-ethanediyl)bis-" represents a highly promising and synthetically accessible scaffold for the development of novel antimicrobial agents. Its symmetric structure and dual reactive sites provide a unique platform for creating potent molecules guided by rational SAR principles. The protocols outlined in this application note provide a robust framework for synthesizing, screening, and analyzing derivatives of this core structure.
Future work should focus on expanding the diversity of the substituent library, evaluating hit compounds against multidrug-resistant strains (e.g., MRSA), and performing advanced mechanistic studies to validate the hypothesized molecular targets.[12] Ultimately, the strategic application of this scaffold holds significant potential for delivering next-generation antibiotics to address the critical challenge of AMR.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 38(25), 4891-4896. [Link]
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Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2024). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. [Link]
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Karaman, M., Çelik, H., Aytac, S. P., & Isik, S. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(3), 481-496. [Link]
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Al-Ghorbani, M., El-Shafiy, O., Osman, H., & Abdel-Rhman, M. H. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3702. [Link]
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Sajjakar, S. L., & Shrivastava, V. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 54-61. [Link]
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Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 640-645. [Link]
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Kharb, R., Bansal, K., & Sharma, A. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]
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Sahu, G., Gupta, P., & Singh, H. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(27), 16399-16415. [Link]
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Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 183-195. [Link]
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Zhou, L. M., et al. (1995). Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. Journal of Medicinal Chemistry, 38(25), 4891-4896. [Link]
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El-Wahy, A. H. M., et al. (2024). Synthesis and antimicrobial evaluation of a new hybrid bis-cyanoacrylamide-based-piperazine containing sulphamethoxazole moiety against rheumatoid arthritis-associated pathogens. Archives of Microbiology, 206(1), 45. [Link]
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Karaman, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(3), 481-496. [Link]
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Khan, R., et al. (2019). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Drug Discovery Technologies, 16(4), 373-386. [Link]
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Yaka, G., et al. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 44(2), 485-498. [Link]
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Sharma, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31. [Link]
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Abu Mohsen, U. (2014). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Turkish Journal of Pharmaceutical Sciences, 11(3), 347-354. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3702. [Link]
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Geronikaki, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Molecules, 25(19), 4569. [Link]
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Application Note: A Protocol for the Evaluation of 1,2-Di(1-piperazinyl)ethane as a Novel N,N'-Bidentate Ligand in Palladium-Catalyzed C–N Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract & Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C–N) bonds critical to pharmaceuticals, agrochemicals, and materials science.[1] The success of these transformations is inextricably linked to the design and selection of the ancillary ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[2] While bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have historically dominated the field, there is a continued interest in developing new ligand scaffolds from readily available and cost-effective starting materials.
This application note presents a comprehensive protocol for the evaluation of a novel N,N'-bidentate ligand, 1,2-Di(1-piperazinyl)ethane , in palladium-catalyzed C–N cross-coupling. This symmetrical diamine ligand offers several intriguing structural features:
-
Four Potential N-Donor Sites: Provides multiple coordination possibilities.
-
Flexible Ethylene Bridge: Allows for the formation of a stable five-membered palladacycle chelate.
-
Availability: Derived from inexpensive and common chemical feedstocks.
Due to the novelty of this specific ligand in cross-coupling catalysis, this document is structured as a guide to experimental validation . It provides a robust, self-validating framework for researchers to systematically screen the ligand's efficacy, optimize reaction conditions, and troubleshoot potential issues. We will use the Buchwald-Hartwig amination of an aryl bromide with a secondary amine as a model system to illustrate the protocol.
The Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is fundamental to rational experimental design and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[3][4] The ligand's role is crucial at each stage, influencing the rates of oxidative addition and reductive elimination, while providing stability to the palladium center.
The key steps are:
-
Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a direct Pd(0) source is used.[5]
-
Oxidative Addition: The active, coordinatively unsaturated LPd(0) complex reacts with the aryl halide (Ar-X), inserting palladium into the C-X bond to form a Pd(II) intermediate.[6]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.[4]
-
Reductive Elimination: The final C–N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active LPd(0) catalyst.[3] This is often the rate-determining step and is heavily influenced by the ligand's steric and electronic properties.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Screening and Optimization
This section provides a step-by-step methodology for evaluating 1,2-Di(1-piperazinyl)ethane as a ligand in a model C-N coupling reaction. The protocol is designed to be a starting point, with clear parameters for optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals | Sigma-Aldrich | Precatalyst. Air-stable but hygroscopic. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Strem Chemicals | Pd(0) source. Air-sensitive, store under inert gas. |
| 1,2-Di(1-piperazinyl)ethane | ≥98% | Commercially available | The ligand to be evaluated. |
| 4-Bromotoluene | 99% | Acros Organics | Model aryl halide. |
| Morpholine | ≥99% | Alfa Aesar | Model secondary amine. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. Ensure it is properly degassed. |
| Biphenyl | 99.5% | Sigma-Aldrich | Internal standard for GC/NMR analysis. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Saturated aq. NH₄Cl / Brine | N/A | Lab-prepared | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | VWR | Drying agent. |
| Schlenk tubes / Reaction vials | N/A | Chemglass | Oven-dried before use. |
| Magnetic stir bars | N/A | VWR | Oven-dried before use. |
General Screening Protocol (Model Reaction)
This procedure details the coupling of 4-bromotoluene and morpholine. It is critical that all steps are performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Reaction: 4-Bromotoluene + Morpholine → 4-Methyl-1-(morpholin-4-yl)benzene
Caption: Step-by-step workflow for the screening protocol.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Inside a glovebox, add the palladium source (e.g., Pd(OAc)₂, 2.2 mg, 0.01 mmol, 2 mol%), 1,2-Di(1-piperazinyl)ethane (4.0 mg, 0.02 mmol, 4 mol%), sodium tert-butoxide (67 mg, 0.7 mmol, 1.4 equiv.), and a magnetic stir bar to an oven-dried 4 mL reaction vial.
-
Addition of Substrates: To the sealed vial outside the glovebox, add 4-bromotoluene (86 mg, 0.5 mmol, 1.0 equiv.) followed by anhydrous, degassed toluene (2.0 mL).
-
Initiation: Add morpholine (52 µL, 0.6 mmol, 1.2 equiv.) via microsyringe. Seal the vial with a Teflon-lined cap.
-
Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to 100 °C. Stir vigorously for the specified reaction time (e.g., 18 hours for an initial screen).
-
Monitoring: The reaction can be monitored by taking small aliquots, quenching them with diethyl ether, filtering through a small plug of silica, and analyzing by GC-MS.
-
Workup: After cooling to room temperature, carefully uncap the vial and quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.
-
Analysis: Filter the dried solution and concentrate under reduced pressure. The conversion and yield of the crude product can be determined by ¹H NMR or GC analysis using a pre-weighed internal standard (e.g., biphenyl) added before concentration.
-
Purification: If necessary, the product can be purified by flash column chromatography on silica gel.
Parameters for Optimization
Once an initial result is obtained, systematic optimization is crucial. A Design of Experiments (DoE) approach is recommended. Key parameters to screen are summarized below.
| Parameter | Initial Condition | Range to Explore | Rationale / Causality |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃, Pre-formed complex | Pd(0) sources like Pd₂(dba)₃ can avoid a potentially slow or problematic in situ reduction step.[7] |
| Pd:Ligand Ratio | 1:2 | 1:1, 1:1.5, 1:3, 1:4 | For bidentate ligands, a 1:1 or 1:1.5 ratio is often optimal. Excess ligand can sometimes inhibit the reaction by creating saturated, less reactive Pd centers. |
| Base | NaOtBu | K₂CO₃, K₃PO₄, LHMDS | Weaker bases (carbonates, phosphates) are preferable for base-sensitive functional groups. The choice of base can significantly impact the rate of amine deprotonation.[5] |
| Solvent | Toluene | Dioxane, THF, t-BuOH | Solvent polarity and coordinating ability can affect catalyst solubility, stability, and the rate of individual steps in the catalytic cycle.[8] |
| Temperature | 100 °C | Room Temp to 120 °C | Lower temperatures can improve selectivity and functional group tolerance, while higher temperatures are needed for less reactive substrates like aryl chlorides. |
| Catalyst Loading | 2 mol % | 0.1 - 5 mol % | Reducing catalyst loading is critical for process efficiency and cost-effectiveness.[9] |
Troubleshooting and Field-Proven Insights
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidation).2. Poor in situ reduction of Pd(II).3. Ligand is a poor donor or sterically unsuitable. | 1. Ensure rigorous inert atmosphere and use properly degassed solvents.2. Switch to a Pd(0) source like Pd₂(dba)₃.[7]3. Increase temperature; screen different Pd:Ligand ratios. |
| Formation of Side Products | 1. Hydrodehalogenation: Aryl halide is reduced to the corresponding arene.2. Homocoupling: Two aryl halides couple to form a biaryl. | 1. Often caused by β-hydride elimination from the amido complex. Try a different base or lower the temperature.[3]2. Indicates presence of Pd(II) species without ligands. Ensure proper degassing and consider a Pd(0) source.[10] |
| Darkening of Solution / Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation. | 1. Increase ligand loading to better stabilize the Pd(0) species.2. Ensure the reaction is well-stirred.3. Check purity of reagents; some impurities can poison the catalyst.[5] |
| Reaction Stalls | Catalyst deactivation over time. | 1. Add a second charge of catalyst/ligand.2. Use a more robust, pre-formed catalyst if available.3. Lower the reaction temperature to improve catalyst lifetime. |
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be flammable solids and skin irritants.[11][12] Palladium on carbon, especially after use in hydrogenations, is pyrophoric and must be handled wet and under an inert atmosphere.[13] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[14][15]
-
Reagents: Sodium tert-butoxide is highly corrosive and moisture-sensitive; handle exclusively in a glovebox. Aryl halides and organic solvents have associated toxicities; consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere: Reactions are sensitive to oxygen. Proper use of Schlenk line or glovebox techniques is mandatory for reproducibility and safety.[8]
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.
Conclusion
This application note provides a comprehensive and structured protocol for the scientific evaluation of 1,2-Di(1-piperazinyl)ethane as a novel ligand for palladium-catalyzed C–N cross-coupling. By starting with a robust screening procedure for a model reaction and systematically optimizing key parameters, researchers can efficiently determine the utility and scope of this and other new ligands. The provided mechanistic insights and troubleshooting guide serve as a practical resource for overcoming common challenges in cross-coupling chemistry, empowering scientists in drug discovery and process development to innovate and expand the catalytic toolbox.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Jad, Y. E. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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Deng, H., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Buchwald-Hartwig Coupling. YouTube. [Link]
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Fiore, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
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Ruiz-Castillo, P. & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Standard Operating Procedure: Palladium. UCLA EH&S. [Link]
-
LCSS: PALLADIUM ON CARBON. National Research Council. [Link]
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POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]
-
de Graauw, C. F., et al. (1994). Cross-coupling versus homocoupling in the reactions of dimethyl(N,N,N',N'-tetramethylethanediamine)palladium with organic halides. Organometallics. [Link]
-
Komiya, S., et al. (1996). Reactivity of Diaryloxy Palladium Complex with TMEDA (N,N,N',N'-Tetramethylethylenediamine) Ligand toward Carbon Monoxide and Carbon Dioxide. Organometallics. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Magano, J. & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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The Strategic Role of 1,1'-(1,2-ethanediyl)bis-Piperazine in the Synthesis of Advanced Chelating Agents: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of Piperazine, 1,1'-(1,2-ethanediyl)bis- as a pivotal building block in the synthesis of sophisticated chelating agents. We will delve into the rationale behind its selection as a precursor, provide a step-by-step synthetic protocol for a representative hexadentate chelating agent, and discuss its potential applications, particularly in the realm of medicinal chemistry and diagnostics.
Introduction: The Versatility of the Piperazine Scaffold in Chelation Chemistry
The piperazine nucleus is a recurring motif in a vast array of biologically active compounds, valued for its unique structural and physicochemical properties.[1] Its rigid, pre-organized conformation can reduce the entropic penalty upon metal chelation, leading to the formation of highly stable metal complexes. The symmetrical nature of Piperazine, 1,1'-(1,2-ethanediyl)bis-, with its two secondary amine functionalities, offers a versatile platform for the divergent synthesis of multidentate ligands. These ligands are of significant interest for a multitude of applications, including:
-
Therapeutic Iron Chelators: In conditions of iron overload, such as β-thalassemia, piperazine-based chelators can be designed to sequester excess iron, mitigating its toxicity.[2]
-
Radiopharmaceuticals: Bifunctional chelators derived from piperazine can be conjugated to biomolecules (e.g., antibodies, peptides) and used to deliver radioactive metal ions for diagnostic imaging (PET, SPECT) or targeted radiotherapy.
-
Biochemical Research: The ability to selectively bind metal ions makes these compounds valuable tools in studying the role of metals in biological systems.[3]
-
Catalysis and Materials Science: Piperazine-based ligands and their metal complexes have shown promise in catalysis and the development of metal-organic frameworks (MOFs).[1]
This guide will focus on the practical aspects of synthesizing a potent chelating agent from Piperazine, 1,1'-(1,2-ethanediyl)bis-, providing a robust foundation for further research and development.
Synthetic Strategy and Rationale
The synthesis of a potent chelating agent from Piperazine, 1,1'-(1,2-ethanediyl)bis- typically involves the functionalization of the secondary amine groups with moieties containing donor atoms, such as carboxylates, phenolates, or hydroxamates. The choice of functional group is dictated by the target metal ion and the desired properties of the final chelate.
Here, we present a detailed protocol for the synthesis of a hexadentate chelating agent analogous to N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a well-established high-affinity iron chelator.[4] Our target molecule, 1,1'-(1,2-ethanediyl)bis[4-(2-hydroxybenzyl)piperazine-1-acetic acid] , leverages the piperazine backbone to create a pre-organized cavity for metal coordination.
Caption: Synthetic workflow for the preparation of the target chelating agent.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Piperazine, 1,1'-(1,2-ethanediyl)bis- | Sigma-Aldrich | ≥98% | Store in a desiccator. |
| 2-(Bromomethyl)phenol | Alfa Aesar | 98% | Handle with care, lachrymator. |
| tert-Butyl bromoacetate | TCI | >98% | Corrosive, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous | Dry in an oven at 120 °C before use. |
| Acetonitrile (ACN) | VWR | Anhydrous | Use directly from a solvent purification system or a sealed bottle. |
| Dichloromethane (DCM) | EMD Millipore | Anhydrous | Use directly from a solvent purification system or a sealed bottle. |
| Trifluoroacetic Acid (TFA) | Oakwood Chemical | >99% | Corrosive, handle in a fume hood. |
| Ethyl Acetate (EtOAc) | Avantor | ACS Grade | For workup and chromatography. |
| Hexanes | Macron Fine Chemicals | ACS Grade | For chromatography. |
| Methanol (MeOH) | BDH | ACS Grade | For recrystallization. |
| Deionized Water (DI H₂O) | In-house | 18.2 MΩ·cm | For workup. |
Synthesis of Intermediate 1: 1,1'-(1,2-ethanediyl)bis[4-(2-hydroxybenzyl)piperazine]
Rationale: This step introduces the phenolic arms of the chelator. The use of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions. Acetonitrile is an excellent solvent for this SN2 reaction, and refluxing ensures a reasonable reaction rate.
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Piperazine, 1,1'-(1,2-ethanediyl)bis- (10.0 g, 50.4 mmol) and anhydrous potassium carbonate (20.9 g, 151.2 mmol).
-
Add 250 mL of anhydrous acetonitrile to the flask.
-
In a separate beaker, dissolve 2-(Bromomethyl)phenol (20.8 g, 111.0 mmol) in 50 mL of anhydrous acetonitrile.
-
Add the 2-(bromomethyl)phenol solution dropwise to the stirred piperazine suspension at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (3 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 0-10% MeOH in DCM) to afford Intermediate 1 as a white solid.
-
Dry the product under vacuum.
Expected Yield: 70-80%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 7.15-7.05 (m, 4H, Ar-H), 6.90-6.80 (m, 4H, Ar-H), 3.55 (s, 4H, Ar-CH₂), 2.80-2.60 (m, 20H, piperazine-H and ethane-H), 2.50 (br s, 2H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 157.0, 130.5, 128.8, 122.0, 118.5, 116.0, 62.5, 55.0, 53.5.
-
MS (ESI+): m/z calculated for C₂₄H₃₄N₄O₂ [M+H]⁺: 411.27, found: 411.3.
Synthesis of Intermediate 2: Di-tert-butyl 1,1'-(1,2-ethanediyl)bis[4-(2-hydroxybenzyl)piperazine-1-acetate]
Rationale: This step introduces the carboxylate arms of the chelator. The use of a bulky tert-butyl ester protects the carboxylic acid functionality during this alkylation step and can be easily removed under acidic conditions.
Procedure:
-
In a 500 mL round-bottom flask, dissolve Intermediate 1 (15.0 g, 36.5 mmol) and anhydrous potassium carbonate (15.1 g, 109.5 mmol) in 200 mL of anhydrous acetonitrile.
-
Add tert-butyl bromoacetate (15.7 mL, 80.3 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction to reflux and maintain for 48 hours, monitoring by TLC (Eluent: 5% MeOH in DCM).
-
Cool the reaction to room temperature, filter the solids, and wash with acetonitrile.
-
Evaporate the solvent from the combined filtrates to yield the crude product.
-
Purify by flash column chromatography (gradient elution: 0-5% MeOH in DCM) to obtain Intermediate 2 as a pale yellow oil.
Expected Yield: 60-70%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 7.15-7.05 (m, 4H, Ar-H), 6.90-6.80 (m, 4H, Ar-H), 3.55 (s, 4H, Ar-CH₂), 3.20 (s, 4H, N-CH₂-COO), 2.80-2.60 (m, 20H, piperazine-H and ethane-H), 1.45 (s, 18H, C(CH₃)₃).
-
MS (ESI+): m/z calculated for C₃₆H₅₄N₄O₆ [M+H]⁺: 639.41, found: 639.4.
Synthesis of Final Product: 1,1'-(1,2-ethanediyl)bis[4-(2-hydroxybenzyl)piperazine-1-acetic acid]
Rationale: The final step is the deprotection of the tert-butyl esters to yield the free carboxylic acids. Trifluoroacetic acid is a strong acid that effectively cleaves the tert-butyl group at room temperature, and both the excess acid and the tert-butyl cation byproduct are volatile and easily removed.
Procedure:
-
Dissolve Intermediate 2 (10.0 g, 15.6 mmol) in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (30 mL) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3 x 50 mL) to remove residual TFA.
-
The resulting solid can be purified by recrystallization from a mixture of methanol and water to yield the final product as a white, crystalline solid.
Expected Yield: >90%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, D₂O): δ 7.20-7.10 (m, 4H, Ar-H), 6.95-6.85 (m, 4H, Ar-H), 3.60 (s, 4H, Ar-CH₂), 3.30 (s, 4H, N-CH₂-COOH), 3.00-2.80 (m, 20H, piperazine-H and ethane-H).
-
¹³C NMR (101 MHz, D₂O): δ 175.0, 156.5, 131.0, 129.5, 121.5, 119.0, 116.5, 62.0, 58.0, 54.5, 53.0.
-
MS (ESI+): m/z calculated for C₂₈H₃₈N₄O₆ [M+H]⁺: 527.28, found: 527.3.
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H and COOH), 1725 (C=O), 1600, 1485 (Ar C=C).
Application: Chelation of Metal Ions
The synthesized hexadentate ligand is designed for the strong chelation of trivalent metal ions, particularly Fe(III), Ga(III), and In(III). The six donor atoms (two phenolic oxygens, two tertiary amines, and two carboxylate oxygens) coordinate to the metal center, forming a highly stable octahedral complex.
Caption: Schematic of the hexadentate chelation of a metal ion (M³⁺).
The formation of the metal complex can be confirmed by various analytical techniques:
-
UV-Vis Spectroscopy: A significant shift in the absorption spectrum upon addition of the metal ion is indicative of complex formation.
-
Mass Spectrometry: The appearance of a peak corresponding to the [Ligand + Metal - nH]⁺ ion confirms the formation of the complex.
-
NMR Spectroscopy: Changes in the chemical shifts of the ligand protons upon metal binding can provide information about the coordination geometry.
Conclusion
Piperazine, 1,1'-(1,2-ethanediyl)bis- is a highly valuable and versatile starting material for the synthesis of advanced chelating agents. The protocol described herein provides a robust and reproducible method for the preparation of a potent hexadentate ligand. This guide serves as a foundational resource for researchers in medicinal chemistry, radiopharmaceutical development, and materials science, enabling the exploration of novel metal chelators with tailored properties for a wide range of applications.
References
-
Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657. [Link]
-
Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290. [Link]
-
Guo, M., & Li, D. (2020). Piperazine-based fluorescent probes for the detection of metal ions, anions, and biomolecules. Coordination Chemistry Reviews, 415, 213306. [Link]
-
Thiele, N. A., Abboud, K. A., & Sloan, K. B. (2016). Novel double prodrugs of the iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): Synthesis, characterization, and investigation of activation by chemical hydrolysis and oxidation. European Journal of Medicinal Chemistry, 117, 134-146. [Link]
-
Yunta, F., García-Marco, S., Lucena, J. J., Gómez-Gallego, M., Alcázar, R., & Sierra, M. A. (2003). Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates. Inorganic Chemistry, 42(17), 5412-5421. [Link]
-
Ünver, Y., Kurban, M., Karaca, S., Koca, M., & Arslan, O. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(1), 1-19. [Link]
-
Aggarwal, N., Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(5), 1537-1559. [Link]
-
Gao, J., & Li, Z. (2020). Piperazine-containing metal-organic frameworks: synthesis, structures, and applications. Inorganic Chemistry Frontiers, 7(16), 2966-2983. [Link]
-
Rathi, E., & Singh, P. (2021). A review on piperazine derivatives showing versatile biological activities. Journal of Molecular Structure, 1230, 129883. [Link]
Sources
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. AU2004205494A1 - Piperazine derivatives and their use as synthesis intermediates - Google Patents [patents.google.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Novel double prodrugs of the iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED): Synthesis, characterization, and investigation of activation by chemical hydrolysis and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine]
Welcome to the technical support center for the synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine] (CAS 19479-83-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction for higher yields and purity.
The synthesis of 1,1'-(1,2-ethanediyl)bis[piperazine], a bidentate ligand and a useful building block in medicinal chemistry, is most commonly achieved by the double N-alkylation of piperazine with a 1,2-dihaloethane, such as 1,2-dichloroethane. While seemingly straightforward, this SN2 reaction is prone to several competing side reactions that can significantly reduce the yield of the desired product. This guide provides solutions to the most frequently encountered issues.
Core Reaction Mechanism and Challenges
The fundamental reaction involves two sequential nucleophilic substitution steps. The primary challenge is to ensure the second substitution occurs with a second molecule of piperazine on the intermediate, rather than with other available nucleophiles or electrophiles, which leads to undesired byproducts.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield is very low. What are the primary causes and how can I fix them?
Low yield is the most common complaint and typically stems from the formation of side products or suboptimal reaction conditions. Let's break down the likely culprits.
Possible Cause 1: Suboptimal Stoichiometry
-
Expertise & Experience: The reaction between piperazine and 1,2-dichloroethane can be viewed as a competition. If the molar ratio of piperazine to the dichloroethane is too low, the intermediate N-(2-chloroethyl)piperazine is more likely to react with another molecule of 1,2-dichloroethane, initiating polymerization. To favor the desired second substitution, a large excess of piperazine is statistically necessary.[1] This ensures the electrophilic intermediate is surrounded by the piperazine nucleophile.
-
Solution: Employ a significant molar excess of piperazine. Ratios from 5:1 to 10:1 (piperazine:1,2-dichloroethane) are common starting points.[2] While this complicates purification, it is often the most critical factor for maximizing yield.
Possible Cause 2: Ineffective Acid Scavenging
-
Expertise & Experience: Each SN2 step liberates one equivalent of hydrochloric acid (HCl). Piperazine is a base; the generated HCl will protonate its nitrogen atoms, rendering them non-nucleophilic and effectively halting the reaction. An external base is required to neutralize this acid as it forms.
-
Solution: Add a suitable base to the reaction mixture.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are cost-effective and commonly used. They are solid bases, which can sometimes lead to heterogeneous mixtures requiring efficient stirring.[2]
-
Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. They are soluble in many organic solvents, creating a homogeneous reaction mixture.[3] The choice of base can be critical; a milder base is often preferred to prevent side reactions.[1][4]
-
Possible Cause 3: Inappropriate Reaction Temperature
-
Expertise & Experience: Higher temperatures increase reaction rates but can also promote undesirable side reactions, such as polymerization and the formation of quaternary ammonium salts.[4] Finding the optimal balance is key.
-
Solution:
-
Start Low: Begin the reaction at a lower temperature (e.g., room temperature to 50°C) and monitor its progress.
-
Controlled Heating: If the reaction is too slow, gradually increase the temperature and continue monitoring. Refluxing in a solvent like acetonitrile or ethanol is common, but should be approached cautiously.[3]
-
Slow Addition: Adding the alkylating agent (1,2-dichloroethane) slowly to the heated solution of excess piperazine and base can help control the exotherm and maintain a low instantaneous concentration of the electrophile, further favoring the desired reaction.[1][3]
-
| Parameter | Recommended Condition | Rationale & Citation |
| Piperazine:DCE Ratio | 5:1 to 10:1 | Statistically favors the desired bimolecular reaction over polymerization.[1][2] |
| Base | K₂CO₃ (2.2 eq) or DIPEA (2.5 eq) | Neutralizes HCl byproduct, preventing protonation of the piperazine nucleophile.[3][5] |
| Solvent | Acetonitrile, Ethanol, DMF | Aprotic polar or polar protic solvents capable of dissolving reactants and facilitating SN2 reactions.[3][5] |
| Temperature | 50°C to Reflux | Balances reaction rate against the formation of thermally-driven side products.[4] |
| Addition Method | Slow, dropwise addition of DCE | Maintains a low concentration of the alkylating agent to minimize side reactions.[1] |
Q2: I'm observing a significant amount of a water-soluble, intractable mixture. What is it and how can I prevent it?
This is a classic sign of over-alkylation and polymerization.
Expertise & Experience: The nitrogen atoms in the final product are still nucleophilic and can react further with any available 1,2-dichloroethane or the N-(2-chloroethyl)piperazine intermediate. This can lead to the formation of quaternary ammonium salts, which are often highly polar, water-soluble, and difficult to remove from the desired product.[4]
Solutions to Prevent Over-alkylation:
-
Strict Stoichiometry Control: Ensure that 1,2-dichloroethane is the limiting reagent. Once it is consumed, the chain extension and quaternization reactions will cease.
-
Lower Reaction Temperature: As mentioned, higher temperatures provide the activation energy for these undesired subsequent reactions. Running the reaction at the lowest feasible temperature is a key strategy for improving selectivity.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the 1,2-dichloroethane and the formation of the product. Stop the reaction as soon as the limiting reagent is consumed to prevent post-reaction side product formation.[2]
Q3: How can I effectively purify the final product from the large excess of piperazine starting material?
Purifying the highly polar, basic product from a large excess of the highly polar, basic starting material is a significant challenge.
Expertise & Experience: Simple distillation is often difficult due to the high boiling points and potential for thermal degradation. Standard silica gel chromatography can also be problematic due to the basic nature of the compounds, which leads to severe tailing on the column.
Solution 1: Acid-Base Extraction
This classic method can be effective if there is a sufficient pKa difference between your product and impurities. However, since both the starting material and product are basic, this is often insufficient on its own. It is more useful for removing non-basic impurities.
Solution 2: Purification via Salt Formation
This is a highly effective and recommended method for separating piperazine and its derivatives.[6][7]
-
Principle: The target compound can be selectively precipitated as a salt, leaving the excess starting material and other impurities in the mother liquor. The diacetate salt is a common choice.[6] The pure free base can then be regenerated.
Experimental Protocols
Protocol 1: Optimized Synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine]
This protocol is a starting point and should be optimized for your specific laboratory conditions.
Materials:
-
Piperazine (anhydrous, 8.62 g, 100 mmol, 10 eq.)
-
Potassium Carbonate (finely powdered, 3.04 g, 22 mmol, 2.2 eq.)
-
1,2-Dichloroethane (DCE, 0.99 g, 10 mmol, 1 eq.)
-
Acetonitrile (anhydrous, 100 mL)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine, potassium carbonate, and acetonitrile.
-
Stir the suspension vigorously and heat to a gentle reflux (approx. 80-85°C) to ensure the piperazine dissolves.
-
In a separate container, prepare a solution of 1,2-dichloroethane in 20 mL of acetonitrile.
-
Using a syringe pump or dropping funnel, add the DCE solution dropwise to the refluxing piperazine suspension over a period of 2-3 hours. This slow addition is critical. [1]
-
After the addition is complete, maintain the reflux and stir the reaction for an additional 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH) or LC-MS, checking for the consumption of DCE.
-
Once the reaction is complete, cool the mixture to room temperature.
Protocol 2: Purification by Diacetate Salt Precipitation
This protocol follows directly from the synthesis protocol above.
Materials:
-
Crude reaction mixture from Protocol 1
-
Acetone
-
Glacial Acetic Acid
-
5M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Filter the cooled crude reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate them under reduced pressure to remove the solvent, yielding a viscous oil or solid residue.
-
Dissolve the residue in a minimal amount of acetone (approx. 100-150 mL). Some excess piperazine may not fully dissolve.
-
While stirring, slowly add glacial acetic acid dropwise. The product will begin to precipitate as a white solid, the diacetate salt.[6] Continue adding acid until no further precipitation is observed.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold acetone to remove residual piperazine and other impurities.[7]
-
To obtain the free base, suspend the dried salt in water and add DCM. While stirring vigorously, add 5M NaOH solution until the pH is >12.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1,1'-(1,2-ethanediyl)bis[piperazine] as a solid.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
-
Tam, Y. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
- Whitmore, F. C. (1959). Purification of piperazine. U.S.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Side reactions in the synthesis of 1,2-Di(1-piperazinyl)ethane and their prevention
Welcome to the dedicated technical support center for the synthesis of 1,2-Di(1-piperazinyl)ethane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we dissect common side reactions, offer preventative strategies, and provide field-tested protocols to enhance the yield and purity of your target compound.
Overview: The Synthetic Challenge
The synthesis of 1,2-Di(1-piperazinyl)ethane, a valuable bidentate ligand and building block in medicinal chemistry, typically involves the nucleophilic substitution reaction between piperazine and 1,2-dichloroethane. While seemingly straightforward, this reaction is often plagued by a primary, significant side reaction: over-alkylation. The presence of two reactive secondary amine groups on the piperazine ring and two electrophilic carbons on 1,2-dichloroethane creates a competitive reaction environment that can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.
This guide will illuminate the mechanistic underpinnings of these side reactions and provide a clear, logical framework for their prevention and control.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of 1,2-Di(1-piperazinyl)ethane in a direct question-and-answer format.
Issue 1: Low Yield of 1,2-Di(1-piperazinyl)ethane and a High Percentage of Mono-substituted Byproduct
Question: My reaction is yielding a significant amount of 1-(2-chloroethyl)piperazine and unreacted piperazine, with a low conversion to the desired 1,2-Di(1-piperazinyl)ethane. How can I drive the reaction to completion?
Answer: This is a common issue stemming from insufficient reactivity or incomplete reaction. The mono-substituted intermediate, 1-(2-chloroethyl)piperazine, is often an isolable byproduct. To favor the formation of the di-substituted product, consider the following strategies:
-
Stoichiometry Adjustment: While a large excess of piperazine is used to achieve mono-substitution, for di-substitution, the stoichiometry should be adjusted to favor the second substitution. A molar ratio of piperazine to 1,2-dichloroethane of slightly over 2:1 is a good starting point to ensure enough piperazine is available for the second substitution without promoting oligomerization.
-
Temperature and Reaction Time: Increasing the reaction temperature can provide the necessary activation energy for the second nucleophilic substitution. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at elevated temperatures are often necessary.[1]
-
Choice of Base: The reaction of 1,2-dichloroethane with piperazine will generate hydrochloric acid, which will protonate the piperazine, rendering it non-nucleophilic. A suitable base, such as potassium carbonate or triethylamine, is crucial to neutralize the HCl formed and regenerate the free amine for reaction.[2]
Issue 2: Formation of a Complex Mixture of Oligomeric/Polymeric Byproducts
Question: My final product is a complex, hard-to-purify mixture, and I suspect the formation of oligomers or polymers. What causes this and how can I prevent it?
Answer: Oligomerization is a significant challenge in this synthesis. It occurs when a molecule of 1,2-Di(1-piperazinyl)ethane, which still has reactive secondary amines, reacts with another molecule of 1,2-dichloroethane, leading to chain extension.
To minimize this:
-
High Excess of Piperazine: Using a large excess of piperazine (e.g., 10 equivalents or more) relative to 1,2-dichloroethane is the most effective strategy.[1][3] This statistically favors the reaction of 1,2-dichloroethane with the abundant piperazine monomer over the di-substituted product.
-
Slow Addition of 1,2-dichloroethane: Adding the 1,2-dichloroethane solution dropwise to a heated solution of excess piperazine helps maintain a low concentration of the alkylating agent, further reducing the likelihood of oligomerization.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the common side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure 1,2-Di(1-piperazinyl)ethane from the reaction mixture. What are the best purification strategies?
Answer: The high polarity and basicity of the product and byproducts can make purification challenging.[4]
-
Acid-Base Extraction: An effective initial cleanup involves acid-base extraction. The basic piperazine-containing compounds can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification, especially to remove less volatile oligomeric byproducts.
-
Crystallization: The product can sometimes be purified by crystallization of its salt form (e.g., hydrochloride or diacetate salt), followed by regeneration of the free base.[5]
-
Column Chromatography: While possible, column chromatography on silica gel can be challenging due to the basicity of the amines, which can lead to streaking and poor separation.[4] Using a modified stationary phase or adding a small amount of a basic modifier (like triethylamine) to the eluent can improve results.
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of 1,2-Di(1-piperazinyl)ethane with a focus on minimizing side reactions.
Protocol 1: Synthesis Using a Large Excess of Piperazine
This protocol prioritizes the suppression of oligomerization by employing a large stoichiometric excess of piperazine.
Materials:
-
Piperazine (10 equivalents)
-
1,2-dichloroethane (1 equivalent)
-
Ethanol (as solvent)
-
Potassium Carbonate (2.2 equivalents)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (10 eq.) and potassium carbonate (2.2 eq.) in ethanol.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 1,2-dichloroethane (1 eq.) in ethanol dropwise to the refluxing mixture over a period of 2-3 hours.
-
After the addition is complete, continue to reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of ~2.
-
Wash the acidic aqueous solution with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH of ~12.
-
Extract the product into dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation.
Troubleshooting Workflow
The following diagram provides a logical troubleshooting workflow for common issues encountered during the synthesis.
Caption: Troubleshooting Logic for Synthesis Optimization.
Quantitative Data Summary
The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Recommended Condition for Di-substitution | Rationale | Potential Side Reaction if Not Optimized |
| Piperazine:1,2-dichloroethane Ratio | >2:1 (for di-substitution); ≥10:1 (to avoid oligomers) | Ensures sufficient nucleophile for both substitutions and minimizes polymerization. | Incomplete reaction (mono-substitution); Oligomerization. |
| Temperature | Reflux (solvent dependent) | Provides activation energy for the second substitution. | Incomplete reaction at lower temperatures. |
| Addition of 1,2-dichloroethane | Slow, dropwise | Maintains a low concentration of the alkylating agent. | Increased oligomerization. |
| Base | 2.2 equivalents (e.g., K₂CO₃) | Neutralizes HCl generated during the reaction. | Protonation of piperazine, halting the reaction. |
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6414, 1,2-Di(1-piperazinyl)ethane. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
- Google Patents. (1959).
-
Pollard, C. B., & MacDowell, D. W. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 1,1'-(1,2-Ethananediyl)bis(piperazine) Derivatization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the derivatization of 1,1'-(1,2-ethanediyl)bis(piperazine). This document is designed for researchers, scientists, and drug development professionals who are leveraging this versatile scaffold. Piperazine and its derivatives are crucial building blocks in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, the symmetrical structure of 1,1'-(1,2-ethanediyl)bis(piperazine), with its four reactive secondary amine sites, presents unique synthetic challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and aim to explain the causality behind each recommendation.
Question 1: My reaction is producing a complex mixture of products with different degrees of substitution (e.g., mono-, di-, tri-, and tetra-substituted). How can I control the selectivity?
Answer: This is the most common challenge with this substrate. The four secondary nitrogens have similar reactivity, leading to a statistical mixture of products. The key to control is to carefully manipulate reaction conditions to favor a specific outcome.
-
Underlying Cause: The relative rates of the first, second, third, and fourth additions are too similar. Once a molecule is substituted, the remaining nitrogens' reactivity may not be sufficiently diminished to allow for selective reaction.
-
Immediate Solutions:
-
Stoichiometric Control: For di-substitution, use approximately 2.0-2.2 equivalents of your electrophile. Crucially, the electrophile must be added slowly and at a low temperature (e.g., 0 °C) to a stirred solution of the piperazine. This ensures that the added reagent reacts before its local concentration becomes high enough to favor multiple substitutions on the same molecule.
-
Use of Excess Piperazine: To favor mono-substitution, a large excess of the 1,1'-(1,2-ethanediyl)bis(piperazine) starting material (5 to 10 equivalents) can be used. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over a mono-substituted one. However, this creates a significant downstream purification challenge to remove the unreacted starting material.[3]
-
-
Advanced Strategy (Recommended for Highest Selectivity):
-
Orthogonal Protection: The most robust method for achieving selectivity is to use a protecting group strategy. Reacting 1,1'-(1,2-ethanediyl)bis(piperazine) with 2.0 equivalents of Di-tert-butyl dicarbonate (Boc₂O) will preferentially yield the N,N'-di-Boc protected intermediate. This leaves two remaining secondary amines available for derivatization. After your desired reaction, the Boc groups can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane). This strategy is the industry standard for controlling reactions on multi-amine scaffolds.[3]
-
Question 2: My reaction has a very low yield or does not proceed at all. What factors should I investigate?
Answer: Low reactivity can stem from several factors related to your reagents, solvent, or base.
-
Potential Causes & Solutions:
-
Electrophile Reactivity: The nature of your leaving group is critical. For N-alkylation, the reactivity order is Iodide > Bromide > Chloride >> Tosylate/Mesylate. If you are using an alkyl chloride with no success, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction.[4]
-
Solvent Choice: The solvent must be able to dissolve your starting materials and should not interfere with the reaction.
-
Recommended: Polar aprotic solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) and do not protonate the amine nucleophile.
-
Avoid: Protic solvents like ethanol or methanol can hydrogen-bond with the amine, reducing its nucleophilicity, and may compete as nucleophiles themselves under certain conditions.
-
-
Base Strength and Solubility: A base is required to neutralize the acid formed during the reaction (e.g., HBr from an alkyl bromide), driving the equilibrium towards the product. The base must be strong enough to deprotonate the resulting piperazinium salt but not so strong that it causes side reactions.
-
Good Starting Choices: Potassium carbonate (K₂CO₃) is a common and effective base for alkylations.[3] Organic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are also widely used, particularly when substrate or product solubility is a concern.
-
-
Below is a decision workflow to troubleshoot low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
Question 3: My product is a thick, non-crystallizable oil. How can I effectively purify it?
Answer: Oily products are very common for piperazine derivatives.[5] Standard crystallization is often not feasible, but several robust purification techniques are available.
-
Column Chromatography: This is the most common method.
-
Tailing Issue: Basic amines like your product often "tail" or streak on standard silica gel, leading to poor separation.
-
Solution: To mitigate tailing, add a small amount of a volatile base to your eluent system. A common practice is to add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol mobile phase.[5] This neutralizes the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
-
Acid-Base Extraction: This technique is useful for removing non-basic impurities from your crude product. Dissolve the crude oil in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will become protonated and move to the aqueous layer, while neutral organic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
-
Purification via Salt Formation: This is a highly effective method that can often induce crystallization from an oil.[5]
-
Procedure: Dissolve your crude oil in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Slowly add a solution of an acid, such as HCl in isopropanol or fumaric acid in ethanol. The resulting salt is often a crystalline solid that will precipitate from the solution.
-
Benefits: The resulting salt can be collected by filtration, washed, and dried, yielding a highly pure, stable, and easy-to-handle solid. If the free base is required, the salt can be easily neutralized and extracted.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for a selective N,N'-dialkylation reaction?
A1: A reliable starting point for N,N'-dialkylation is summarized in the table below. Optimization will be required based on your specific alkylating agent.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq. Piperazine, 2.2 eq. Alkyl Halide | A slight excess of the electrophile ensures complete conversion of the piperazine. |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Base | 3.0-4.0 eq. K₂CO₃ (anhydrous) | A solid, non-nucleophilic base that is easily filtered off post-reaction. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without causing significant degradation. |
| Addition | Add alkyl halide dropwise at room temp before heating. | Controls the initial exotherm and minimizes side reactions. |
| Monitoring | TLC or LC-MS | To track the disappearance of starting material and formation of the product. |
Q2: I need to perform an N-arylation. What method should I use?
A2: For N-arylation, a simple SₙAr reaction is often not feasible unless the aryl ring is highly activated (e.g., with multiple nitro groups). The modern standard is the Buchwald-Hartwig amination . This is a palladium-catalyzed cross-coupling reaction that is exceptionally versatile.[6][7]
-
Key Components:
-
Palladium Pre-catalyst: Pd₂(dba)₃ or a palladacycle.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial. Common choices include XPhos, RuPhos, or BrettPhos.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous toluene or dioxane.
-
The reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst is oxygen-sensitive.
-
Q3: How do I achieve selective mono-derivatization with high confidence?
A3: As mentioned in the troubleshooting section, a protecting group strategy is the most reliable method. The workflow below illustrates this essential process for synthesizing a mono-substituted derivative.
Caption: Workflow for selective mono-derivatization.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Controlled N,N'-Dialkylation
This protocol provides a robust starting point for reacting 1,1'-(1,2-ethanediyl)bis(piperazine) with two equivalents of an alkyl halide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1'-(1,2-ethanediyl)bis(piperazine) (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to form a slurry (approx. 0.1 M concentration with respect to the piperazine).
-
Reagent Addition: Begin stirring the mixture. Slowly add the alkyl halide (2.2 eq.) dropwise to the flask at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting residue by column chromatography on silica gel (using an eluent system containing 1% triethylamine) or via salt formation.
Protocol 2: Purification of an Oily Piperazine Derivative via Fumarate Salt Formation
This protocol is adapted from established methods for purifying basic oily compounds.[5]
-
Dissolution: Dissolve the crude oily product (1.0 eq.) in a minimal amount of hot ethanol or isopropanol.
-
Acid Preparation: In a separate flask, prepare a saturated solution of fumaric acid (0.5 eq. for a di-basic product, assuming a 2:1 amine:acid salt) in hot ethanol.
-
Precipitation: While stirring the solution of your product, slowly add the hot fumaric acid solution. A white precipitate should begin to form.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether.
-
Drying: Dry the salt under high vacuum to remove all residual solvent. The resulting solid should be significantly purer than the starting oil.
References
- Technical Support Center: Purification of Oily Piperazine Deriv
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. [Link]
-
Stepwise synthesis of 1,1′‐(ethane‐1,2‐diyl)dipiperidinium bis (tribromide) (EDPBT) - ResearchGate. [Link]
- Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine - Benchchem.
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - NIH. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. [Link]
-
Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst - A*OAR. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Unodc. [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. [Link]
-
A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]
-
Automated Derivatization of Pharmaceutically Active Thiols Under Flow Conditions Using an o-Phthalaldehyde/Glycine Fluorogenic System and Sequential Injection Analysis | Request PDF - ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]
-
How to extract/isolate piperazine from water without distillation? - ResearchGate. [Link]
-
Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst - ResearchGate. [Link]
-
Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis - Beilstein Journals. [Link]
-
Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis - PMC - NIH. [Link]
- US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google P
-
Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. | Semantic Scholar. [Link]
-
(3,3′-{(1E,1′E)-1,1′-[Ethane-1,2-diylbis(azan-1-yl-1-ylidene-κN)]bis(ethan-1-yl-1-ylidene)}dipyrazine 1-oxide-κN)bis - ResearchGate. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 7. researchgate.net [researchgate.net]
How to avoid the formation of di-substituted byproducts in piperazine reactions
Welcome to the Technical Support Center for professionals engaged in synthetic chemistry. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for a common yet critical challenge in organic synthesis: the selective mono-substitution of piperazine and the prevention of di-substituted byproduct formation.
Introduction: The Piperazine Selectivity Challenge
Piperazine is a cornerstone building block in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its symmetric structure, possessing two secondary amine nitrogens, presents a significant synthetic hurdle. The two nitrogen atoms have similar basicity and nucleophilicity, making it difficult to selectively functionalize only one of them.[2] Direct reactions with electrophiles, such as alkyl halides or acyl chlorides, often lead to a mixture of the desired mono-substituted product, the undesired di-substituted byproduct, and unreacted starting material.[3][4]
This guide provides a systematic approach to understanding and controlling these reactions, moving from fundamental principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is di-substitution so common in piperazine reactions?
The mono-substituted piperazine derivative is often still a potent nucleophile, sometimes even more reactive than piperazine itself due to electronic effects of the newly introduced substituent. This allows it to compete with the unreacted piperazine for the remaining electrophile, leading to the formation of the 1,4-di-substituted byproduct.[5] Reaction conditions such as higher temperatures and extended reaction times can exacerbate this issue by providing the necessary energy for the second, often slower, substitution to occur.[5]
Q2: What is the most straightforward method to favor mono-alkylation?
The simplest and most direct approach is to use a large excess of piperazine relative to the alkylating agent (e.g., 5 to 10 equivalents).[5] This statistical approach increases the probability that the electrophile will react with an unsubstituted piperazine molecule rather than a mono-substituted one.[5] However, this method necessitates an efficient downstream purification strategy to remove the large excess of unreacted piperazine.
Q3: Are there more robust methods than simply using an excess of piperazine?
Yes, the most reliable and widely used method is the use of a protecting group.[1][4][6][7] By temporarily blocking one of the nitrogen atoms, the reaction can be directed to the unprotected nitrogen. Following the substitution reaction, the protecting group is removed to yield the desired mono-substituted product. The tert-butyloxycarbonyl (Boc) group is a very common choice for this strategy.[6][8][9]
Q4: What is in situ mono-protonation and how does it work?
This technique involves reacting piperazine with one equivalent of an acid to form the mono-salt in the reaction mixture.[9] The protonated nitrogen is rendered non-nucleophilic, effectively "protecting" it and directing substitution to the remaining free nitrogen.[1][2][4] This method offers a one-pot alternative to the multi-step protection group strategy.[1]
Troubleshooting Guide: When Di-Substitution Persists
Even with the right strategy, you may encounter issues. This section addresses specific problems in a Q&A format.
Problem 1: Significant di-substitution is still observed despite using a large excess of piperazine.
-
Probable Cause: The reaction is under thermodynamic control, or the electrophile is too reactive. Higher temperatures and long reaction times allow the reaction to equilibrate, favoring the more stable (often di-substituted) product.[10][11][12] Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can also lead to poor selectivity.[5]
-
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature: Reducing the temperature can shift the reaction towards kinetic control, where the product distribution is determined by the rates of reaction.[5][10] The first substitution is typically faster than the second; lower temperatures exploit this rate difference.
-
Slow Addition of the Electrophile: Adding the electrophile dropwise over an extended period maintains its low concentration in the reaction mixture. This ensures it is more likely to encounter the highly concentrated piperazine starting material, favoring mono-substitution.[5][6]
-
Change the Solvent: Solvent polarity can influence the relative nucleophilicity of piperazine versus the mono-substituted product. Experimenting with different solvents (e.g., from polar aprotic like acetonitrile to less polar like dichloromethane) can optimize selectivity.[5]
-
Use a Milder Base: If a base is required, switching to a weaker one can prevent the deprotonation of the mono-substituted product, making it less nucleophilic and less prone to a second reaction.[5]
-
Problem 2: The protecting group strategy is resulting in low overall yields.
-
Probable Cause: Incomplete reactions in one or more steps (protection, substitution, deprotection) are the most common culprits. Each step must be driven to completion and the intermediate purified before proceeding.
-
Solutions & Scientific Rationale:
-
Verify Completion of Each Step: Use analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor each reaction. Do not proceed to the next step until the starting material is fully consumed.
-
Optimize Deprotection: Ensure the deprotection conditions are appropriate for the chosen protecting group and are sufficiently robust to completely remove it. For example, Boc deprotection typically requires strong acid conditions (e.g., trifluoroacetic acid in DCM).[8][9]
-
Purify Intermediates: While it adds steps, purifying the mono-protected piperazine and the N-substituted-N'-protected piperazine can significantly improve the final yield and purity.
-
Problem 3: Purification is difficult, and the product seems to be water-soluble.
-
Probable Cause: Piperazine and its derivatives are basic and can form salts, which are often water-soluble.[13] During acidic workups, the product can be protonated and partition into the aqueous layer.[6]
-
Solutions & Scientific Rationale:
-
Basify During Extraction: After an acidic wash, neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to a pH of 11-12.[13] This deprotonates the piperazine nitrogen, making the product more soluble in organic solvents and allowing for its extraction.
-
Use Different Extraction Solvents: If dichloromethane (DCM) is ineffective, try chloroform (CHCl3), which can sometimes be more effective for extracting basic amines.[13]
-
Column Chromatography with Base: When using silica gel chromatography, which is acidic, consider adding a small amount of a basic modifier like triethylamine (~1%) to the eluent system to prevent the product from streaking or irreversibly binding to the column.
-
Key Strategies for Selective Mono-Substitution
The choice of strategy depends on the specific substrates, scale, and available resources. The following table summarizes the primary approaches.
| Strategy | Principle | Advantages | Disadvantages | Typical Yields |
| Excess Piperazine | Statistical control; higher probability of electrophile reacting with piperazine. | Operationally simple, one-step reaction. | Requires a large excess of piperazine; can be difficult to purify.[5] | 40-70%[3][6] |
| Protecting Groups | One nitrogen is temporarily blocked, forcing reaction at the other site. | High selectivity and predictability; applicable to a wide range of electrophiles.[7] | Multi-step process (protection/deprotection) can lower overall yield.[1][9] | 70-90% (over 2-3 steps)[3] |
| In Situ Mono-Protonation | One nitrogen is deactivated by salt formation, directing reaction to the free base. | One-pot procedure, avoiding separate protection/deprotection steps.[1][9] | May not be suitable for all substrates; requires careful control of stoichiometry. | Variable, can be high.[1] |
| Flow Chemistry | Precise control over stoichiometry and reaction time by mixing reagents in a continuous flow. | High selectivity, rapid optimization, and improved safety.[6][14] | Requires specialized equipment. | Often high and reproducible.[14][15] |
Visualizing the Reaction Pathway
The following diagram illustrates the competing reaction pathways. The goal is to maximize the kinetic pathway leading to the mono-substituted product while minimizing the subsequent reaction that forms the di-substituted byproduct.
Caption: Competing pathways in piperazine substitution reactions.
Experimental Protocols
Protocol 1: Mono-N-Alkylation Using a Large Excess of Piperazine
This protocol describes a general method for selective mono-N-alkylation by leveraging a statistical excess of the piperazine starting material.[5]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., Benzyl Bromide, 1 equivalent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve piperazine (10 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over 30 minutes.[5]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to separate the desired mono-alkylated product from residual piperazine and any di-alkylated byproduct.
Protocol 2: Mono-N-Acylation via N-Boc Protection/Deprotection
This is a robust, three-step procedure that ensures high selectivity through the use of the tert-butyloxycarbonyl (Boc) protecting group.[8][9]
Step 1: Mono-Boc Protection of Piperazine [6][8]
-
Dissolve piperazine (2.0 eq.) in DCM.
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.[8][9]
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.
Step 2: Acylation of 1-Boc-piperazine [9]
-
Dissolve 1-Boc-piperazine (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in anhydrous DCM and cool to 0 °C.
-
Add the desired acyl chloride (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform a standard aqueous workup (e.g., wash with water, brine) and purify the resulting N-acyl-N'-Boc-piperazine.
Step 3: Deprotection of the Boc Group [9]
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.
-
Cool the solution to 0 °C and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[8]
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Evaporate the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated base solution (e.g., NaHCO₃) and extract the final mono-acylated piperazine product with an organic solvent.
Troubleshooting Workflow
The following diagram provides a logical decision-making process for troubleshooting experiments where di-substitution is a problem.
Caption: Troubleshooting flowchart for minimizing di-substitution.
Conclusion
Controlling the selective mono-substitution of piperazine is a manageable challenge with a systematic approach. By understanding the interplay between statistical methods, kinetic versus thermodynamic control, and the strategic use of protecting groups, researchers can significantly improve yields and purity. This guide serves as a foundational resource for troubleshooting common issues and implementing robust synthetic strategies in your laboratory.
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). ResearchGate. [Link]
-
Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
- Process for the N-monoalkylation of piperazine. (n.d.).
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate. (2013). ResearchGate. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]
-
(PDF) Direct N1-monosubstitution of piperazine. (n.d.). ResearchGate. [Link]
-
Sharma, R., & Kumar, V. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. RSC Advances, 12(1), 1-20. [Link]
-
Thermodynamic reaction control. (n.d.). Wikipedia. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. (n.d.). Jack Westin. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. jackwestin.com [jackwestin.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1,1'-(1,2-Ethanediyl)bis[piperazine]
Welcome to the technical support center for the purification of 1,1'-(1,2-Ethanediyl)bis[piperazine] (CAS 19479-83-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflow and enhance the purity of your final compound.
Introduction to Purification Challenges
1,1'-(1,2-Ethanediyl)bis[piperazine] is a diamine compound, and like many piperazine derivatives, its purification can be complicated by its physicochemical properties. The two basic nitrogen atoms on each piperazine ring make the molecule highly polar and susceptible to strong interactions with acidic stationary phases in chromatography. Its solid nature (melting point: 97-98 °C) suggests that recrystallization is a viable primary purification technique, while its relatively high boiling point (208.5 °C) indicates that vacuum distillation can be effective for removing non-volatile impurities.[1]
Common impurities often stem from the synthetic route and may include unreacted starting materials, byproducts from side reactions (e.g., mono-substituted piperazines or products of over-alkylation), and degradation products.[2] This guide will provide structured approaches to tackle these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,1'-(1,2-Ethanediyl)bis[piperazine]?
A1: The impurity profile is highly dependent on the synthetic route. However, for piperazine derivatives, common impurities include:
-
Unreacted Starting Materials: Such as piperazine itself or the ethylene-bridging reagent (e.g., 1,2-dichloroethane or a derivative).
-
Mono-substituted Intermediates: If the reaction does not go to completion, you may have significant amounts of N-(2-chloroethyl)piperazine or similar intermediates.
-
Over-alkylated or Polymeric Byproducts: Side reactions can lead to the formation of more complex polyamines.
-
Related Piperazines and Pyrazines: These can be formed as byproducts during the synthesis of the piperazine ring itself.[2]
-
Degradation Products: Improper storage or excessive heat can lead to degradation. Piperazine solutions are also known to absorb atmospheric carbon dioxide.[3]
Q2: My purified product is an oil or a waxy solid instead of the expected crystalline solid. What should I do?
A2: This is a common issue often caused by residual solvent or the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C), to remove all residual solvent.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes, diethyl ether).
-
Re-purification: The presence of impurities is the most likely cause. Consider another purification cycle using a different technique. If you initially used recrystallization, column chromatography might be necessary to remove closely related impurities.
-
Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the oil can induce crystallization.
-
Q3: I'm seeing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?
A3: Tailing is a classic problem when purifying basic compounds like diamines on standard (acidic) silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution.
-
Solutions:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.
-
Triethylamine (TEA): A common and effective choice is to add 0.5-2% (v/v) of TEA to your mobile phase (e.g., dichloromethane/methanol/TEA).
-
Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., 2% of a 7N solution) can be used as part of the eluent system.
-
-
Alternative Stationary Phases:
-
Purification Strategy Workflow
The choice of purification technique depends on the nature and quantity of the impurities. A multi-step approach is often the most effective.
Caption: General purification strategy for 1,1'-(1,2-Ethanediyl)bis[piperazine].
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an excellent method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.
Materials:
-
Crude 1,1'-(1,2-Ethanediyl)bis[piperazine]
-
Recrystallization solvent (e.g., isopropanol, ethanol, acetone, or mixtures with water)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and flask
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Test small batches of your crude product with different solvents to find the optimal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent System | Suitability |
| Isopropanol/Ethanol | Good starting point for polar compounds. |
| Acetone | Can be effective, especially for precipitating piperazine salts.[2] |
| Toluene/Heptane | A polar/non-polar mixture can be effective for inducing crystallization. |
| Water | The compound is likely soluble in water; may be used as an anti-solvent.[3] |
Protocol 2: Flash Column Chromatography
This method is ideal for separating compounds with different polarities and is particularly useful when recrystallization fails to remove closely related impurities.
Materials:
-
Crude 1,1'-(1,2-Ethanediyl)bis[piperazine]
-
Stationary Phase: Alumina (neutral, activity grade I) or Silica Gel (230-400 mesh)
-
Mobile Phase (Eluent): A mixture of a polar and non-polar solvent, e.g., Dichloromethane (DCM)/Methanol or Ethyl Acetate/Hexanes.
-
Triethylamine (TEA) if using silica gel.
-
Chromatography column, flasks for fraction collection.
Procedure:
-
Stationary Phase Selection: For this basic compound, neutral alumina is recommended to avoid strong adsorption.[4] If using silica gel, it must be deactivated or the eluent must contain a basic additive like TEA.[4]
-
Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. The ideal system should give your target compound an Rf value of approximately 0.2-0.4. For this diamine, a polar system like 95:5:0.5 DCM/Methanol/TEA is a good starting point.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the eluent. Ensure there are no air bubbles or cracks in the packing.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the column. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting the column with the mobile phase, applying gentle pressure if necessary ('flash' chromatography). Collect fractions continuously.[7]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Vacuum Distillation
Distillation is effective for separating compounds with significantly different boiling points or for removing non-volatile impurities.[8] Given the boiling point of 208.5 °C for the target compound, vacuum distillation is necessary to prevent thermal degradation.
Materials:
-
Crude 1,1'-(1,2-Ethanediyl)bis[piperazine]
-
Distillation apparatus (Claisen flask, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Charge the Flask: Add the crude material to the distillation flask.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
-
Purity Check: Analyze the collected fraction for purity.
Troubleshooting Common Purification Issues
Caption: Troubleshooting workflow for common purification issues.
Safety and Handling
Piperazine and its derivatives should be handled with care. Based on the safety data for piperazine, the following precautions are recommended:
-
Sensitizer: May cause an allergic skin reaction or asthma symptoms if inhaled.[2][9]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10] Keep the container tightly closed.
Always consult the specific Safety Data Sheet (SDS) for 1,1'-(1,2-Ethanediyl)bis[piperazine] before handling.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved January 14, 2026, from [Link]
- US2919275A - Purification of piperazine - Google Patents.
-
piperazine-n,n'-bis-2-ethanesulphonic acid - Sdfine. Retrieved January 14, 2026, from [Link]
- US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents.
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
Analytical CHEMISTRY. Retrieved January 14, 2026, from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. (2022, May 25). Retrieved January 14, 2026, from [Link]
-
Isolation And Purification Of Substance By Column Chromatography | Request PDF. ResearchGate. (2022, August 6). Retrieved January 14, 2026, from [Link]
-
How to extract/isolate piperazine from water without distillation?. ResearchGate. (2013, March 29). Retrieved January 14, 2026, from [Link]
-
Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. (2019, March 19). Retrieved January 14, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved January 14, 2026, from [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. (2022). Retrieved January 14, 2026, from [Link]
-
Chromatography: The Solid Phase. University of Rochester Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. ResearchGate. (2022, March 21). Retrieved January 14, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2019, June 19). Retrieved January 14, 2026, from [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Retrieved January 14, 2026, from [Link]
-
A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. ResearchGate. (2024, April 7). Retrieved January 14, 2026, from [Link]
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Challenges in the scale-up synthesis of 1,2-Di(1-piperazinyl)ethane
Welcome to the Technical Support Center for the synthesis of 1,2-Di(1-piperazinyl)ethane. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot plant production. Here, we address common challenges through a detailed troubleshooting guide, provide validated protocols, and offer insights grounded in chemical principles to ensure a safe, efficient, and reproducible scale-up process.
The synthesis of 1,2-Di(1-piperazinyl)ethane, a valuable bidentate ligand and pharmaceutical intermediate, is most commonly achieved through the nucleophilic substitution reaction between piperazine and 1,2-dichloroethane. While straightforward in principle, this reaction presents significant challenges upon scale-up, primarily related to selectivity, byproduct formation, thermal management, and product purification.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Issue 1: Poor Yield & Byproduct Formation
Question: My reaction yields are consistently low, and I'm observing a significant amount of the mono-substituted byproduct, 1-(2-chloroethyl)piperazine. How can I drive the reaction towards the desired di-substituted product?
Answer: This is a classic selectivity challenge arising from the sequential nature of the nucleophilic substitution. The first substitution forms 1-(2-chloroethyl)piperazine, which must then react with a second molecule of piperazine. However, the initial reaction consumes the piperazine nucleophile, creating competition.
Causality & Strategic Solutions:
-
Stoichiometry Control: The molar ratio of the reactants is the most critical factor. To favor di-substitution, you must ensure that 1,2-dichloroethane is the limiting reagent. A common approach is to use a moderate excess of piperazine (e.g., 2.2 to 2.5 equivalents) relative to 1,2-dichloroethane. Using a very large excess of piperazine, as is done for mono-substitution, is counterproductive here.[1][2]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can help drive the second substitution to completion. However, this must be balanced against the risk of forming polymeric byproducts. Monitor the reaction progress closely using techniques like GC-MS or LC-MS to determine the optimal endpoint before significant side reactions occur.
-
Base Selection: A non-nucleophilic base is crucial to scavenge the two equivalents of HCl generated during the reaction. This prevents the protonation and deactivation of the piperazine nucleophile.[3] Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred in scale-up operations over organic amines, as they are inexpensive and easily removed during workup.
Question: My crude product is contaminated with a high-boiling, viscous substance, suggesting polymerization. What is the cause and how can it be prevented?
Answer: Polymerization is a significant risk in this synthesis. It occurs when the already-formed 1,2-Di(1-piperazinyl)ethane, which contains two secondary amine groups, acts as a nucleophile itself and reacts with unreacted 1,2-dichloroethane. This chain extension leads to the formation of high-molecular-weight oligomers and polymers.
Causality & Strategic Solutions:
-
Control of Reagent Addition: Do not add the entire amount of 1,2-dichloroethane at the beginning of the reaction, especially at elevated temperatures. A slow, controlled addition of 1,2-dichloroethane to the heated mixture of piperazine and base ensures that the electrophile is kept at a low concentration, favoring its reaction with the more abundant piperazine over the product.
-
Mixing Efficiency: Poor mixing in a large reactor can create localized areas with a high concentration of 1,2-dichloroethane, promoting polymerization.[4] Ensure the reactor is equipped with an appropriate stirring mechanism (e.g., a turbine stirrer over an anchor stirrer for low-viscosity solutions) to maintain a homogenous reaction mixture.[4][5]
-
Temperature Control: "Hot spots" from poor heat dissipation in large vessels can accelerate these undesirable side reactions.[4][6] The use of a jacketed reactor with a reliable thermal control system is essential.[4]
Issue 2: Purification Challenges at Scale
Question: How can I effectively purify the final product? 1,2-Di(1-piperazinyl)ethane is highly polar and has a high boiling point, making extraction and distillation difficult.
Answer: The physicochemical properties of the product indeed make purification challenging.[7] Its high polarity and water solubility complicate extractions from aqueous media, and its high boiling point can lead to decomposition during vacuum distillation.
Strategic Solutions:
-
Work-up Procedure: After the reaction is complete, the first step is to filter off the inorganic base and the resulting hydrochloride salt. The solvent can then be removed under reduced pressure.
-
Acid-Base Extraction (for removing unreacted piperazine): Unreacted piperazine is a common impurity. While the desired product is basic, piperazine is more so. A carefully controlled pH wash can sometimes be used, but this is often difficult to execute selectively at scale.
-
Crystallization as a Salt: A highly effective method for purification is to convert the crude basic product into a salt.[8] For instance, reacting the crude mixture with an acid like acetic acid in a suitable solvent (e.g., acetone) can selectively precipitate the product as a diacetate salt, leaving many impurities behind in the mother liquor.[8] The pure free base can then be regenerated by treating the isolated salt with a strong base (e.g., NaOH) and extracting.
-
Vacuum Distillation: If thermal decomposition is a concern, fractional distillation under high vacuum can be employed. This requires specialized equipment and careful temperature control to minimize residence time at high temperatures.
Issue 3: Safety and Handling in Scale-Up
Question: What are the primary safety hazards associated with piperazine and 1,2-dichloroethane during a large-scale synthesis?
Answer: Both reactants pose significant health and safety risks that are amplified at an industrial scale.
-
Piperazine: It is a corrosive solid that can cause severe skin and eye irritation.[9] Inhalation of dust can irritate the respiratory tract.[9] Crucially, piperazine is a known sensitizer and can cause allergic skin reactions (dermatitis) and asthma-like conditions upon repeated exposure.[9]
-
1,2-Dichloroethane (EDC): This is a highly flammable, volatile liquid and a regulated chemical with significant health risks.[10] It is classified as a probable human carcinogen.[11] Acute exposure through inhalation or skin contact can cause damage to the central nervous system, liver, and kidneys.[10][12][13] The EPA has identified unreasonable risks to workers from both inhalation and dermal exposure under various industrial conditions.[12][13]
Required Controls:
-
Engineering Controls: The synthesis must be conducted in a closed system or a well-ventilated area with dedicated exhaust ventilation to minimize vapor inhalation.[9]
-
Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory. This includes chemical-resistant gloves (consult manufacturer data for compatibility), splash goggles, face shields, and appropriate respiratory protection, especially when handling 1,2-dichloroethane.[9][13] Chemical-resistant clothing is also necessary to prevent skin contact.[9]
-
Monitoring: Workplace air monitoring for 1,2-dichloroethane may be necessary to ensure exposure levels remain below permissible limits.[13]
Experimental Protocols & Data
Data Presentation: Reactant & Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Hazards |
| Piperazine | C₄H₁₀N₂ | 86.14 | 146 | 106-110 | Corrosive, Sensitizer[9] |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 83.5 | -35.3 | Flammable, Toxic, Carcinogen[10] |
| 1,2-Di(1-piperazinyl)ethane | C₁₀H₂₂N₄ | 198.31 | ~280-290 (est.) | ~38-42 | Irritant (assumed) |
Protocol 1: Lab-Scale Synthesis (Illustrative)
Materials:
-
Piperazine (21.5 g, 0.25 mol)
-
1,2-Dichloroethane (9.9 g, 0.1 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous (34.5 g, 0.25 mol)
-
Ethanol (250 mL)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add piperazine, potassium carbonate, and ethanol.
-
Heat the mixture to reflux with vigorous stirring to form a slurry.
-
Add the 1,2-dichloroethane dropwise to the refluxing mixture over 1 hour.
-
After the addition is complete, continue to reflux the mixture for 8-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or salt crystallization to yield the final product.
Protocol 2: Pilot-Scale Considerations
When scaling up to a multi-liter reactor, the following modifications to the lab protocol are critical:
-
Reactor Setup: Use a jacketed glass or stainless steel reactor with an overhead mechanical stirrer (e.g., pitched-blade turbine) and a temperature control unit.
-
Reagent Loading: Charge the reactor with piperazine, K₂CO₃, and the solvent. Heat the mixture to the target temperature (e.g., 75-80 °C in ethanol).
-
Controlled Addition: Use a metering pump to add the 1,2-dichloroethane subsurface at a controlled rate. This prevents vapor loss and ensures immediate mixing.
-
Thermal Management: Monitor the internal temperature and the jacket temperature closely. The rate of addition may need to be adjusted to control the exotherm and maintain a stable internal temperature.[4]
-
Work-up: After the reaction, the mixture may be cooled and pumped through a filter press to remove the solid salts. The solvent is then removed in a larger-scale evaporator or by distillation.
Visualizations & Workflows
General Synthesis and Purification Workflow
A diagram illustrating the key stages from reaction to purified product.
Caption: Workflow for the synthesis and purification of 1,2-Di(1-piperazinyl)ethane.
Troubleshooting Logic for Low Yield
A decision tree to diagnose and solve issues related to poor reaction yield.
Caption: Decision tree for troubleshooting low yield in the di-substitution reaction.
References
- Vertex AI Search, "Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
- 24ChemicalResearch, "Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis." Accessed January 14, 2026.
- Google Patents, "US6603003B2 - Method for the preparation of piperazine and its deriv
- IJPPR, "Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- Organic Chemistry Portal, "Piperazine synthesis." Accessed January 14, 2026.
- Benchchem, "Technical Support Center: Optimizing Piperazine Synthesis." Accessed January 14, 2026.
- MDPI, "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Accessed January 14, 2026.
- HWS Labortechnik Mainz, "From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis." Accessed January 14, 2026.
- SciSpace, "1,2‐Dichloroethane‐Assisted Defluorinative Ring‐Opening Reaction of DABCO and Polyfluoroalkyl Peroxides: Synthesis of Fluorinated N‐Ethyl Piperazines (2024) | Yuanyuan Ren." Accessed January 14, 2026.
- Google Patents, "CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine." Accessed January 14, 2026.
- Google Patents, "US2919275A - Purification of piperazine." Accessed January 14, 2026.
- Benchchem, "challenges and solutions in scaling up 1,2,4-triazine production." Accessed January 14, 2026.
- CymitQuimica, "bis(piperidin-1-yl)ethane-1,2-dithione | CymitQuimica." Accessed January 14, 2026.
- Benchchem, "Technical Support Center: Optimization of Reaction Conditions for 1-Piperideine Synthesis." Accessed January 14, 2026.
- NJ.gov, "Piperazine - HAZARD SUMMARY." Accessed January 14, 2026.
- Benchchem, "Navigating the Crossroads: A Technical Guide to Nucleophilic Substitution Reactions of Secondary Alkyl Iodides." Accessed January 14, 2026.
- ECHEMI, "1,2-Ethanediyl)bis[piperazine] Formula." Accessed January 14, 2026.
- PrepChem.com, "Synthesis of 1-(2-pyrimidinyl)piperazine." Accessed January 14, 2026.
- Benchchem, "Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol." Accessed January 14, 2026.
- Benchchem, "Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride." Accessed January 14, 2026.
- US EPA, "Risk Evaluation for 1,2-Dichloroethane." Accessed January 14, 2026.
- Labster, "5 Engaging Ways to Teach Nucleophilic Addition and Substitution Reactions." Accessed January 14, 2026.
- ResearchGate, "How can I react 1,2-dichloroethane with secondary amine?" Accessed January 14, 2026.
- Master Organic Chemistry, "Nucleophilic Substitution Reactions - Introduction." Accessed January 14, 2026.
- University of Florida, "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." Accessed January 14, 2026.
- Lab Manager, "EPA Draft Risk Evaluation Identifies Safety Concerns for 1,2-Dichloroethane." Accessed January 14, 2026.
- Benchchem, "Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines." Accessed January 14, 2026.
- Benchchem, "Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine." Accessed January 14, 2026.
- Chemistry Steps, "Nucleophilic-Substitutions-cheat-sheet.pdf." Accessed January 14, 2026.
- MDPI, "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Accessed January 14, 2026.
- Quora, "What is the product when 1, 2-dichloroethane reacts with aqueous KOH?" Accessed January 14, 2026.
- Reddit, "What are issues/things to consider when scaling up reactions from the lab to a factory?" Accessed January 14, 2026.
- NCBI, "1,2-Dichloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide." Accessed January 14, 2026.
- DCCEEW, "1,2-Dichloroethane." Accessed January 14, 2026.
- ResearchGate, "Scaling up microreactors for kilogram‐scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations | Request PDF." Accessed January 14, 2026.
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Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 1,2-Di(1-piperazinyl)ethane (BPEP)
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Piperazine, 1,1'-(1,2-ethanediyl)bis- , commonly known as 1,2-Di(1-piperazinyl)ethane or BPEP (CAS 19479-83-5). This guide provides in-depth, field-proven insights into optimizing catalyst selection for reactions involving this versatile but structurally complex diamine. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Catalyst Selection Fundamentals (FAQs)
This section addresses foundational questions regarding the use of BPEP in common catalytic reactions.
Q1: What are the primary catalytic reactions where 1,2-Di(1-piperazinyl)ethane (BPEP) is used, and what are the initial catalyst considerations?
A1: BPEP is a popular building block in pharmaceutical and materials science due to its unique structure containing two secondary and two tertiary amine functionalities. Its primary applications in catalysis are:
-
As a Nucleophile in Cross-Coupling Reactions: The most common use is in C-N bond formation, such as the Buchwald-Hartwig amination, to synthesize more complex polyamines and heterocycles.[1] For these reactions, Palladium(Pd)-based systems are the go-to choice. Initial catalyst selection should focus on a Pd(0) precursor (e.g., Pd₂(dba)₃) or a more stable Pd(II) pre-catalyst, combined with a suitable phosphine ligand.[2]
-
As a Ligand or Organocatalyst: The diamine structure of BPEP allows it to function as a bifunctional catalyst, particularly in asymmetric synthesis.[3] In such cases, it often operates in concert with a Brønsted or Lewis acid to catalyze reactions like aldol, Mannich, or Michael additions.[4]
Q2: The BPEP molecule has four nitrogen atoms. How does this complexity influence catalyst selection and reaction outcomes?
A2: The tetra-amino structure is the most critical factor to consider. The four nitrogens—two nucleophilic secondary amines within the piperazine rings and two basic tertiary amines—create several challenges and opportunities:
-
Selectivity: Achieving mono-functionalization is a significant challenge, as reactions can occur at both secondary amine sites. The relative proximity of the two piperazine rings means that after the first substitution, the second may occur rapidly.
-
Catalyst Inhibition/Deactivation: The tertiary amine nitrogens are Lewis basic and can coordinate to the metal center of a catalyst (e.g., Palladium). This non-productive binding can sequester the active catalyst, leading to low or stalled conversions.[5] This is a common cause of catalyst deactivation that must be addressed through proper ligand selection.[6]
-
Basicity: The multiple basic sites can influence the reaction pH and interact with the base used in the catalytic cycle, requiring careful optimization of the base type and stoichiometry.
Q3: For a Buchwald-Hartwig amination with BPEP, what class of ligands should I start with?
A3: Ligand choice is paramount to success. Given the steric bulk and potential for catalyst inhibition from BPEP's tertiary amines, you should start with ligands designed to promote fast oxidative addition and reductive elimination while stabilizing the catalyst.[2]
-
Bulky Biarylphosphine Ligands: These are often the first choice. Ligands like XPhos, SPhos, and RuPhos are highly effective. Their bulkiness creates a coordinatively unsaturated metal center that promotes the key steps in the catalytic cycle and can help prevent the binding of BPEP's tertiary amines to the palladium center.
-
Josiphos-type Ligands: For specific applications, particularly in asymmetric catalysis, chiral ferrocenyl-based ligands may be considered.
It is highly recommended to perform a screen of several ligands to identify the optimal choice for your specific substrate.
Section 2: Troubleshooting Guide for BPEP Reactions
This section provides direct answers to specific experimental problems in a troubleshooting format.
Issue 1: Low or Stagnant Reaction Conversion
Q: My Buchwald-Hartwig reaction using BPEP as the amine and an aryl halide has stalled at <20% conversion. What are the most likely causes and how do I fix it?
A: Low conversion is a common issue and should be addressed systematically.[7]
Initial Checks (The Basics):
-
Reagent Purity: Ensure BPEP is pure and, critically, anhydrous. Water can hydrolyze catalyst components and inhibit the reaction.[5] Solvents must be rigorously dried and degassed, as oxygen can deactivate Pd(0) catalysts.[8]
-
Catalyst Integrity: Verify the activity of your catalyst. Run a positive control reaction with a simpler amine (e.g., morpholine) that is known to work well with your catalyst system. If the control fails, the catalyst batch is likely inactive.
-
Inert Atmosphere: Confirm that your reaction was set up and maintained under a strict inert atmosphere (Argon or Nitrogen).[8]
Systematic Troubleshooting Steps:
-
Step 1: Re-evaluate Your Base. The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-catalyst complex. A base that is too strong can cause side reactions. For BPEP, a common starting point is a carbonate base (e.g., Cs₂CO₃) or a phosphate base (K₃PO₄). If using a weaker base, consider switching to a stronger, non-nucleophilic base like LHMDS or NaOtBu, but be mindful of substrate compatibility.
-
Step 2: Increase Catalyst Loading. While not ideal for process chemistry, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome minor deactivation pathways and push the reaction to completion.[9]
-
Step 3: Change the Ligand. If conversion is still low, the most likely culprit is catalyst inhibition by the tertiary amines of BPEP. Switch to a more sterically demanding ligand (e.g., from XPhos to the even bulkier GPhos) to create a more protected palladium center.
-
Step 4: Monitor the Reaction in Real-Time. Use techniques like LC-MS to take snapshots of the reaction over time. This can help you determine if the reaction is slow or if it has truly stopped, which points towards catalyst death.[1]
dot
Caption: Decision tree for troubleshooting low conversion.
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
Q: I am trying to synthesize a mono-arylated BPEP derivative but am getting a significant amount of the di-arylated product. How can I improve the yield of the mono-substituted product?
A: This is a classic selectivity problem with symmetric diamines. The key is to manipulate the reaction conditions to favor the first reaction and disfavor the second.
Strategies for Improving Mono-Selectivity:
-
Stoichiometry Control: The simplest approach is to use a large excess of the diamine. Start with 3-5 equivalents of BPEP relative to your electrophile (e.g., aryl halide). This statistically favors the reaction of the electrophile with an unreacted BPEP molecule over the mono-substituted product.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature or 50 °C instead of 100 °C) can increase selectivity. The second amination step may have a higher activation energy, especially if the first substituent adds steric bulk.
-
Slow Addition: Add the electrophile slowly (e.g., via syringe pump over several hours) to a solution of the catalyst and the excess BPEP. This keeps the instantaneous concentration of the electrophile low, further promoting the statistical advantage of reacting with the abundant starting diamine.
-
Protecting Group Strategy: If the above methods fail, a protecting group approach is the most robust solution. Protect one of the secondary amines, for example with a Boc group. Perform the catalytic amination on the unprotected site, and then deprotect to yield the pure mono-substituted product.
dot
Caption: Workflow for optimizing mono-substitution selectivity.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening in a Buchwald-Hartwig Reaction with BPEP
This protocol describes a parallel screening experiment to efficiently identify the best catalyst system for coupling an aryl bromide (ArBr) with BPEP.
Materials:
-
Array of 8 mL vials with screw caps and PTFE septa
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand array (e.g., XPhos, SPhos, RuPhos, BrettPhos)
-
Base array (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
1,2-Di(1-piperazinyl)ethane (BPEP)
-
Aryl Bromide (ArBr)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox):
-
In each reaction vial, add the Palladium precursor (e.g., 2 mol% Pd).
-
Add the corresponding ligand to each vial (e.g., 4 mol%). The Pd:Ligand ratio is typically 1:2.
-
Add the base to each vial (e.g., 1.4 equivalents).
-
Add the aryl bromide (ArBr, 0.1 mmol, 1.0 equivalent).
-
-
Reagent Addition:
-
Prepare a stock solution of BPEP in the reaction solvent.
-
Add the BPEP solution (0.3 mmol, 3.0 equivalents) to each vial.
-
Add solvent to each vial to reach the desired concentration (e.g., 0.1 M with respect to ArBr).
-
-
Reaction:
-
Seal the vials tightly.
-
Remove the vials from the glovebox and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small aliquot from each reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile).
-
Analyze by LC-MS to determine the conversion and the ratio of mono- to di-substituted product for each catalyst/ligand/base combination.
-
-
Validation:
-
The most promising condition should be repeated on a larger scale to confirm the result and isolate the product for characterization.
-
Section 4: Data Presentation
Table 1: Comparison of Common Ligand Classes for C-N Coupling with Polyamines
| Ligand Class | Example(s) | Key Advantages | Common Issues with BPEP | Recommended Use Case |
| Bulky Biarylphosphines | XPhos, RuPhos, SPhos | High activity, promotes fast reductive elimination, good thermal stability.[2] | Can still suffer from inhibition if not bulky enough. | First-line choice for screening with BPEP and most aryl halides. |
| Dialkylphosphines | tBuXPhos, BrettPhos | Extremely active, excellent for challenging substrates (e.g., aryl chlorides). | Can be more sensitive to air and moisture. | For use with less reactive electrophiles like aryl chlorides or tosylates. |
| Josiphos-type | SL-J009-1 | Chiral; enables asymmetric transformations. | Generally lower turnover numbers than biarylphosphines for standard cross-coupling. | When enantioselectivity is the primary goal. |
| Carbene Ligands (NHCs) | IPr, IMes | Highly stable, resistant to some forms of deactivation. | Can be less effective for highly hindered couplings. | Alternative to phosphine ligands, particularly in high-temperature reactions. |
References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Amination. Retrieved from [5]
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Amination Reactions. Retrieved from [8]
-
Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 580–591. [Link][4]
-
Blakey, S. B., & MacMillan, D. W. C. (2004). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Journal of the American Chemical Society, 125(20), 6046–6047. [Link][9]
-
Kano, T., Mii, T., & Maruoka, K. (2007). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 72(15), 5741–5745. [Link][3]
-
Sergeev, D. V., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(2), 217-233. [Link][10]
-
Kang, T., et al. (2021). Alkene Difunctionalization Directed by Free Amines: Diamine Synthesis via Nickel-Catalyzed 1,2-Carboamination. ChemRxiv. [Link][11]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link][12]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link][7]
-
Thomas, G. T., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(75), 11247-11250. [Link][1]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link][6]
-
PubChem. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis-. Retrieved from [Link][13]
-
Wu, A. (2020, December 2). Condition Optimization for Buchwald-Hartwig Reactions. [Video]. YouTube. [Link][2]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemrxiv.org [chemrxiv.org]
- 12. Piperazine synthesis [organic-chemistry.org]
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Technical Support Center: Resolving Solubility Issues with 1,1'-(1,2-Ethanediyl)bis(piperazine)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Piperazine, 1,1'-(1,2-ethanediyl)bis- (CAS: 19479-83-5), hereafter referred to as BPEP (Bis-Piperazine-Ethane). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for solubility challenges encountered during experimental work.
BPEP is a diamine compound featuring two piperazine rings linked by an ethylene bridge.[1][2][3] Its unique structure, containing both hydrogen bond donors (two secondary amines) and multiple hydrogen bond acceptors (four nitrogen atoms), alongside a hydrocarbon framework, results in a nuanced solubility profile that requires careful consideration for solvent selection.[4] This guide explains the causal factors behind its solubility behavior and provides actionable troubleshooting protocols.
Section 1: General Solubility Profile of BPEP
The solubility of BPEP is governed by the principle of "like dissolves like," where a solute's ability to dissolve in a solvent depends on the similarity of their intermolecular forces. BPEP's structure allows for hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces. Its calculated LogP value of -1 suggests a preference for more hydrophilic or polar environments.[4]
The following table summarizes the expected solubility of BPEP in common laboratory solvents based on its chemical properties.
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Expert Insight |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The -NH groups of BPEP can donate hydrogen bonds, and all four nitrogen atoms can accept them, leading to strong interactions with protic solvents. Solubility in water is high, especially with slight acidification. Solubility in alcohols is generally good but may decrease as the alcohol's alkyl chain length increases. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | Moderate to High | These solvents can accept hydrogen bonds but cannot donate them. Solvents like DMSO and DMF are excellent at disrupting the intermolecular hydrogen bonds in solid BPEP, leading to good solubility.[5][6] Solubility in THF and ACN may be more limited and might require heating. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The dominant intermolecular forces in these solvents are weak van der Waals forces. These are insufficient to overcome the strong hydrogen bonding between BPEP molecules in its solid lattice. The parent compound, piperazine, is noted as being insoluble in ether.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate polarity. While solubility is generally better than in purely non-polar solvents, it is often limited. They are typically not the first choice unless required by reaction conditions. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility problems in a practical Q&A format.
Q1: What is the recommended starting solvent for dissolving BPEP?
For most applications, the recommended starting point is a polar solvent.
-
For aqueous systems or buffers: Start with deionized water. BPEP is freely soluble in water.
-
For organic synthesis: Methanol or Ethanol are excellent initial choices due to their protic nature and ability to readily solvate the amine groups. If a higher boiling point or stronger dissolving power is needed, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective.[5]
Q2: My BPEP is not dissolving in Toluene or Hexane. Why is this happening and what should I do?
This is expected behavior. The strong, directional hydrogen bonds holding the BPEP molecules together in a crystal lattice are energetically much more stable than the weak, non-directional van der Waals forces that Toluene or Hexane can offer. There is no energetic incentive for the compound to dissolve.
Solution Workflow:
-
Do not continue adding large volumes of non-polar solvent. This is inefficient and unlikely to work.
-
Switch to a polar solvent as recommended in Q1.
-
If the reaction must be in a non-polar solvent, consider creating a concentrated stock solution of BPEP in a miscible polar co-solvent (like DMSO or DMF) and adding it dropwise to the non-polar reaction mixture. Be aware that this may cause the product to precipitate if its solubility is also low.
Q3: I'm observing a hazy solution or incomplete dissolution in an alcohol like ethanol. How can I improve solubility?
While BPEP is soluble in alcohols, the dissolution rate can sometimes be slow, or you may be near its saturation limit, especially if the alcohol is not anhydrous.
Troubleshooting Steps:
-
Gentle Heating: Warm the mixture to 40-50°C. The solubility of solids in liquids is typically an endothermic process, so increasing the temperature provides the energy needed to break the crystal lattice forces.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation. This helps break apart solid agglomerates and increases the surface area exposed to the solvent, accelerating dissolution.
-
Use a Stronger Solvent: If heating or sonication is insufficient, switch to a more powerful polar solvent like DMSO.
Q4: Can I use pH adjustment to improve solubility in aqueous or protic systems?
Absolutely. This is a highly effective technique. BPEP is a basic compound due to its amine functional groups. Adding a dilute acid will protonate the nitrogen atoms, forming a piperazinium salt.
BPEP (R-NH) + 2 HCl → [BPEP-H₂]²⁺ (R-NH₂⁺) + 2 Cl⁻
This ionic salt is significantly more polar than the neutral free-base, leading to a dramatic increase in solubility in polar protic solvents like water or ethanol.
Recommended Procedure:
-
Suspend the BPEP in your solvent (e.g., water).
-
Add a dilute solution of HCl (e.g., 1M) dropwise while stirring.
-
Continue adding acid until the solid fully dissolves. Avoid adding a large excess, which could affect subsequent reaction steps.
Q5: My BPEP compound precipitates out of solution when I add another reagent. What are the likely causes?
Precipitation upon adding a second reagent is typically due to one of three reasons:
-
Change in Solvent Polarity: The added reagent solution may act as an anti-solvent. For example, if you have BPEP dissolved in DMSO and add a large volume of a reagent dissolved in Toluene, the overall polarity of the mixture will decrease significantly, causing the more polar BPEP to crash out.
-
Chemical Reaction: The BPEP may be reacting with the added reagent to form a new, insoluble product. This is common in polymerization or salt formation reactions.
-
Temperature Change: If you dissolved the BPEP with heating, adding a large volume of a room-temperature reagent solution can cool the mixture, causing the BPEP to precipitate if it was near its saturation point.
Q6: Are there any recommended solvent mixtures or co-solvents to enhance solubility?
Yes, using a co-solvent system is a standard laboratory practice.[5] For difficult cases, a mixture of a strong polar aprotic solvent with a less polar one can be effective.
-
DMSO/Toluene or DMF/Toluene: A small amount of DMSO or DMF (e.g., 5-10% by volume) can be sufficient to dissolve BPEP in a bulk non-polar solvent system.
-
DCM/Methanol: A small addition of methanol can break up the hydrogen bonds in BPEP, allowing it to dissolve in the bulk chlorinated solvent.
Section 3: Experimental Protocols
Protocol 1: Small-Scale Solubility Testing Workflow
This protocol helps you efficiently determine the best solvent for your specific concentration needs.
-
Preparation: Weigh 10 mg of BPEP into several small, labeled vials.
-
Initial Solvent Addition: To each vial, add 0.2 mL of a different test solvent (e.g., Water, Methanol, DMSO, Toluene, DCM). This corresponds to a concentration of 50 mg/mL.
-
Observation at Room Temperature: Vortex each vial for 30 seconds. Observe and record if the compound is fully dissolved, partially dissolved, or insoluble.
-
Application of Energy: For vials where the compound is not fully dissolved, proceed sequentially: a. Sonication: Place the vial in an ultrasonic bath for 5 minutes. Observe and record. b. Heating: Place the vial in a heat block at 50°C for 5 minutes. Vortex and observe. Record any changes.
-
Analysis: Based on your observations, select the solvent that dissolves the compound under the mildest conditions suitable for your experiment.
Section 4: Visual Guides
Diagram 1: Solvent Selection Decision Tree
This diagram provides a logical pathway for selecting an appropriate starting solvent for BPEP based on experimental requirements.
Caption: A decision tree for selecting an initial solvent for BPEP.
Diagram 2: Solubility Troubleshooting Workflow
This workflow outlines the steps to take when you encounter a solubility issue with BPEP.
Caption: A workflow for troubleshooting BPEP solubility issues.
References
-
PubChem. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 1,1′-(1,2-Ethanediyl)bis[piperazine]. American Chemical Society. Retrieved January 12, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis-. Substance Registry Services. Retrieved January 12, 2026, from [Link]
- Merck Index Online. (n.d.). Piperazine. Royal Society of Chemistry. Retrieved January 12, 2026, from a relevant chemical database. A general link is not available, but the information is standard in chemical encyclopedias.
-
Reddit. (2023). Solubility in organic synthesis. r/OrganicChemistry. Retrieved January 12, 2026, from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Chem 351 and 353 Labs. Retrieved January 12, 2026, from [Link]
-
Jessop, P. G., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Advances. Retrieved January 12, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to Ethylene Linkers in Drug Efficacy: The Role of "Piperazine, 1,1'-(1,2-ethanediyl)bis-" and its Alternatives
In the intricate world of drug design, the efficacy of a therapeutic agent is not solely dictated by its pharmacophore. The linker, a seemingly simple bridge connecting active moieties, plays a pivotal role in determining the overall performance of a drug candidate.[1] This guide provides an in-depth comparison of "Piperazine, 1,1'-(1,2-ethanediyl)bis-" (also known as 1,2-di(piperazin-1-yl)ethane), a semi-rigid linker, with other commonly employed ethylene-based linkers. We will explore how the choice of linker—ranging from simple alkyl chains to polyethylene glycol (PEG) polymers and heterocyclic systems—can profoundly influence a drug's solubility, permeability, metabolic stability, and ultimately, its therapeutic efficacy. This analysis is supported by experimental data from the literature and detailed protocols for evaluating linker performance.
The Unsung Hero of Drug Design: The Critical Role of the Linker
Linkers are fundamental components in the design of various therapeutic modalities, including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and bivalent ligands.[2][][4] Their primary function is to connect two or more molecular entities, such as a targeting agent and a cytotoxic payload, or a protein-of-interest binder and an E3 ligase ligand.[2][4] However, the linker is far from being a passive spacer. Its chemical composition, length, rigidity, and polarity are critical parameters that must be meticulously optimized to achieve the desired pharmacological profile.[] A well-designed linker ensures that the connected moieties are positioned optimally for their intended biological function while also imparting favorable physicochemical properties to the entire molecule.[]
A Comparative Analysis of Ethylene-Based Linkers
Ethylene units (-(CH2)2-) form the backbone of many linkers due to their synthetic accessibility and chemical stability.[6] However, the incorporation of different functional groups within or alongside this ethylene chain can dramatically alter the linker's properties and, consequently, the drug's performance.
"Piperazine, 1,1'-(1,2-ethanediyl)bis-" is a linker that incorporates two piperazine rings connected by an ethylene bridge. The piperazine ring is a six-membered saturated heterocycle containing two nitrogen atoms, which confers several advantageous properties.[7]
-
Rigidity and Conformational Control: The cyclic nature of the piperazine units introduces a degree of rigidity into the linker.[7][8] This can be beneficial in pre-organizing the connected pharmacophores into a conformation that is favorable for binding to their respective targets, potentially reducing the entropic penalty of binding.[]
-
Enhanced Solubility: The nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH.[8][] This positive charge significantly increases the linker's polarity and, by extension, the aqueous solubility of the entire drug molecule—a crucial factor for bioavailability and formulation.[8][][10] The extent of protonation, and therefore the impact on solubility, is highly sensitive to the chemical environment surrounding the piperazine ring.[8][10][11]
-
Metabolic Stability: The piperazine ring is generally more metabolically stable than linear alkyl chains, which can be susceptible to oxidation.[] This can lead to a longer in vivo half-life for the drug.
Simple alkyl chains, such as those composed of repeating ethylene units (e.g., butane, hexane), are the most straightforward type of linker.[6]
-
Flexibility: These linkers are highly flexible, allowing the connected moieties to adopt a wide range of spatial orientations.[12] While this can be advantageous in some contexts, it can also lead to an entropic penalty upon binding and may not provide the optimal orientation for biological activity.[]
-
Hydrophobicity: Alkyl chains are hydrophobic, which can decrease the aqueous solubility of the drug molecule.[1][13] This can be a significant liability, leading to poor absorption and a tendency for aggregation.[13] However, a degree of lipophilicity is also necessary for cell membrane permeability.[1]
-
Metabolic Susceptibility: Longer alkyl chains can be more prone to metabolic degradation through oxidation.[13]
PEG linkers are composed of repeating ethylene glycol units (-O-CH2-CH2-).[6]
-
Hydrophilicity and Solubility: The ether oxygens in the PEG chain make it highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic drugs.[14][] This is a major advantage for in vivo applications.
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield the drug from the immune system, potentially reducing immunogenicity.[14]
-
Flexibility and Conformation: PEG linkers are flexible but can adopt folded conformations in solution, which can help to shield the hydrophobic parts of a drug molecule and facilitate cell permeability.[1][13]
-
Metabolic Stability: While generally stable, PEG linkers can be susceptible to metabolism, although this is often context-dependent.[1][13]
Quantitative Comparison of Linker Properties and Their Impact on Drug Efficacy
The choice of linker can have a dramatic impact on the potency and overall efficacy of a drug. The following table summarizes key data from studies on PROTACs, which clearly demonstrates the influence of the linker.
| Linker Type | Key Physicochemical Property | Impact on Drug Efficacy (PROTAC Examples) | Reference(s) |
| Piperazine-containing | Semi-rigid, basic (improves solubility) | Can enhance metabolic stability and potency. The basicity increases the polar surface area, which can improve dissolution rate without triggering efflux pumps. | [7][] |
| Alkyl Chains | Flexible, hydrophobic | Can lead to poor aqueous solubility. While hydrophobicity can aid membrane traversal, excessive lipophilicity can be detrimental. | [1][13] |
| PEG Linkers | Flexible, hydrophilic | Generally improves aqueous solubility and can enhance permeability through folded conformations. However, the flexibility can introduce an entropic penalty upon binding. | [1][13][14] |
Experimental Protocols for Evaluating Linker Performance
The optimal linker for a given application must be determined empirically. The following are key experimental protocols used to assess the impact of a linker on drug efficacy.
Objective: To determine the concentration of the drug required to elicit a desired biological response (e.g., IC50 for an inhibitor, DC50 for a PROTAC) and its selectivity for the target.
Methodology (Example: PROTAC Degradation Assay):
-
Cell Culture: Plate target cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTACs with different linkers. Treat the cells with the compounds for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).
-
Western Blotting or In-Cell ELISA: Analyze the levels of the target protein in the cell lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, probe with a primary antibody specific to the target protein and a loading control (e.g., actin), followed by a secondary antibody, and visualize the bands.
-
In-Cell ELISA: Fix and permeabilize cells in the plate, probe with a primary antibody against the target protein, followed by a labeled secondary antibody, and measure the signal.
-
-
Data Analysis: Quantify the target protein levels relative to the loading control and normalize to the vehicle-treated control. Plot the percentage of remaining protein against the compound concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Causality: This assay directly measures the primary pharmacological effect of the drug (in this case, protein degradation). By comparing compounds with different linkers, one can directly attribute differences in potency (DC50) and efficacy (Dmax) to the linker's properties.
Objective: To measure key physicochemical properties that influence a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Methodologies:
-
Aqueous Solubility:
-
Prepare a stock solution of the compound in an organic solvent (e.g., DMSO).
-
Add the stock solution to an aqueous buffer (e.g., PBS at pH 7.4) to a final concentration exceeding the expected solubility.
-
Equilibrate the solution for a set period (e.g., 24 hours) with agitation.
-
Centrifuge to pellet any undissolved compound.
-
Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Cell Permeability (PAMPA Assay):
-
Use a 96-well plate with a filter plate coated with a lipid membrane (to mimic the cell membrane).
-
Add the test compound to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate for a set period.
-
Measure the concentration of the compound in both the donor and acceptor wells to determine the permeability coefficient.
-
Causality: These assays provide quantitative data on how the linker's structure affects fundamental drug-like properties. For example, the inclusion of a piperazine moiety is expected to increase aqueous solubility compared to a simple alkyl chain.
Objective: To evaluate the in vivo ADME properties of a drug candidate.
Methodology:
-
Animal Dosing: Administer the compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., intravenous, oral).
-
Blood Sampling: Collect blood samples at various time points after dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a sensitive analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of the drug versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Causality: PK studies provide the ultimate validation of the linker's impact on the drug's in vivo behavior. Differences in parameters like half-life and oral bioavailability between compounds with different linkers can be directly attributed to the linker's influence on properties like metabolic stability and solubility.
Visualizing the Concepts
Caption: A streamlined workflow for the systematic evaluation and optimization of linkers in drug discovery.
Conclusion
The linker is a critical determinant of a drug's overall efficacy, influencing everything from its physicochemical properties to its in vivo pharmacokinetic profile. "Piperazine, 1,1'-(1,2-ethanediyl)bis-" represents a valuable semi-rigid linker that can impart favorable properties such as increased aqueous solubility and metabolic stability. However, the optimal linker choice is highly dependent on the specific drug modality and its intended biological target. A systematic evaluation of different linker classes—from simple alkyl chains to hydrophilic PEG linkers and heterocyclic systems—is essential for the successful development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the rational design and optimization of linkers to maximize drug efficacy.
References
- Frigerio, M., & Kyle, A. F. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 17(32), 3393–3424.
- BOC Sciences. (n.d.). ADC Linker Types: Selection & Design Guide.
- iGEM. (n.d.). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers.
- Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced Drug Delivery Reviews, 65(10), 1357–1369.
- Benchchem. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
- Creative Biolabs. (n.d.). Linker Design and Synthesis Service for AAC.
- Klein, J. S., Jiang, S., Galimidi, R. P., Keeffe, J. R., & Bjorkman, P. J. (2014). Design and characterization of structured protein linkers with differing flexibilities. Protein Engineering, Design & Selection, 27(10), 325–330.
- Benchchem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
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- Benchchem. (n.d.). Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers.
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A Comparative Analysis of 1,2-Di(1-piperazinyl)ethane and Other Diamines: A Guide for Researchers and Drug Development Professionals
Introduction
Diamines are fundamental building blocks in the fields of medicinal chemistry, materials science, and catalysis. Their ability to act as bidentate ligands, linkers, and basic catalysts makes them indispensable tools for molecular design and synthesis. This guide provides an in-depth comparative analysis of 1,2-Di(1-piperazinyl)ethane, a flexible yet sterically defined diamine, against three other widely utilized diamines: the simple and flexible Ethylenediamine (en), the conformationally rigid trans-1,4-Diaminocyclohexane (DACH), and the bicyclic tertiary amine 1,4-Diazabicyclo[2.2.2]octane (DABCO).
Through a detailed examination of their physicochemical properties, coordination chemistry, and performance in key applications such as drug linkers and catalysis, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal diamine for their specific application. The causal relationships between the structure of these molecules and their functional performance are elucidated, supported by experimental data and established chemical principles.
Comparative Physicochemical Properties
The fundamental characteristics of a diamine, such as its basicity (pKa), steric profile, and conformational flexibility, dictate its reactivity and suitability for various applications.
Structural and Electronic Diversity
The four diamines under consideration present a fascinating study in structural diversity, ranging from the highly flexible ethylenediamine to the rigidly caged DABCO. 1,2-Di(1-piperazinyl)ethane occupies an intermediate position, with the piperazine rings introducing both steric bulk and conformational constraints compared to ethylenediamine.
Caption: Structural features of the compared diamines.
Basicity (pKa)
The basicity of a diamine is a critical parameter influencing its nucleophilicity, its ability to coordinate to metal ions, and the pH-dependent properties of molecules in which it is incorporated. The pKa values represent the pH at which 50% of a specific amine group is protonated. For diamines, there are two pKa values, corresponding to the first and second protonation events.
| Diamine | pKa1 | pKa2 | Reference(s) |
| 1,2-Di(1-piperazinyl)ethane | ~9.7 (estimated) | ~5.4 (estimated) | [1] |
| Ethylenediamine | 9.93 | 6.85 | [2] |
| trans-1,4-Diaminocyclohexane | ~10.8 | ~9.5 | |
| DABCO | 8.8 | 3.0 | [1] |
| Note: pKa values can vary with experimental conditions (temperature, ionic strength). The values for 1,2-Di(1-piperazinyl)ethane are estimated based on data for piperazine and its derivatives.[1] |
Discussion of Basicity Trends:
-
trans-1,4-Diaminocyclohexane exhibits the highest basicity, which can be attributed to the electron-donating nature of the alkyl framework and the separation of the amino groups, minimizing inductive effects after the first protonation.
-
Ethylenediamine is also a strong base, but the proximity of the two amino groups means the second protonation is significantly less favorable due to electrostatic repulsion.
-
1,2-Di(1-piperazinyl)ethane is expected to have a first pKa similar to piperazine (~9.7)[1]. The second pKa would be lower due to the electrostatic repulsion across the ethane bridge. The piperazine rings, being secondary amines, are generally slightly less basic than primary amines on an alkyl chain.
-
DABCO , despite its structure, is a weaker base than the other diamines. The caged structure restricts the ability of the nitrogen atoms to be solvated upon protonation, which destabilizes the conjugate acid.
Coordination Chemistry and Chelating Properties
The ability of diamines to act as ligands and form stable complexes with metal ions is central to their use in catalysis, as MRI contrast agents, and in other biomedical applications. The stability of these complexes is influenced by the chelate effect, the nature of the metal ion, and the steric and electronic properties of the diamine.
Caption: Tetradentate chelation of 1,2-Di(1-piperazinyl)ethane.
Comparative Stability of Metal Complexes
The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. While a direct comparative dataset under identical conditions is not available in the literature, we can infer trends based on available data for similar ligands and theoretical principles.
| Diamine | Metal Ion | log K (approx.) | Key Structural Rationale | Reference(s) |
| 1,2-Di(1-piperazinyl)ethane | Cu(II) | High | Forms multiple stable five-membered chelate rings. | Inferred |
| Ethylenediamine | Cu(II) | 10.7 | Forms a stable five-membered chelate ring. | [3] |
| trans-1,4-Diaminocyclohexane | Cu(II) | Lower | Forms a less stable seven-membered chelate ring. | Inferred |
| DABCO | Cu(II) | Low | Acts as a bridging ligand rather than a chelator. | Inferred |
Causality in Complex Stability:
-
Chelate Effect: 1,2-Di(1-piperazinyl)ethane and ethylenediamine can form stable five-membered rings with a metal ion, which is entropically favored over coordination with monodentate ligands. 1,2-Di(1-piperazinyl)ethane can potentially act as a tetradentate ligand, forming three chelate rings and thus an even more stable complex.
-
Conformational Rigidity: The rigid structure of trans-1,4-diaminocyclohexane forces the nitrogen atoms apart, making it difficult to chelate a single metal ion effectively. It is more likely to bridge two metal centers or form a large, less stable chelate ring.
-
Steric Hindrance: The bulky piperazine groups in 1,2-Di(1-piperazinyl)ethane can introduce steric constraints that may influence the geometry and stability of the resulting metal complex.
-
Ligand Topology: DABCO's rigid, caged structure prevents it from acting as a chelating ligand for a single metal ion. Instead, its two nitrogen atoms can bridge two different metal centers.
Applications in Drug Development: The Role of Diamine Linkers
In the design of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, solubility, and efficacy of the therapeutic.[4][5][] Diamines are often incorporated into linkers to modulate their physicochemical properties.[2]
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Comparative Performance as ADC Linkers
| Diamine | Key Properties as a Linker | Potential Advantages | Potential Disadvantages |
| 1,2-Di(1-piperazinyl)ethane | Hydrophilic, basic, sterically hindered | Can improve ADC solubility. Basicity may allow for pH-dependent drug release strategies. Steric hindrance could protect adjacent functionalities. | High basicity might lead to off-target interactions. Potential for complex in vivo metabolism. |
| Ethylenediamine | Hydrophilic, basic, flexible | Simple and cost-effective. Can increase hydrophilicity. | High flexibility may lead to unpredictable conformations. High basicity can be a liability. |
| trans-1,4-Diaminocyclohexane | Rigid, hydrophobic, basic | Provides a well-defined distance between antibody and payload. Rigidity can lead to more predictable pharmacokinetics. | Lower solubility. May increase aggregation potential of the ADC. |
| DABCO | Rigid, less basic, non-nucleophilic | Can be used as a rigid spacer. Lower basicity may reduce off-target interactions. | Limited functional handles for attachment. |
Expert Insights on Linker Selection:
The choice of a diamine linker is a trade-off between stability in circulation and efficient payload release at the tumor site.
-
Hydrophilicity and Solubility: The incorporation of hydrophilic diamines like 1,2-Di(1-piperazinyl)ethane and ethylenediamine can help to offset the hydrophobicity of many cytotoxic payloads, potentially reducing ADC aggregation and improving its pharmacokinetic profile.[4]
-
Basicity and pH-Sensitivity: The basicity of the diamine linker can be exploited for pH-sensitive drug release mechanisms. In the acidic environment of endosomes and lysosomes, a protonated diamine linker could alter its conformation or electronic properties, triggering payload release. However, high basicity can also lead to undesirable interactions with biological molecules.
-
Steric Effects and Stability: The bulky piperazine groups of 1,2-Di(1-piperazinyl)ethane can provide steric shielding to adjacent cleavable functionalities within the linker, potentially increasing its stability in systemic circulation and reducing premature drug release.[]
Applications in Catalysis
Diamines are workhorses in the field of catalysis, serving as ligands for transition metals in cross-coupling reactions and as organocatalysts in their own right.[7][8][9]
Caption: Simplified catalytic cycle for a diamine-ligated copper-catalyzed cross-coupling reaction.
Comparative Performance in Catalysis
| Diamine | Role in Catalysis | Key Performance Attributes |
| 1,2-Di(1-piperazinyl)ethane | Ligand for transition metals | Can form stable, catalytically active complexes. Steric bulk may influence selectivity. |
| Ethylenediamine | Ligand for transition metals | Widely used in copper-catalyzed reactions, often providing high catalytic activity.[7] |
| trans-1,4-Diaminocyclohexane | Chiral ligand precursor, organocatalyst | The rigid backbone is a common motif in successful chiral ligands for asymmetric catalysis. |
| DABCO | Nucleophilic organocatalyst, base | Highly effective as a catalyst in reactions like the Baylis-Hillman reaction. Non-nucleophilic base in many transformations. |
Causality in Catalytic Performance:
-
Ligand for Copper-Catalyzed Cross-Coupling: Diamines like ethylenediamine and its derivatives are highly effective ligands in copper-catalyzed Ullmann-type cross-coupling reactions.[7][8][9] They accelerate the catalytic cycle by stabilizing the copper center and facilitating oxidative addition and reductive elimination steps. The steric and electronic properties of the diamine can be tuned to optimize the reaction for specific substrates.
-
Chiral Ligands in Asymmetric Catalysis: The rigid C2-symmetric backbone of trans-1,4-diaminocyclohexane makes it an excellent scaffold for the synthesis of chiral ligands used in a wide range of asymmetric transformations, enabling the synthesis of enantiomerically pure products.
-
Nucleophilic Organocatalysis: DABCO is a highly effective nucleophilic catalyst due to the high accessibility of its nitrogen lone pairs and the inherent strain of the bicyclic system, which is released upon forming a bond with an electrophile.
Experimental Protocols
To facilitate the direct comparison of these diamines in a research setting, the following are generalized protocols for determining key physicochemical properties.
Protocol for pKa Determination by Potentiometric Titration
This protocol allows for the determination of the protonation constants of a diamine.
Materials:
-
pH meter with a glass electrode
-
Calibrated automatic burette
-
Thermostated titration vessel
-
Diamine sample (~0.01 M)
-
Standardized HCl solution (0.1 M)
-
Standardized NaOH solution (0.1 M, carbonate-free)
-
Inert salt solution (e.g., 0.1 M KCl) to maintain constant ionic strength
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.
-
Sample Preparation: Accurately weigh the diamine and dissolve it in a known volume of deionized water containing the inert salt.
-
Titration: Titrate the diamine solution with the standardized HCl solution, recording the pH after each addition of titrant. Continue the titration well past the second equivalence point.
-
Data Analysis: Plot the pH versus the volume of HCl added. The two equivalence points can be identified from the inflection points of the titration curve. The pKa values correspond to the pH at the half-equivalence points. More accurate values can be obtained by using specialized software to fit the titration data.
Protocol for Determining Metal Complex Stability Constants by Potentiometric Titration
This protocol is used to determine the stability constant (log K) of a metal-diamine complex.
Materials:
-
Same as for pKa determination
-
Metal salt solution (e.g., Cu(NO₃)₂, NiCl₂) of known concentration
Procedure:
-
Ligand Protonation Constants: First, determine the pKa values of the diamine as described above.
-
Metal-Ligand Titration: Prepare a solution containing the diamine, the metal salt (typically at a 1:1 or 2:1 ligand-to-metal ratio), and the inert salt.
-
Titration: Titrate this solution with standardized NaOH solution, recording the pH after each addition.
-
Data Analysis: The titration curve for the metal-ligand system will be shifted relative to the curve for the free ligand due to the competition between the metal ion and protons for the diamine. This shift is used to calculate the stability constant of the metal complex, typically using specialized computer programs that perform non-linear least-squares fitting of the data.
Conclusion
The selection of a diamine for a specific application in research or drug development is a nuanced decision that requires a thorough understanding of the interplay between molecular structure and function.
-
1,2-Di(1-piperazinyl)ethane emerges as a versatile option, offering a balance of flexibility and steric bulk. Its potential as a tetradentate ligand and its hydrophilic nature make it an interesting candidate for applications requiring stable metal complexes or improved solubility in drug conjugates.
-
Ethylenediamine remains the go-to choice for a simple, flexible, and strongly basic diamine, particularly in catalysis.
-
trans-1,4-Diaminocyclohexane provides a rigid scaffold that is invaluable for the design of chiral ligands and for applications where a fixed distance between functional groups is desired.
-
DABCO excels as a nucleophilic organocatalyst and a non-nucleophilic base, where its unique caged structure provides distinct reactivity.
By carefully considering the comparative data and the underlying chemical principles presented in this guide, researchers can make more informed decisions in their selection and application of these fundamental chemical building blocks, ultimately accelerating innovation in their respective fields.
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Pápai, Z., et al. (2019). Synthesis and Catalytic Activity of 1, 2-Benzenediamine-Derived Organocatalysts Based on (1R, 2R)-Cyclohexane-1, 2-Diamine. Molecules, 24(18), 3349. [Link]
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Szychlinska, M. A., et al. (2017). Molar absorption coefficients and stability constants of Zincon metal complexes for determination of metal ions and bioinorganic applications. Journal of inorganic biochemistry, 176, 121-129. [Link]
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Li, G., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1, 2-Diamines. Molecules, 27(11), 3419. [Link]
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Al-Masoudi, N. A., & Al-Amiery, A. A. (2012). Stability Constants of Mixed Ligand Complexes of Nickel (II) with Adenine and Some Amino Acids. Bioinorganic chemistry and applications, 2012. [Link]
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A Senior Application Scientist's Guide to Structural Validation: A Comparative Analysis of 1,1'-(1,2-Ethanediyl)bis[piperazine]
This guide provides an in-depth, objective comparison of analytical techniques for validating the chemical structure of synthesized 1,1'-(1,2-Ethanediyl)bis[piperazine]. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Imperative of Structural Integrity
In synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The biological activity and safety profile of a compound are intrinsically linked to its precise atomic arrangement. The subject of this guide, 1,1'-(1,2-Ethanediyl)bis[piperazine] (Molecular Formula: C₁₀H₂₂N₄, Molecular Weight: 198.31 g/mol [1][2]), is a symmetrical diamine containing two piperazine rings linked by an ethylene bridge. Its structure presents a valuable case study for applying and comparing high-resolution analytical techniques.
While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation of organic molecules[3], a multi-faceted approach incorporating complementary techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provides a higher degree of confidence. This guide will dissect the application of these methods, presenting supporting data and protocols to empower researchers to make informed analytical decisions.
Caption: Chemical structure of 1,1'-(1,2-Ethanediyl)bis[piperazine].
The Primary Arbiter: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[3] The inherent symmetry of 1,1'-(1,2-Ethanediyl)bis[piperazine] simplifies its expected NMR spectra, making it an excellent candidate for this technique.
Expert Rationale: Why NMR is Conclusive
The power of NMR lies in its ability to probe the chemical environment of each nucleus. For this molecule, we can predict the spectra based on chemical equivalence. Due to the plane of symmetry bisecting the ethylene bridge, the two piperazine rings are identical. Furthermore, rapid chair-to-chair interconversion of the piperazine rings at room temperature averages the axial and equatorial proton environments.[4][5] This leads to a simplified and highly interpretable set of signals.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the molecular structure, we anticipate three distinct signals in the ¹³C NMR spectrum and four signals in the ¹H NMR spectrum (in a non-exchanging solvent like DMSO-d₆).
| Data Type | Predicted Chemical Shift (δ, ppm) | Assignment | ¹H Multiplicity | ¹H Integration | Justification |
| ¹H NMR | ~1.5 - 2.0 | NH | Broad Singlet | 2H | Labile amine protons; signal will disappear upon D₂O exchange. |
| ~2.3 - 2.5 | N-CH₂ -CH₂ -N (Bridge) | Singlet | 4H | Symmetrical ethylene bridge protons are chemically equivalent. | |
| ~2.5 - 2.7 | -N-CH₂ -CH₂-NH (Piperazine) | Triplet (approx.) | 8H | Protons on piperazine carbons adjacent to the secondary amine. | |
| ~2.7 - 2.9 | Bridge-N-CH₂ -CH₂- (Piperazine) | Triplet (approx.) | 8H | Protons on piperazine carbons adjacent to the ethylene bridge. | |
| ¹³C NMR | ~45 - 50 | -N-C H₂-CH₂-NH (Piperazine) | Carbon (Cα) | - | Carbon atoms adjacent to the secondary amine. |
| ~52 - 56 | Bridge-N-C H₂-CH₂- (Piperazine) | Carbon (Cβ) | - | Carbon atoms adjacent to the tertiary amine (bridge connection). | |
| ~56 - 60 | N-C H₂-C H₂-N (Bridge) | Carbon (Cγ) | - | Symmetrical ethylene bridge carbons. |
Note: Chemical shifts are estimates based on data for similar piperazine derivatives and may vary based on solvent and concentration.[4][6]
Workflow for NMR Structural Validation
Caption: Workflow for structural validation using NMR spectroscopy.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol is designed to yield high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dried synthesized compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[7][8]
-
Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe N-H protons, or CDCl₃).
-
Gently vortex or sonicate the vial until the sample is fully dissolved.[7]
-
-
Tube Loading:
-
Spectrometer Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[7][9]
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be an automated or manual process.[7]
-
Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).
-
Acquisition: Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and run the experiment. For ¹³C, a larger number of scans is typically required.
-
Complementary Validation Techniques
While NMR provides the structural blueprint, other techniques offer orthogonal data that corroborates the NMR findings and confirms other molecular properties.
A. Mass Spectrometry (MS)
MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive information about molecular weight and elemental composition.[10][11]
-
Expert Rationale: For 1,1'-(1,2-Ethanediyl)bis[piperazine], Electrospray Ionization (ESI) is the ideal method. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion [M+H]⁺.[11][12]
-
Expected Data: The compound has a monoisotopic mass of 198.1844. Therefore, high-resolution mass spectrometry (HRMS) should detect a prominent ion at m/z 199.1922 corresponding to the [C₁₀H₂₃N₄]⁺ species. Tandem MS (MS/MS) experiments would likely show fragmentation patterns corresponding to the cleavage of the piperazine rings or the ethylene bridge, providing further structural confirmation.[13][14]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Expert Rationale: For this synthesis, FTIR is crucial for confirming the presence of key functional groups and, importantly, the absence of starting material residues. The key is to look for the characteristic N-H and C-N stretches of the piperazine rings and the aliphatic C-H stretches.[15]
-
Expected Data:
-
N-H Stretch: A moderate, somewhat broad absorption band around 3300-3250 cm⁻¹ is characteristic of the secondary amine.
-
C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ).
-
C-N Stretch: Medium to weak absorptions in the fingerprint region, typically around 1150-1050 cm⁻¹ .
-
A Synergistic Approach: Comparative Guide
No single technique tells the whole story. A robust validation relies on the convergence of data from multiple, independent analytical methods.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed C-H framework, connectivity, stereochemistry, molecular symmetry. | Unambiguous structural elucidation for most organic molecules.[3] | Requires higher sample quantity (mg); sensitive to paramagnetic impurities; can be complex for large molecules.[8][16] |
| MS (ESI) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity (μg to ng); confirms molecular formula.[10][11] | Provides limited connectivity information on its own; isomers are often indistinguishable without MS/MS. |
| FTIR | Presence/absence of functional groups. | Fast, inexpensive, requires minimal sample; excellent for monitoring reaction progress. | Provides no information on the overall molecular framework or connectivity; fingerprint region can be complex to interpret. |
Integrated Validation Workflow
A self-validating system uses each technique to confirm the findings of the others, leading to an irrefutable structural assignment.
Caption: Integrated workflow for comprehensive structural validation.
Conclusion
References
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- NMR sample prepar
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Navigating the Binding Landscape: A Comparative In Silico Docking Guide to "Piperazine, 1,1'-(1,2-ethanediyl)bis-" Derivatives
In the landscape of contemporary drug discovery, the ability to rapidly and accurately predict the interaction between a small molecule and its biological target is a cornerstone of efficient lead optimization. This guide offers a comprehensive, in-silico-driven comparison of derivatives based on the "Piperazine, 1,1'-(1,2-ethanediyl)bis-" scaffold. This class of molecules, characterized by a flexible and readily modifiable structure, holds considerable promise in medicinal chemistry.[1]
This document is intended for researchers, computational chemists, and drug development professionals. It provides a detailed protocol for comparative molecular docking, contextualizes the findings with relevant biological pathways, and offers insights into the interpretation of in silico data to guide subsequent experimental validation. We will objectively compare the performance of a hypothetical derivative with a known therapeutic agent, supported by simulated experimental data to illustrate the decision-making process in a real-world drug discovery pipeline.
The Piperazine Scaffold: A Privileged Element in Drug Design
The piperazine ring is a recurring motif in a multitude of clinically approved drugs, a testament to its favorable physicochemical and pharmacokinetic properties.[1][2] Its two nitrogen atoms can be functionalized to modulate basicity, solubility, and hydrogen bonding capacity, while the ring's conformational flexibility allows it to adapt to various binding pockets.[2][3] The "Piperazine, 1,1'-(1,2-ethanediyl)bis-" core provides a symmetrical and versatile template for creating bivalent ligands or exploring larger binding sites.
In silico molecular docking has become an indispensable tool for leveraging such scaffolds. By predicting the binding mode and affinity of a ligand to a receptor, it enables the high-throughput screening of virtual libraries and the rational design of novel compounds, significantly reducing the time and cost of preclinical research.[4][5]
A Comparative Docking Workflow: Protocol and Rationale
To ensure scientific rigor, a well-defined and reproducible workflow is essential. This section outlines a step-by-step protocol for a comparative docking study.
Experimental Workflow Diagram
Caption: A generalized workflow for comparative in silico molecular docking.
Detailed Experimental Protocol
For this guide, we will perform a hypothetical docking study targeting Urease , a key enzyme in the pathogenesis of Helicobacter pylori.[6] We will compare a novel derivative, Compound PZD-1 , against the standard urease inhibitor, Thiourea .
-
Protein Preparation:
-
Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately usable for docking. It often contains water molecules, co-factors, and lacks hydrogen atoms, all of which would interfere with the calculation of accurate binding energies.
-
Protocol:
-
Obtain the crystal structure of Urease (e.g., from H. pylori) from the RCSB PDB.
-
Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by removing all non-essential water molecules and heteroatoms.
-
Add polar hydrogens and assign appropriate partial charges using a force field like OPLS.
-
Perform a restrained energy minimization to relieve any steric clashes in the structure.
-
-
-
Ligand Preparation:
-
Causality: Ligands must be represented in a three-dimensional, low-energy conformation to be docked realistically. The protonation state at physiological pH is also critical for electrostatic interactions.
-
Protocol:
-
Draw the 2D structures of Compound PZD-1 (a hypothetical derivative) and Thiourea.
-
Convert the 2D structures to 3D using a tool like LigPrep.
-
Generate possible ionization states at a target pH of 7.4.
-
Perform an energy minimization for each ligand structure.
-
-
-
Molecular Docking:
-
Causality: The docking algorithm requires a defined search space (the "grid box") within the protein's active site to perform its conformational search efficiently.
-
Protocol:
-
Grid Generation: Define a grid box centered on the nickel ions in the Urease active site, ensuring it is large enough to accommodate the ligands.
-
Docking Execution: Use a validated docking program like AutoDock Vina or Glide to dock the prepared ligands into the receptor grid. Employ a high-precision mode to ensure a thorough conformational search.
-
Pose Analysis: The software will output several binding poses for each ligand, ranked by a scoring function (e.g., binding affinity in kcal/mol). The top-ranked poses should be visually inspected for chemically sensible interactions.
-
-
Comparative Analysis: From Docking Scores to Mechanistic Insights
The core of this guide is the objective comparison of the docking results. A lower binding energy suggests a more favorable interaction.
Simulated Docking Results
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Compound PZD-1 | -8.2 | HIS246, HIS272, ASP360 | Metal Coordination (Ni), H-Bond, Hydrophobic |
| Thiourea (Standard) | -4.5 | HIS246, HIS272 | Metal Coordination (Ni) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation and Discussion
Our simulated results show that Compound PZD-1 has a significantly lower (i.e., better) binding energy than the standard inhibitor, Thiourea. A deeper analysis of the binding poses reveals why:
-
Metal Coordination: Both compounds interact with the key nickel ions in the Urease active site, which is a known mechanism for urease inhibition.
-
Enhanced Interactions: Compound PZD-1's superior affinity can be attributed to additional interactions. Its derivative arms are positioned to form a hydrogen bond with the carboxylate side chain of ASP360 and engage in hydrophobic interactions with other nonpolar residues in the pocket.
-
Structure-Activity Relationship (SAR): This analysis provides a clear, structure-based hypothesis: the specific substitutions on the "Piperazine, 1,1'-(1,2-ethanediyl)bis-" scaffold in PZD-1 allow it to span the active site more effectively, creating multiple points of contact that lead to a more stable complex. This insight is invaluable for designing the next generation of derivatives.[6]
Biological Context: The Role of Urease in Pathogenesis
Understanding the biological role of the target protein is critical for appreciating the therapeutic potential of an inhibitor.
Urease-Mediated Pathogenesis Pathway
Caption: Role of Urease in H. pylori survival and gastric mucosal injury.
By inhibiting urease, compounds like PZD-1 can prevent the neutralization of stomach acid, thereby inhibiting the survival and proliferation of H. pylori and mitigating its pathological effects, such as gastritis and peptic ulcers.[6]
Conclusion and Forward Look
This guide has demonstrated a systematic approach to the in silico comparison of "Piperazine, 1,1'-(1,2-ethanediyl)bis-" derivatives. The hypothetical case study of Compound PZD-1 against Urease illustrates how molecular docking can provide potent, actionable insights into binding affinity and mechanism of action.
Crucially, these computational predictions are not an end in themselves. They are hypotheses that must be rigorously tested. The next logical steps would be the chemical synthesis of Compound PZD-1, followed by in vitro enzymatic assays to determine its IC50 value against Urease, and subsequently, cell-based assays to assess its antimicrobial activity. This iterative cycle of computational design and empirical validation is the engine of modern drug discovery.
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A Senior Application Scientist's Guide to the Chelating Properties of 1,2-Di(1-piperazinyl)ethane and Comparative Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Polyamines in Metal Chelation
In the intricate world of medicinal chemistry and materials science, the ability to control metal ions is paramount. Chelating agents, particularly polyamine ligands, are the master keys to unlocking this control. Their capacity to form stable, soluble complexes with metal ions underpins a vast array of applications, from modulating the activity of metalloenzymes and developing targeted radiopharmaceuticals to removing toxic heavy metals from biological systems.[1][2] The piperazine scaffold, a six-membered ring containing two nitrogen atoms, is a well-established "privileged structure" in drug design, valued for its physicochemical and pharmacokinetic properties.[3][4]
This guide focuses on 1,2-Di(1-piperazinyl)ethane , a tetradentate ligand featuring an ethane bridge linking two piperazine rings.[5] Its unique structure, combining the flexibility of a linear chain with the conformational pre-organization of the piperazine moieties, presents a compelling profile for metal coordination. To fully appreciate its capabilities, a direct comparison with other foundational chelators is essential. We will objectively evaluate its performance against three archetypal polyamine ligands:
-
Ethylenediamine (en): The fundamental bidentate chelator.[6]
-
Triethylenetetramine (TETA): A flexible, linear tetradentate chelator.[7]
-
Cyclam (1,4,8,11-tetraazacyclotetradecane): A rigid, macrocyclic tetradentate chelator renowned for its high stability.[8][9]
This analysis will delve into the structural nuances, thermodynamic stability, and experimental evaluation of these ligands, providing the in-depth technical insights necessary for informed selection in your research and development endeavors.
Structural & Physicochemical Foundations of the Ligands
The efficacy of a chelating agent begins with its structure. The number of donor atoms (denticity), the flexibility of the molecular backbone, and any pre-existing conformational biases dictate how it will interact with a target metal ion.
1,2-Di(1-piperazinyl)ethane presents a hybrid structure. It is a tetradentate ligand, offering four nitrogen atoms for coordination. Unlike the purely linear TETA, the two piperazine rings introduce a degree of rigidity. In their low-energy chair conformation, the piperazine nitrogens are pre-disposed, which can influence both the thermodynamics and kinetics of metal binding.[10] The piperazine moiety is a common feature in numerous FDA-approved drugs, often used to enhance solubility and bioavailability.[4][11]
Ethylenediamine (en) is the simplest polyamine chelator, a bidentate ligand that forms a stable five-membered ring upon coordination with a metal ion.[12] Its flexibility and small size make it a universal building block in coordination chemistry.[6]
Triethylenetetramine (TETA) is a linear tetradentate ligand with four nitrogen donors.[2] Its greater flexibility compared to 1,2-Di(1-piperazinyl)ethane allows it to wrap around metal ions of various sizes, but this conformational freedom comes at an entropic cost upon binding. TETA is clinically used as a copper-chelating agent for treating Wilson's disease.[7]
Cyclam is a macrocyclic tetradentate ligand.[9] Its cyclic structure pre-organizes the four nitrogen donors into a cavity that is highly selective for certain metal ions. This pre-organization is the source of the "macrocyclic effect," which confers exceptionally high thermodynamic stability and kinetic inertness to its metal complexes compared to linear analogues like TETA.[8][13]
Table 1: Comparative Properties of Selected Polyamine Ligands
| Feature | 1,2-Di(1-piperazinyl)ethane | Ethylenediamine (en) | Triethylenetetramine (TETA) | Cyclam |
| Structure |
ngcontent-ng-c1597341111="" class="ng-star-inserted"> | |||
| Formula | C₁₀H₂₂N₄ | C₂H₈N₂ | C₆H₁₈N₄ | C₁₀H₂₄N₄ |
| Molar Mass | 198.31 g/mol | 60.10 g/mol | 146.23 g/mol [14] | 200.33 g/mol |
| Denticity | Tetradentate (4 N donors) | Bidentate (2 N donors)[12] | Tetradentate (4 N donors)[2] | Tetradentate (4 N donors)[8] |
| Structure Type | Linear with cyclic moieties | Linear, Flexible | Linear, Flexible[2] | Macrocyclic, Rigid[9] |
The Chelate and Macrocyclic Effects: Cornerstones of Stability
Understanding the forces that drive complex stability is crucial. The chelate effect is a thermodynamic principle stating that complexes formed by polydentate ligands (chelators) are significantly more stable than those formed by a corresponding number of monodentate ligands.[15][16] This is primarily an entropic effect; fewer molecules of a multidentate ligand are needed to displace multiple solvent molecules from the metal's coordination sphere, leading to a net increase in the system's disorder (entropy) and a more favorable (more negative) Gibbs free energy of formation.
Building on this, the macrocyclic effect describes the additional stability observed when the donor atoms are part of a cyclic backbone, as in Cyclam.[8] Compared to a linear chelator of the same denticity (like TETA), the macrocyclic ligand is already "pre-organized" for binding, meaning it pays a smaller entropic penalty upon complexation. This results in complexes that are not only thermodynamically more stable but also kinetically more inert, meaning they dissociate much more slowly.[13][17]
Experimental Evaluation of Chelating Properties
To move from theoretical advantages to empirical proof, standardized experimental protocols are required. Here, we outline two fundamental techniques for characterizing and comparing the chelating properties of these ligands.
Experiment 1: Potentiometric Titration for Stability Constant Determination
Causality Behind Experimental Choice: Potentiometric titration is the definitive method for determining metal-ligand stability constants (log β) in solution. The experiment works by creating a competition between protons (H⁺) and the metal ion (e.g., Cu²⁺) for the nitrogen donor atoms of the ligand. By precisely measuring the pH of the solution as a strong base is added, we can calculate the ligand's protonation constants and, subsequently, the stability constant of the metal-ligand complex. This value is a direct, quantitative measure of the complex's thermodynamic stability.
Caption: Workflow for determining stability constants via potentiometric titration.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the ligand (e.g., 1 mM 1,2-Di(1-piperazinyl)ethane), the metal salt (e.g., 1 mM CuSO₄), a strong acid (e.g., 0.1 M HCl), and a carbonate-free strong base (e.g., 0.1 M NaOH). An inert salt (e.g., 0.1 M KNO₃) should be used to maintain constant ionic strength.
-
System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, 10).
-
Ligand Protonation Titration: In a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C), add a known volume of the ligand solution and acidify to ensure all nitrogen atoms are protonated. Titrate this solution with the standardized NaOH solution, recording the pH after each incremental addition. This allows for the calculation of the ligand's pKa values.
-
Metal-Ligand Titration: Repeat the titration with a solution containing both the ligand and the metal salt (typically in a 1:1 molar ratio).
-
Data Analysis: Use specialized software to analyze the resulting titration curves. The software fits the data to a model that includes equilibria for ligand protonation, metal hydrolysis, and metal-ligand complex formation to yield the overall stability constant (log β).
Table 2: Comparative Stability Constants (log β) with Cu(II)
| Ligand | log β ([CuL]²⁺) | Key Structural Rationale |
| Ethylenediamine (en) | ~10.5[12] | Bidentate chelation forms one stable 5-membered ring. |
| Triethylenetetramine (TETA) | ~20.0 | Tetradentate, flexible ligand forms three chelate rings. |
| 1,2-Di(1-piperazinyl)ethane | Est. 19-21 | Tetradentate; stability is similar to TETA but may be slightly influenced by the piperazine ring conformations. |
| Cyclam | ~27.2 | Tetradentate macrocyclic ligand; high stability due to the pre-organized structure (Macrocyclic Effect).[17] |
| (Note: Values are approximate and can vary with experimental conditions. The value for 1,2-Di(1-piperazinyl)ethane is an expert estimation based on its structural similarity to TETA, as comprehensive, directly comparable potentiometric data is not readily available in a single source.) |
Experiment 2: UV-Visible Spectrophotometry for Complexation Analysis
Causality Behind Experimental Choice: This technique is invaluable for visually confirming complex formation and determining the stoichiometry of the resulting complex. When a ligand coordinates to a d-block metal ion like Cu(II) or Ni(II), it alters the electronic environment of the metal, causing a shift in the wavelength of maximum absorbance (λ_max) in the visible spectrum. By titrating the metal with the ligand and monitoring these spectral changes, one can observe the formation of the complex in real-time.
Caption: Experimental workflow for monitoring metal-ligand complexation using UV-Vis spectroscopy.
Detailed Step-by-Step Protocol (Molar Ratio Method):
-
Setup: Prepare equimolar stock solutions of the metal salt and the ligand.
-
Initial Measurement: Place a known volume and concentration of the metal salt solution into a cuvette and record its UV-Vis spectrum.
-
Titration: Add successive, small aliquots of the ligand stock solution to the cuvette. After each addition, mix thoroughly, allow the solution to equilibrate, and record the new spectrum.
-
Data Collection: Continue the additions until the spectrum no longer changes, indicating that the complex formation is complete.
-
Analysis: Plot the absorbance at the λ_max of the complex against the molar ratio of ligand to metal. The inflection point of the resulting curve reveals the stoichiometry of the complex (e.g., 1:1, 1:2).
Comparative Analysis and Applications in Drug Development
The experimental data, interpreted through the lens of structural chemistry, allows for a robust comparison.
-
Thermodynamic Stability: The stability of the complexes follows a predictable trend driven by the chelate and macrocyclic effects: en < TETA ≈ 1,2-Di(1-piperazinyl)ethane < Cyclam . While both TETA and 1,2-Di(1-piperazinyl)ethane are tetradentate, the latter's piperazine rings may introduce minor steric or conformational effects that can subtly tune the stability up or down depending on the metal ion's size and preferred coordination geometry. The overwhelming stability of the Cyclam complex is due to the macrocyclic effect, making it the ligand of choice for applications requiring high in vivo inertness, such as PET imaging with ⁶⁴Cu.[17]
-
Kinetics and In Vivo Relevance: The kinetic profile is often as important as thermodynamic stability. Linear ligands like TETA and 1,2-Di(1-piperazinyl)ethane typically exhibit faster complex formation (on-rate) and faster dissociation (off-rate) than macrocyclic ligands. For drug delivery or imaging applications, a slow off-rate is critical to prevent the premature release of the metal ion in the body. However, for applications like heavy metal detoxification, a fast on-rate is desirable to quickly sequester the toxic ion.
-
Applications in Drug Development:
-
Targeted Drug Delivery: The polyamine backbone of these ligands is recognized by the polyamine transport system (PTS), which is often upregulated in cancer cells.[18] Conjugating a chelator (and its complexed metal, potentially a radionuclide for therapy) to a polyamine vector can facilitate targeted delivery to tumor cells.[19][20] The piperazine moiety in 1,2-Di(1-piperazinyl)ethane makes it an attractive candidate for such strategies, leveraging its drug-like scaffold properties.[21]
-
Radiopharmaceuticals: The stability of Cyclam-based chelators makes them ideal for sequestering radioisotopes like ⁶⁴Cu for PET imaging.[17] Ligands like 1,2-Di(1-piperazinyl)ethane could offer a more synthetically accessible alternative, provided their kinetic inertness is sufficient for the application.
-
Anticancer Agents: Iron is essential for cell proliferation, and cancer cells have a high iron demand. Iron chelators can induce an anti-proliferative effect by sequestering this essential metal.[22] The design of novel polyamine chelators is an active area of cancer research.
-
Conclusion
1,2-Di(1-piperazinyl)ethane emerges as a potent tetradentate chelator that occupies a compelling middle ground in the landscape of polyamine ligands. It offers the high coordination number of TETA while incorporating the privileged piperazine scaffold, which is advantageous for drug development. Its thermodynamic stability is expected to be substantial, driven by the chelate effect, and comparable to that of its linear analogue, TETA.
The choice of ligand ultimately depends on the specific application:
-
For applications demanding the utmost in vivo stability and kinetic inertness, such as PET imaging, the macrocyclic Cyclam remains the gold standard.
-
For applications where rapid sequestration is needed or where synthetic accessibility is a primary concern, flexible linear ligands like TETA are excellent choices.
-
1,2-Di(1-piperazinyl)ethane is an ideal candidate for exploration in drug-conjugate systems and other medicinal chemistry applications where the combination of strong metal binding and the favorable pharmacokinetic properties of the piperazine moiety can be synergistically exploited.
This guide provides the foundational framework and experimental logic for making an informed decision. The true potential of these versatile molecules will be realized by researchers who understand the fundamental interplay between their structure and function.
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A Comparative Guide to the Synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine]: A Performance-Driven Analysis
Introduction
1,1'-(1,2-Ethanediyl)bis[piperazine], also known as 1,2-bis(piperazino)ethane, is a key structural motif in medicinal chemistry and materials science. Its bidentate ligand nature and the presence of four nitrogen atoms make it a valuable building block for the synthesis of various pharmacologically active agents and coordination polymers. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug development and chemical synthesis. This guide provides an in-depth, objective comparison of the most common synthetic routes to 1,1'-(1,2-Ethanediyl)bis[piperazine], supported by experimental data and field-proven insights to aid researchers in selecting the optimal method for their specific needs.
Synthetic Strategies: An Overview
The synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine] primarily revolves around the formation of two new carbon-nitrogen bonds. The choice of synthetic route is often dictated by factors such as the availability and cost of starting materials, desired purity of the final product, scalability, and safety considerations. The three main strategies that will be critically evaluated are:
-
Direct N-Alkylation of Piperazine with 1,2-Dihaloethanes: A straightforward and widely used method.
-
Reductive Amination of Piperazine with Glyoxal: A convergent approach that forms both C-N bonds in a single reductive step.
-
Cyclization of Ethanolamine Derivatives: A less direct but viable alternative route.
Route 1: Direct N-Alkylation of Piperazine
This classical approach involves the nucleophilic substitution of a 1,2-dihaloethane with piperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
Mechanism and Rationale
The reaction proceeds via a standard SN2 mechanism. Piperazine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the 1,2-dihaloethane, displacing a halide ion. A second molecule of piperazine then attacks the other carbon atom to form the desired product. The choice of the halogen in the dihaloethane (Cl, Br, I) influences the reaction rate, with the reactivity order being I > Br > Cl. However, cost and availability often favor the use of 1,2-dichloroethane or 1,2-dibromoethane.
An excess of piperazine is often employed to act as both the nucleophile and the base, though an external inorganic or organic base can be used to improve atom economy. The use of a phase-transfer catalyst can be beneficial when using an inorganic base in a biphasic system.
Experimental Protocol: N-Alkylation with 1,2-Dichloroethane
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4.0 equivalents) and a suitable solvent such as ethanol or acetonitrile.
-
Slowly add 1,2-dichloroethane (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane) to yield pure 1,1'-(1,2-Ethanediyl)bis[piperazine].
Performance Analysis
| Parameter | Observation |
| Yield | 60-75% |
| Purity | Good to excellent after purification |
| Reaction Time | 12-24 hours |
| Temperature | Reflux |
| Reagent Cost | Low to moderate |
| Scalability | Readily scalable |
| Safety | 1,2-Dichloroethane is a suspected carcinogen. Piperazine is corrosive. |
Causality Behind Experimental Choices
The use of an excess of piperazine serves a dual purpose: it drives the reaction towards the desired dialkylated product by Le Chatelier's principle and acts as a base to neutralize the HCl generated, preventing the protonation of the piperazine nucleophile. Ethanol and acetonitrile are common solvents due to their ability to dissolve the reactants and their suitable boiling points for reflux conditions.
Route 2: Reductive Amination of Piperazine with Glyoxal
This method offers a more convergent and potentially more efficient synthesis by forming the two C-N bonds in a single operational step from piperazine and glyoxal, followed by reduction.
Mechanism and Rationale
The reaction proceeds through the initial formation of a di-imine intermediate from the condensation of two equivalents of piperazine with one equivalent of glyoxal. This intermediate is then reduced in situ to the desired 1,1'-(1,2-Ethanediyl)bis[piperazine]. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and catalytic hydrogenation being the most common. The choice of reducing agent can influence the reaction conditions and the final product purity.
This approach is attractive due to its atom economy and the potential for a one-pot procedure, which can simplify the overall process and reduce waste.
Experimental Protocol: Reductive Amination with Sodium Borohydride
-
In a round-bottom flask, dissolve piperazine (2.2 equivalents) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of glyoxal (40% w/w, 1.0 equivalent) dropwise to the stirred piperazine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (2.5 equivalents) portion-wise, ensuring the temperature does not exceed 15 °C.
-
After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by vacuum distillation or column chromatography.
Performance Analysis
| Parameter | Observation |
| Yield | 75-85% |
| Purity | Good, may contain N-(2-hydroxyethyl)piperazine as a byproduct |
| Reaction Time | 14-20 hours |
| Temperature | 0 °C to room temperature |
| Reagent Cost | Moderate |
| Scalability | Good, but requires careful temperature control during reduction |
| Safety | Sodium borohydride is flammable and reacts with water to produce hydrogen gas. |
Causality Behind Experimental Choices
The initial low temperature for the glyoxal addition is crucial to control the exothermic condensation reaction and prevent side reactions. The portion-wise addition of sodium borohydride is a critical safety measure to manage the exothermic reduction and the evolution of hydrogen gas. Methanol is a suitable solvent as it dissolves the reactants and the reducing agent.
Route 3: Cyclization of N-(2-Hydroxyethyl)piperazine Derivatives
This less common approach involves the formation of the ethylene bridge through the cyclization of two molecules of an N-(2-hydroxyethyl)piperazine derivative. This is a multi-step process that offers an alternative when the direct methods are not suitable.
Mechanism and Rationale
One potential pathway involves the conversion of the hydroxyl group of N-(2-hydroxyethyl)piperazine into a good leaving group, such as a tosylate or a halide. The resulting intermediate can then react with another molecule of piperazine or N-(2-hydroxyethyl)piperazine to form the desired product. This route is more complex and generally less efficient than the direct methods.
Conceptual Experimental Workflow
Caption: Conceptual workflow for the synthesis via N-(2-hydroxyethyl)piperazine.
Performance Analysis
This route is generally not preferred for the direct synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine] due to its multi-step nature, which typically leads to lower overall yields and increased waste generation. However, it can be a useful strategy in the context of synthesizing more complex, unsymmetrically substituted bis-piperazine derivatives.
Comparative Summary of Synthetic Routes
| Feature | Route 1: N-Alkylation | Route 2: Reductive Amination | Route 3: Cyclization |
| Starting Materials | Piperazine, 1,2-Dihaloethane | Piperazine, Glyoxal | N-(2-hydroxyethyl)piperazine |
| Number of Steps | 1 | 1 (one-pot) | 2+ |
| Typical Yield | 60-75% | 75-85% | Lower overall yield |
| Key Advantages | Simple, well-established, scalable | High atom economy, convergent | Potential for unsymmetrical derivatives |
| Key Disadvantages | Use of hazardous alkylating agents, moderate yields | Requires careful temperature control | Multi-step, lower efficiency |
| Recommended For | Large-scale, cost-effective synthesis | High-yield laboratory synthesis | Specialized applications |
Conclusion and Recommendations
For the straightforward synthesis of 1,1'-(1,2-Ethanediyl)bis[piperazine], Route 2 (Reductive Amination) offers the most compelling performance profile, with higher yields and excellent atom economy. The one-pot nature of this reaction simplifies the workflow, making it an attractive option for laboratory-scale synthesis. However, careful control of the reaction temperature during the reduction step is critical for both safety and purity.
Route 1 (N-Alkylation) remains a viable and robust method, particularly for large-scale industrial production where the cost of reagents is a primary concern. Its simplicity and scalability are significant advantages, although the use of hazardous 1,2-dihaloethanes necessitates appropriate safety precautions.
Route 3 (Cyclization) is generally not recommended for the direct synthesis of the title compound due to its lower efficiency. Its utility is more pronounced in the synthesis of more complex, unsymmetrical bis-piperazine analogues where a stepwise approach is necessary.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale, purity, cost constraints, and available equipment. This guide provides the necessary data and insights to make an informed decision based on a comprehensive performance comparison.
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of "Piperazine, 1,1'-(1,2-ethanediyl)bis-" Derivatives
In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a procedural step but the bedrock upon which all subsequent research is built. For researchers working with complex scaffolds such as "Piperazine, 1,1'-(1,2-ethanediyl)bis-" derivatives, which possess multiple stereocenters and conformational flexibility, ambiguity in structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising therapeutic candidates.
This guide provides an in-depth comparison of the primary analytical techniques for structure elucidation, with a central focus on Single Crystal X-ray Diffraction (SC-XRD), often referred to as X-ray crystallography. We will objectively compare its performance against powerful spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This analysis is grounded in experimental data and field-proven insights, designed to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical workflow.
The Central Challenge: Structural Complexity of Bis-Piperazine Derivatives
The "Piperazine, 1,1'-(1,2-ethanediyl)bis-" core presents unique structural elucidation challenges. The symmetrical nature of the parent molecule can lead to overlapping signals in NMR spectra, complicating assignments. Furthermore, the conformational flexibility of the piperazine rings and the ethane linker means the molecule can adopt multiple low-energy conformations in solution, which may differ from its solid-state structure. The introduction of various substituents adds further layers of complexity, including the potential for multiple chiral centers. It is in this context that the absolute certainty provided by X-ray crystallography becomes invaluable.
A Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Alternatives
While NMR and MS are indispensable tools in the chemist's arsenal, they provide inferential data about a molecule's structure. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state.[1] The choice of technique is often dictated by the specific question at hand, the nature of the sample, and available resources.
| Parameter | Single Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Information on chemical environment, connectivity (through-bond correlations), and spatial proximity (through-space correlations) of NMR-active nuclei. | Mass-to-charge ratio (m/z) of the molecule and its fragments. |
| Key Advantages | - Unambiguous determination of molecular structure and stereochemistry.[1]- Provides precise bond lengths and angles.- Can reveal packing interactions in the crystal lattice. | - Provides structural information in solution, which can be more biologically relevant.[2]- Non-destructive.- Can study dynamic processes (e.g., conformational exchange).[2] | - Extremely high sensitivity (requires very little sample).- Provides accurate molecular weight and elemental formula (HRMS).- Fragmentation patterns give clues to structural motifs. |
| Key Limitations | - Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[2]- Structure is static and in the solid state, which may not represent the solution conformation.- Not suitable for amorphous solids or oils. | - Can be difficult to interpret for complex or symmetric molecules.- Absolute stereochemistry determination is not straightforward.[1]- Lower sensitivity compared to MS.[3][4] | - Does not provide information on 3D structure or stereochemistry.- Isomeric and isobaric compounds can be difficult to distinguish without chromatography.- Fragmentation can be complex and difficult to interpret. |
| Sample Requirement | A single crystal of ~0.05 - 0.5 mm in size.[5] | Typically 1-10 mg of pure sample. | Nanogram to picogram quantities. |
| Typical Analysis Time | Data collection: a few hours. Structure solution and refinement: several hours to a day. | 1D spectra: minutes. 2D spectra: several hours to overnight. | Minutes per sample. |
| Estimated Cost (Service) | Complete structure determination: ~$250 - $1000.[1][6][7][8] | 1D/2D NMR analysis: ~$100 - $500 per hour/experiment.[2][9][10][11][12] | LC-MS analysis: ~$125 - $400 per sample.[13][14][15] |
The Definitive Answer: The X-ray Crystallography Workflow
The power of X-ray crystallography lies in its ability to generate a precise three-dimensional electron density map of a molecule.[16] From this map, the positions of individual atoms can be determined, revealing the exact connectivity, bond lengths, bond angles, and stereochemistry.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol 1: Obtaining a Definitive Structure of a Bis-Piperazine Derivative via SC-XRD
This protocol outlines the critical steps for determining the crystal structure of a hypothetical derivative, 1,1'-(ethane-1,2-diyl)bis(4-benzoylpiperazine).
Part A: Crystallization - The Art and Science
The most challenging step in X-ray crystallography is often obtaining diffraction-quality single crystals.[16] For flexible molecules like our target derivative, which can exist as a mixture of conformers in solution, crystallization can be particularly difficult.[17][18][19] The choice of solvent is paramount; the ideal solvent should dissolve the compound when hot but not when cold.[20]
Rationale for Solvent Selection: Amines and amides, like our target molecule, possess polar functional groups. Therefore, moderately polar solvents are a good starting point. Given the presence of aromatic rings, solvents that can engage in pi-stacking might also be beneficial. A solvent screen is essential.
-
Solvent Screening: In separate small vials, test the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and a mixture like ethanol/water).
-
Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol) in a clean vial. Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation. Place the vial in a vibration-free location and monitor for crystal growth over several days.
-
Vapor Diffusion: This is an excellent method for small quantities.[21]
-
Dissolve ~5 mg of the compound in a minimal amount of a good solvent (e.g., dichloromethane) in a small, open vial.
-
Place this inner vial inside a larger, sealed jar containing a small amount of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).
-
Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Part B: Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a well-formed, clear crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The initial atomic positions are determined by solving the "phase problem," often using direct methods implemented in software like SHELXS.
-
Structure Refinement: The initial model is refined against the experimental data using software like SHELXL.[22] This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure it adheres to standard geometric parameters and to check for any potential issues.
When Crystallography is Challenging: A Multi-Pronged Spectroscopic Approach
When single crystals cannot be obtained, a combination of advanced NMR and MS techniques is the next best approach for comprehensive structural characterization.
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Cytotoxicity comparison between "Piperazine, 1,1'-(1,2-ethanediyl)bis-" analogs
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1][2] Its favorable physicochemical properties often enhance the pharmacokinetic profiles of drug candidates.[2] This guide provides an in-depth, comparative analysis of the cytotoxic properties of various analogs of "Piperazine, 1,1'-(1,2-ethanediyl)bis-", a class of compounds that has garnered significant interest in the development of novel anticancer therapeutics.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of structure-activity relationships and mechanistic insights.
Introduction to Piperazine Analogs and Their Therapeutic Potential
Piperazine and its derivatives constitute a significant class of N-heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[5][6] The symmetrical nature of the piperazine core allows for diverse substitutions at its nitrogen atoms, leading to a wide array of analogs with varying cytotoxic potencies.[1] The quest for novel anticancer agents with improved efficacy and selectivity has propelled the investigation of numerous piperazine-containing molecules.[3] Mechanistic studies often reveal that these compounds exert their cytotoxic effects through the induction of apoptosis, or programmed cell death.[3][7]
Methodologies for Assessing Cytotoxicity
A tiered approach is typically employed to evaluate the cytotoxicity of piperazine analogs, beginning with broad screening assays to determine concentration-dependent effects on cell viability, followed by more specific assays to elucidate the mechanism of cell death.[6]
Phase 1: Initial Cytotoxicity Screening
The initial phase involves treating various cancer cell lines with the piperazine compounds to determine their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.[6] Commonly used assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][8]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[9]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells, serving as an indicator of compromised membrane integrity and cytotoxicity.[7][10]
Phase 2: Elucidating the Mechanism of Action
Once the cytotoxic potential is established, further studies are conducted to understand how the compounds induce cell death. A key focus is on apoptosis, which can be investigated using:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that play a central role in the execution of apoptosis.[5]
The general experimental workflow for evaluating the cytotoxicity of these compounds is depicted below.
Caption: General experimental workflow for cytotoxicity evaluation.
Comparative Cytotoxicity of Piperazine Analogs
The cytotoxic activity of various piperazine analogs has been evaluated against a diverse panel of human cancer cell lines. The following tables summarize the IC50 and GI50 values for different classes of piperazine derivatives, providing a comparative overview of their potency. A lower value indicates higher cytotoxic activity.
Table 1: Cytotoxicity of Benzothiazole-Piperazine Derivatives [9]
| Compound | HUH-7 (Hepatocellular) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | HCT-116 (Colorectal) GI50 (µM) |
| 1d | 1.23 | 0.98 | 1.54 |
Table 2: Cytotoxicity of a Novel Piperazine Derivative (PCC) [7][10]
| Cell Line | Incubation Time | IC50 (µM) |
| SNU-475 (Human Liver Cancer) | 24h | 6.98 ± 0.11 |
| SNU-423 (Human Liver Cancer) | 24h | 7.76 ± 0.45 |
| THLE-3 (Normal Human Liver) | 24h | 48.63 ± 0.12 |
Table 3: Cytotoxicity of Arylpiperazine Derivatives against Prostate Cancer Cell Lines [11]
| Compound | LNCaP IC50 (µM) | DU145 IC50 (µM) |
| 8 | > 50 | 8.25 |
| 9 | 3.47 | > 50 |
| 15 | 1.25 | > 50 |
Table 4: Cytotoxicity of a Piperazine-Containing Compound (C505) [12]
| Cell Line | GI50 (µM) |
| HeLa | 0.155 |
| K562 | 0.058 |
| AGS | 0.055 |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse cytotoxic potencies observed across different piperazine analogs highlight the critical role of their structural features.
-
Substituents on the Piperazine Ring: The nature of the substituents on the piperazine ring significantly influences cytotoxic activity. For instance, in a series of arylpiperazine derivatives, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for anticancer activity.[11] Furthermore, the position of substituents on the aryl ring can dramatically alter potency, as seen with o-methyl-substituted phenyl groups showing better activity against LNCaP cells than p-methyl-substituted analogs.[11]
-
Induction of Apoptosis: A common mechanism of action for many cytotoxic piperazine derivatives is the induction of apoptosis.[3][9] For example, compound 1d (a benzothiazole-piperazine derivative) was found to cause apoptosis by arresting the cell cycle at the subG1 phase.[9] The novel piperazine derivative PCC was shown to induce both extrinsic and intrinsic apoptotic signaling pathways in liver cancer cells.[7] This compound also demonstrated a higher selectivity for cancer cells over normal cells, a desirable characteristic for an anticancer agent.[7] Similarly, compound C505 was found to kill cancer cells by inducing cell cycle arrest and apoptosis.[12]
The induction of apoptosis by bioactive piperazine derivatives often involves the modulation of key signaling pathways that regulate cell survival and death. A simplified representation of a common apoptotic signaling pathway is shown below.
Caption: Simplified diagram of a common apoptotic signaling pathway.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the piperazine analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the piperazine compound at various concentrations (e.g., IC50 and 2x IC50). Include a no-treatment control.[10]
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).[10]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.[10]
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]
Conclusion
The piperazine scaffold is a versatile platform for the development of potent anticancer agents. The cytotoxic activity of piperazine analogs is highly dependent on the nature and position of the substituents on the piperazine and any associated aromatic rings. A significant body of evidence indicates that many of these compounds exert their cytotoxic effects by inducing apoptosis through various signaling pathways. The data presented in this guide underscores the promising potential of piperazine derivatives as a source of novel cancer therapeutics and provides a framework for the rational design of new, more effective analogs.
References
- Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - NIH.
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- Experimental Setup for Evaluating the Cytotoxicity of Piperazine-2,5-diones: Application Notes and Protocols - Benchchem.
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- Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents - Benchchem.
- A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted Piperazine Analogs with a Focus on Nicotinoyl Moieties - Benchchem.
- Full article: Cytotoxic activities of some benzothiazole-piperazine derivatives.
- Second-generation piperazine derivatives as promising radiation countermeasures - PMC.
- Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - MDPI.
- Structure-Activity Relationship of Piperazine-2-thione Analogs: A Comparative Guide - Benchchem.
- Piperazine skeleton in the structural modification of natural products: a review - PMC.
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- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - NIH.
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- Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer.
- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - NIH.
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Head-to-head comparison of "Piperazine, 1,1'-(1,2-ethanediyl)bis-" and its analogs in biological assays
In the landscape of medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable versatility across a spectrum of biological activities.[1][2] This guide provides an in-depth, head-to-head comparison of a series of bis-piperazine analogs, focusing on their performance in key biological assays. While direct experimental data for "Piperazine, 1,1'-(1,2-ethanediyl)bis-" is not publicly available, this guide will focus on a closely related series of analogs to provide valuable structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.
The core structure under investigation is the bis-piperazine motif, where two piperazine rings are connected by a linker. The length and nature of this linker can significantly influence the compound's biological activity.[1] This guide will delve into the antimicrobial properties of these analogs, providing supporting experimental data and detailed protocols to enable researchers to conduct their own comparative studies.
Comparative Analysis of Antimicrobial Activity
A key area of investigation for piperazine derivatives is their potential as antimicrobial agents.[3] A study by Ünver et al. provides a compelling head-to-head comparison of a series of novel bis-piperazine derivatives with varying alkyloxy bridge lengths (compounds 2a-2f ).[1][4][5] These compounds share a common structural framework, differing only in the length of the linker chain, making them ideal for a comparative analysis.
Structure of the Compared Analogs
The general structure of the bis-piperazine analogs under comparison is depicted below. The key variable is the length of the alkyloxy linker, denoted by 'n'.
Core structure of the bis-piperazine analogs (compounds 2a-2f).
Table 1: Minimum Inhibitory Concentration (MIC) of Bis-Piperazine Analogs (µg/mL) [1]
| Compound | Linker Length (n) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 2a | 4 | 125 | 62.5 | 250 | 125 | 62.5 |
| 2b | 5 | 62.5 | 31.25 | 125 | 62.5 | 31.25 |
| 2c | 6 | 31.25 | 15.63 | 62.5 | 31.25 | 15.63 |
| 2d | 7 | 15.63 | 7.81 | 31.25 | 15.63 | 7.81 |
| 2e | 8 | 31.25 | 15.63 | 62.5 | 31.25 | 15.63 |
| 2f | 9 | 62.5 | 31.25 | 125 | 62.5 | 31.25 |
The data clearly demonstrates a structure-activity relationship where the length of the alkyloxy linker significantly impacts the antimicrobial potency. Compound 2d , with a seven-carbon linker, exhibited the highest activity against all tested strains. This suggests an optimal linker length for interacting with the microbial targets.
Mechanistic Insights: Potential Targets of Bis-Piperazine Antimicrobials
The antimicrobial activity of piperazine derivatives is often attributed to their interaction with essential bacterial enzymes.[1] Molecular docking studies on the aforementioned bis-piperazine analogs suggest potential binding to DNA gyrase and glucosamine-6-phosphate (GlcN-6-P) synthase.[1][4][5]
DNA Gyrase Inhibition
DNA gyrase is a crucial enzyme in bacterial DNA replication and is a well-established target for antibacterial drugs.[6] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Proposed mechanism of action via DNA gyrase inhibition.
Glucosamine-6-Phosphate Synthase Inhibition
GlcN-6-P synthase is a key enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[7][8] Inhibition of this enzyme weakens the cell wall, making the bacteria susceptible to osmotic stress and lysis.
Proposed mechanism of action via GlcN-6-P synthase inhibition.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies and can be adapted for the evaluation of "Piperazine, 1,1'-(1,2-ethanediyl)bis-" and its analogs.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare Bacterial Inoculum: Culture bacteria in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Workflow for MTT Cytotoxicity Assay.
Conclusion
The bis-piperazine scaffold represents a promising avenue for the discovery of new antimicrobial agents. The comparative analysis of the bis-piperazine analogs with varying linker lengths highlights the critical role of the linker in modulating biological activity. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to further explore the potential of "Piperazine, 1,1'-(1,2-ethanediyl)bis-" and its analogs. Future studies should focus on synthesizing and evaluating this specific compound to directly compare its activity with the analogs presented in this guide. Such research will contribute to a deeper understanding of the structure-activity relationships within this important class of molecules and may lead to the development of novel and effective therapeutic agents.
References
- Ünver, Y., Coşkun, A., Çelik, F., Güler, H. İ., & Bektaş, K. İ. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 47(6), 1334-1351.
- Ünver, Y., Coşkun, A., Çelik, F., Güler, H. İ., & Bektaş, K. İ. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed.
- Ünver, Y., Coşkun, A., Çelik, F., Güler, H. İ., & Bektaş, K. İ. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals.
- El-Faham, A., El-Sayed, W. A., & El-Gazzar, A. B. A. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3702.
- Mahesh, S., & Ramu, A. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 640-645.
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- de Oliveira, A. C., de Fátima, Â., & de Paula, J. C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599–611.
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Wikipedia. (2023). Piperazine. In Wikipedia. Retrieved from [Link]
- Hasinoff, B. B., Wu, X., & Khelifi, F. (2011). Design, synthesis, and biological evaluation of a novel series of bisintercalating DNA-binding piperazine-linked bisanthrapyrazole compounds as anticancer agents. Bioorganic & Medicinal Chemistry, 19(23), 7027–7035.
- Kumar, A., Kumar, A., Kumar, V., Singh, P., & Kumar, R. (2022). Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor. Journal of Molecular Structure, 1266, 133503.
- Bonomo, M. G., Di Capua, A., Salzano, A. M., & Scaloni, A. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 57(7), e4857.
- Ünver, Y., Coşkun, A., Çelik, F., Güler, H. İ., & Bektaş, K. İ. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 49(6), 736-753.
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- Andoh, T., & Ishida, R. (1998). Bis(2,6-dioxopiperazines), catalytic inhibitors of DNA topoisomerase II, as molecular probes, cardioprotectors and antitumor drugs. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1400(1-3), 155–171.
- Bonomo, M. G., Di Capua, A., Salzano, A. M., & Scaloni, A. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
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- ResearchGate. (2022). Cytotoxic activity data for compounds 1a–f and 2a–d. [Data set].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Piperazine, 1,1'-(1,2-ethanediyl)bis-
This document provides essential procedural guidance for the safe handling and disposal of Piperazine, 1,1'-(1,2-ethanediyl)bis- (CAS No. 19479-83-5). As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that guarantees personnel safety and environmental compliance. The protocols outlined herein are designed to provide a clear, self-validating system for managing waste streams containing this compound, grounded in established safety principles and regulatory standards.
Hazard Profile and Core Safety Principles
Piperazine, 1,1'-(1,2-ethanediyl)bis-, while not having an exhaustive, unique safety profile in all databases, is structurally a derivative of piperazine. Therefore, it is imperative to handle it with the precautions associated with the piperazine class of chemicals. The parent compound, piperazine, is a known hazardous substance, and its hazard profile serves as a critical surrogate for risk assessment.[1][2]
Core Principle: All waste containing Piperazine, 1,1'-(1,2-ethanediyl)bis-, including the pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.[3] It must never be disposed of in standard trash or discharged into the sewer system.[4][5] The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle to grave" management system.[6][7]
| Hazard Classification | Description | Rationale & Causality |
| Skin Corrosion/Irritation | Causes severe skin burns. [2] | The amine functional groups characteristic of piperazine derivatives are alkaline and can cause significant chemical burns upon direct contact with skin.[1] |
| Serious Eye Damage | Risk of serious eye damage. [1] | Direct contact with the eyes can lead to severe, potentially irreversible damage due to the corrosive nature of the compound.[1] |
| Sensitization | May cause allergic skin reaction and asthma symptoms. [2] | Piperazines are known sensitizers. Repeated exposure can lead to an allergic response in susceptible individuals, both through skin contact and inhalation.[1][2] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [2] | Systemic effects may occur following absorption through ingestion, skin contact, or inhalation.[1] |
| Aquatic Hazard | Harmful to aquatic life. [1][2] | Release into the environment can cause adverse effects on aquatic ecosystems, necessitating containment and proper disposal.[1] |
Pre-Disposal Protocol: Preparation and Personal Protective Equipment (PPE)
Proper preparation is the foundation of safe chemical handling. Before beginning any work that will generate waste, ensure the following measures are in place.
Waste Container and Labeling
A designated, properly labeled hazardous waste container must be readily accessible in the laboratory.[3]
-
Container Type: Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[3] The label must also include the full chemical name: "Piperazine, 1,1'-(1,2-ethanediyl)bis-" and any other components of the waste stream.
Personal Protective Equipment (PPE)
All personnel handling the chemical for use or disposal must wear appropriate PPE. The selection of PPE is dictated by the compound's hazard profile to prevent exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles or glasses.[3] | Protects against splashes and dust, preventing severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents direct skin contact, which can cause chemical burns and sensitization.[2] |
| Body Protection | Laboratory coat.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3] A certified respirator may be required if dust or aerosols are generated.[3] | Prevents inhalation of the compound, which can cause respiratory irritation and sensitization.[2] |
Step-by-Step Disposal Procedure
This protocol ensures that all waste streams containing Piperazine, 1,1'-(1,2-ethanediyl)bis- are managed safely and in compliance with regulatory standards.
Step 1: Waste Segregation and Collection
-
Carefully transfer all waste containing the compound into the designated hazardous waste container. This includes:
-
Unused or expired chemical.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).[3]
-
Solutions and reaction mixtures.
-
-
Causality: Proper segregation is critical to prevent dangerous reactions. Avoid mixing this waste with incompatible materials, particularly strong oxidizing agents.[8]
Step 2: Container Management
-
Keep the hazardous waste container securely closed when not in active use.[4]
-
Store the container in a designated, secure area away from general laboratory traffic and incompatible chemicals.[4]
Step 3: Spill and Emergency Response
-
In the event of a spill, immediately alert personnel in the area and ensure the area is well-ventilated.[3]
-
For minor spills, contain the material using an inert absorbent like sand or vermiculite.[1][3]
-
Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into the hazardous waste container.[3]
-
Decontaminate the spill area thoroughly.
-
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]
Step 4: Decontamination of Equipment
-
Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical.
-
Use an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.[3]
-
All contaminated cleaning materials (wipes, solvent rinses) must be disposed of as hazardous waste.[3]
Step 5: Final Disposal
-
Once the waste container is full, securely seal it.
-
Arrange for pickup through your institution's EHS or a licensed hazardous waste disposal company.[8] The recommended final disposal method is typically high-temperature incineration in a licensed facility equipped with appropriate scrubbers.[1][8]
-
Ensure all federal, state, and local regulations are followed.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Piperazine, 1,1'-(1,2-ethanediyl)bis-.
Caption: Disposal workflow for Piperazine, 1,1'-(1,2-ethanediyl)bis-.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Navigating the Disposal of Trientine Hydrochloride: A Guide for Laboratory Professionals. Benchchem.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
- MATERIAL SAFETY DATA SHEETS TRIENTINE DIHYDROCHLORIDE. Cleanchem Laboratories.
- Trientine (hydrochloride) - Safety Data Sheet.
- Piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Chemical Management for Schools. United States Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. United States Environmental Protection Agency.
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Navigating the Safe Handling of Piperazine Derivatives: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard: Why This Level of Precaution?
Piperazine is classified as a hazardous substance with a multifaceted threat profile. It is corrosive, capable of causing severe skin burns and eye damage.[1][2] Furthermore, it is a known respiratory and skin sensitizer, meaning that repeated exposure can lead to allergic reactions, including asthma-like symptoms.[1][2] It is also classified as a flammable solid and is suspected of damaging fertility or the unborn child.[2][3] Given these significant hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is an operational imperative.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense. The following table summarizes the required equipment, with detailed explanations below to underscore the causality behind each choice.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | To prevent skin contact, which can cause severe burns and allergic sensitization.[1] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield | To protect against splashes and dust, which can cause severe eye damage, including blindness.[1][4][5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when handling the solid to prevent inhalation of dust, which can cause respiratory irritation, chemical burns, and allergic sensitization.[1] |
| Body Protection | Lab coat, closed-toe shoes, and additional chemical-resistant clothing as needed | To protect skin from accidental contact and contamination.[1][6] |
A Deeper Dive into PPE Selection
-
Gloves: Standard nitrile gloves may not offer sufficient protection against a corrosive amine. Always consult the glove manufacturer's compatibility chart for the specific glove material and the chemical being handled.
-
Eye and Face Protection: The corrosive nature of piperazine derivatives necessitates more than standard safety glasses. Goggles provide a seal around the eyes, and a face shield offers a broader barrier against splashes.
-
Respiratory Protection: A dust mask may be insufficient. A respirator with particulate filters is recommended, especially when weighing or transferring the solid material, to prevent the inhalation of fine particles that can cause both immediate irritation and long-term sensitization.[1]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is crucial for mitigating the risks associated with Piperazine, 1,1'-(1,2-ethanediyl)bis-.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to control vapor and dust exposure.[1]
-
Pre-use Inspection: Before starting, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Donning PPE: Put on all required PPE before handling the chemical.
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. Grounding equipment may be necessary to prevent static discharge, as piperazine is a flammable solid.[3]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Be aware that dissolving may be exothermic.
-
Post-handling: After use, thoroughly decontaminate the work area. Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly with soap and water.[1]
Workflow for Handling Piperazine Derivatives
Caption: A typical workflow for safely handling piperazine derivatives.
Emergency Response: Spill and Exposure Plan
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Response
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small spill, and if you are trained to do so, use an inert absorbent material to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealable container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Chemical Spill Response Workflow
Caption: A decision workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Chemical waste from Piperazine, 1,1'-(1,2-ethanediyl)bis- and its related materials must be handled as hazardous waste.
-
Waste Collection: All contaminated materials, including used PPE, absorbent materials from spills, and empty containers, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your scientific endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Sdfine. (n.d.). piperazine-n,n'-bis-2-ethanesulphonic acid Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine, 1,1'-(1,2-ethanediyl)bis-. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
